molecular formula C13H18O3 B134325 2-(2-Isopropyl-5-methylphenoxy)propanoic acid CAS No. 159302-03-1

2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Cat. No.: B134325
CAS No.: 159302-03-1
M. Wt: 222.28 g/mol
InChI Key: MLHQFMJKIPOZEV-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-5-methylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8(2)11-6-5-9(3)7-12(11)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHQFMJKIPOZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397612
Record name 2-(2-isopropyl-5-methylphenoxy)propanoic acid
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159302-03-1
Record name 2-(2-isopropyl-5-methylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis of 2-(2-isopropyl-5-methylphenoxy)propanoic acid, a molecule of interest in the fields of agrochemicals and pharmaceuticals. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathway, reaction mechanisms, and experimental protocols.

Introduction

This compound, also known as an analog of fenoprop, belongs to the class of aryloxyalkanoic acids. This class of compounds has garnered significant attention due to their biological activities, most notably as herbicides.[1][2] The structural motif of a substituted phenoxy group linked to a propanoic acid moiety is crucial for its herbicidal action, which often involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the target plant.[3] The specific substituents on the phenyl ring, in this case, an isopropyl and a methyl group derived from thymol, modulate the compound's efficacy and selectivity.

This guide will focus on the most prevalent and practical synthetic route to this compound: the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical aspects such as stereochemistry and potential alternative synthetic strategies.

The Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis is a robust and versatile method for the formation of ethers and is particularly well-suited for the preparation of aryloxyalkanoic acids.[4][5][6] The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group.[4][7]

For the synthesis of this compound, the key disconnection lies between the ether oxygen and the chiral carbon of the propanoic acid moiety. This retrosynthetic analysis points to two primary starting materials:

  • Thymol (2-isopropyl-5-methylphenol): A naturally occurring monoterpenoid phenol, readily available and serving as the source of the substituted phenoxy group.[8]

  • A 2-halopropanoic acid or its ester (e.g., 2-chloropropanoic acid or ethyl 2-bromopropanoate): This reagent provides the propanoic acid side chain.

The overall transformation involves the deprotonation of thymol to form the corresponding phenoxide, which then acts as the nucleophile, displacing the halide from the 2-position of the propanoate.

Reaction Mechanism and Stereochemistry

The core of this synthesis is the S(_N)2 reaction. The thymoxide ion, a potent nucleophile, attacks the electrophilic carbon atom bearing the halogen. This concerted mechanism involves a backside attack, leading to an inversion of configuration at the chiral center if a stereochemically pure starting material is used.[4]

When starting with a racemic mixture of the 2-halopropanoic acid derivative, the product will also be a racemic mixture of (R)- and (S)-2-(2-isopropyl-5-methylphenoxy)propanoic acid. The biological activity of many aryloxyalkanoic acid herbicides is stereospecific, with one enantiomer often being significantly more active than the other.[9] Therefore, for applications requiring a specific stereoisomer, a stereoselective synthesis or a resolution of the racemic mixture is necessary.[9][10]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound via the Williamson ether synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Thymol150.2215.0 g0.10Purity >99%
Sodium Hydroxide40.008.0 g0.20
2-Chloropropanoic acid108.5211.9 g0.11
Diethyl ether-200 mL-Anhydrous
Hydrochloric acid-As needed-6 M solution
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Magnesium Sulfate---
Procedure
  • Formation of the Thymoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.0 g (0.10 mol) of thymol in 100 mL of water containing 8.0 g (0.20 mol) of sodium hydroxide. Gently heat the mixture to 50-60 °C with stirring until the thymol has completely dissolved, forming a clear solution of sodium thymoxide.

  • Nucleophilic Substitution: To the warm solution of sodium thymoxide, add 11.9 g (0.11 mol) of 2-chloropropanoic acid dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 80-90 °C. After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain it for 2-3 hours to ensure the completion of the reaction.[11]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture by slowly adding 6 M hydrochloric acid until the pH is approximately 1-2 (test with litmus paper). A white precipitate of the crude product should form.[11]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution to remove any unreacted 2-chloropropanoic acid. Caution: CO₂ evolution may occur during this step.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the pure product.

Synthesis Pathway Diagram

Synthesis_Pathway Thymol Thymol (2-Isopropyl-5-methylphenol) Thymoxide Sodium Thymoxide Thymol->Thymoxide + NaOH - H₂O NaOH NaOH Product This compound Thymoxide->Product Sₙ2 Reaction Two_Chloro_Prop 2-Chloropropanoic Acid Two_Chloro_Prop->Product NaCl NaCl Product->NaCl + NaCl (byproduct)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the realm of chemical research and drug development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful innovation is built. These properties govern a compound's behavior from synthesis and formulation to its ultimate biological activity and pharmacokinetic profile. This guide is dedicated to a comprehensive exploration of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid , a molecule of interest at the intersection of phenolic ethers and carboxylic acids.

Section 1: Molecular Identity and Structure

A clear and unambiguous identification of a chemical entity is paramount. This section details the fundamental structural and naming conventions for this compound.

1.1 Chemical Structure

The molecule consists of a thymol (2-isopropyl-5-methylphenol) core linked via an ether bond to a propanoic acid moiety at the 2-position of the propanoic acid chain.

Figure 1: 2D Chemical Structure of this compound.

1.2 Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 2-(Thymoxy)propanoic acid
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Canonical SMILES CC1=CC(=C(C=C1)OC(C)C(=O)O)C(C)C
CAS Number Not assigned

Section 2: Synthesis and Rationale

While no specific synthesis for this compound has been detailed in readily available literature, a highly plausible and efficient synthetic route can be proposed based on the well-established Williamson ether synthesis.[1][2] This method is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide. The synthesis of the closely related analog, 2-(2'-Isopropyl-5'-methylphenoxy)acetic acid, has been reported, providing a strong precedent for this approach.[3]

2.1 Proposed Synthetic Pathway: Williamson Ether Synthesis

The proposed synthesis involves the reaction of thymol (2-isopropyl-5-methylphenol) with a 2-halopropanoic acid, such as 2-bromopropanoic acid, in the presence of a base.

G Thymol Thymol (2-Isopropyl-5-methylphenol) Thymoxide Thymoxide Intermediate Thymol->Thymoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Thymoxide Product This compound Thymoxide->Product SN2 Attack Halopropanoic 2-Bromopropanoic Acid Halopropanoic->Product Salt Salt Byproduct (e.g., NaBr)

Figure 2: Proposed Williamson Ether Synthesis for this compound.

2.2 Rationale and Mechanistic Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The base deprotonates the phenolic hydroxyl group of thymol, which is relatively acidic, to form the more nucleophilic thymoxide anion. This anion then attacks the electrophilic carbon atom bearing the halogen in 2-bromopropanoic acid, displacing the bromide ion and forming the desired ether linkage. The choice of a strong base and an appropriate solvent is crucial for maximizing the yield and minimizing side reactions.

Section 3: Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values were generated using established computational models and provide a valuable starting point for experimental design and interpretation. For context, experimentally determined properties of the precursor, thymol, are also included.[4][5]

Table 1: Predicted Physicochemical Properties of this compound and Experimental Properties of Thymol

PropertyPredicted Value (this compound)Experimental Value (Thymol)Significance in Drug Development
Melting Point (°C) Not readily predictable49-51[4][5]Purity assessment, solid-state stability, and formulation considerations.
Boiling Point (°C) Not readily predictable232[5]Purity and stability at elevated temperatures.
pKa ~4.5 (Carboxylic Acid)~10.6 (Phenolic Hydroxyl)Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP (Octanol/Water) ~3.5~3.3A measure of lipophilicity, influencing membrane permeability, solubility, and metabolism.
Aqueous Solubility Low0.9 g/L (Slightly soluble)[4][5]Affects dissolution rate, bioavailability, and formulation options.

Section 4: Experimental Protocols for Physicochemical Property Determination

To obtain definitive data, the following standard experimental protocols are recommended for the determination of the key physicochemical properties of this compound.

4.1 Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Protocol:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1°C) is indicative of high purity.

4.2 pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule.

Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the acid is dissolved in a known volume of a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration).

4.3 Aqueous Solubility Determination

Protocol: Shake-Flask Method

  • Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer) in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4.4 logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G cluster_0 Physicochemical Property Determination Workflow Start Synthesized Compound MeltingPoint Melting Point Determination Start->MeltingPoint pKa pKa Determination Start->pKa Solubility Solubility Measurement Start->Solubility logP logP Measurement Start->logP Data Physicochemical Profile MeltingPoint->Data pKa->Data Solubility->Data logP->Data

Figure 3: General workflow for the experimental determination of key physicochemical properties.

Section 5: Conclusion and Future Directions

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data remains to be established, the predicted properties and the proposed synthetic route offer a solid starting point for researchers. The outlined experimental protocols provide a clear path for the empirical validation and refinement of these predictions. Future work should focus on the synthesis and purification of this compound, followed by rigorous experimental determination of its physicochemical properties. Such data will be invaluable for its potential applications in drug discovery and other areas of chemical science, enabling a more complete understanding of its behavior and potential.

References

  • Gottam, H., et al. (2016). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 7, 322. [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Jakob, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Dahiya, R., & Pathak, D. (2007). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. [Link]

  • Wikipedia. (2023, December 27). Thymol. In Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Propanoic acid, 2-methylpropyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Mecoprop. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5-indanyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023, May 17). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. MDPI. [Link]

  • Wikipedia. (2023, December 27). Thymol. In Wikipedia. [Link]

  • University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

Sources

potential biological activities of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic molecule that combines the structural features of thymol, a well-documented bioactive phenol, and propanoic acid, a moiety common to a class of non-steroidal anti-inflammatory drugs (NSAIDs). While direct pharmacological data on this specific compound is scarce, its constituent parts provide a strong scientific rationale for predicting a range of potential biological activities. This guide synthesizes information from related compounds to propose and detail a roadmap for the investigation of its antimicrobial, anti-inflammatory, antioxidant, and metabolic-modulating potentials. We provide the theoretical basis for these anticipated activities, detailed experimental protocols for their validation, and the causality behind these methodological choices, offering a complete framework for researchers aiming to explore the therapeutic promise of this compound.

Introduction and Scientific Rationale

The quest for novel therapeutic agents often begins with the rational design of molecules that merge known pharmacophores. This compound is a prime example of such a construct. Its structure is a hybrid of two key moieties:

  • The Thymol Moiety (2-isopropyl-5-methylphenol): The phenoxy group is derived from thymol, the primary monoterpenoid phenol in thyme essential oil. Thymol is renowned for a wide spectrum of biological activities, including potent antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] Its mechanism of action, particularly in antimicrobial applications, is linked to its ability to disrupt microbial cell membranes.[3]

  • The Propanoic Acid Moiety: The propanoic acid side chain is a classic feature of the "profen" class of NSAIDs (e.g., ibuprofen, naproxen). This functional group is critical for the anti-inflammatory activity of these drugs, which primarily involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4] Furthermore, propionic acid itself, as a short-chain fatty acid (SCFA), is known to have metabolic and immunomodulatory effects.[5][6]

The covalent linkage of these two moieties suggests the potential for synergistic or novel biological activities. This guide will explore the most promising of these, providing the scientific and methodological framework for their investigation.

G cluster_0 Structural Components cluster_1 Potential Biological Activities Thymol Moiety Thymol Moiety Antimicrobial Antimicrobial Thymol Moiety->Antimicrobial Membrane Disruption Anti-inflammatory Anti-inflammatory Thymol Moiety->Anti-inflammatory Cytokine Modulation Antioxidant Antioxidant Thymol Moiety->Antioxidant Phenolic -OH Group Propanoic Acid Moiety Propanoic Acid Moiety Propanoic Acid Moiety->Anti-inflammatory COX Inhibition Metabolic Modulation Metabolic Modulation Propanoic Acid Moiety->Metabolic Modulation SCFA Effects G A Prepare Compound Stock & Microbial Culture B Serial Dilution in 96-Well Plate A->B C Inoculate with Microbes B->C D Incubate (24-48h) C->D E Read MIC (Lowest concentration with no growth) D->E F Plate Aliquots from Clear Wells onto Agar E->F G Incubate Agar Plates F->G H Read MBC/MFC (Lowest concentration with no colonies) G->H

Caption: Workflow for MIC and MBC/MFC determination.

Potential Anti-inflammatory Activity

Scientific Rationale: The propanoic acid moiety is a well-established pharmacophore for COX inhibition, a primary mechanism for reducing inflammation. [4]Additionally, thymol itself has demonstrated anti-inflammatory properties by modulating pro-inflammatory cytokines. [2]The combination of these two structures suggests a strong potential for potent anti-inflammatory action, possibly through dual mechanisms.

Key Experiments: In Vitro and In Vivo Assessment

A. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

This experiment determines if the compound selectively inhibits the COX-1 and/or COX-2 enzymes, which is a hallmark of NSAIDs.

  • Protocol:

    • Assay Kits: Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.

    • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes as per the manufacturer's instructions.

    • Compound Incubation: Incubate various concentrations of the test compound with each enzyme in the presence of arachidonic acid (the substrate).

    • Detection: The assay measures the production of prostaglandin G2, the initial product of the COX reaction. The signal is inversely proportional to COX activity.

    • Analysis: Calculate the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2. A high COX-2/COX-1 IC50 ratio indicates selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects.

B. In Vivo Carrageenan-Induced Paw Edema Model:

This is a standard animal model to assess acute anti-inflammatory activity.

  • Protocol:

    • Animal Model: Use Wistar rats or Swiss albino mice.

    • Compound Administration: Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., diclofenac). [4][7] 3. Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

    • Analysis: Calculate the percentage inhibition of edema for each dose compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity. [8]

      Time (hours) Vehicle Control (mL) Compound (20 mg/kg) (mL) % Inhibition
      1 0.55 ± 0.04 0.35 ± 0.03 36.4%
      2 0.78 ± 0.05 0.45 ± 0.04 42.3%
      3 0.92 ± 0.06 0.51 ± 0.05 44.6%
      4 0.85 ± 0.05 0.53 ± 0.04 37.6%
      Caption: Example data table for paw edema assay.

Potential Antioxidant Activity

Scientific Rationale: Phenolic compounds, like thymol, are excellent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. [1][9]This activity is crucial for combating oxidative stress, which is implicated in numerous chronic diseases.

Key Experiments: Free Radical Scavenging Assays

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This is a common and straightforward method to evaluate antioxidant capacity.

  • Protocol:

    • Reagent Preparation: Prepare a fresh solution of DPPH in methanol. The solution should have a deep violet color.

    • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution in a 96-well plate. Use a known antioxidant like ascorbic acid or Trolox as a positive control.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at ~517 nm using a microplate reader. The violet color of DPPH fades as it is reduced by the antioxidant.

    • Analysis: Calculate the percentage of DPPH scavenging and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals. [10] B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Protocol:

    • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Reaction Mixture: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm. Add various concentrations of the test compound to the diluted ABTS•+ solution.

    • Incubation: Allow the reaction to proceed for 6 minutes.

    • Measurement: Measure the absorbance at 734 nm.

    • Analysis: Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay. [11]

Potential Metabolic Modulating Activity

Scientific Rationale: Propionic acid produced by gut microbiota is known to influence host metabolism, including lowering fatty acid levels and improving insulin sensitivity. [5][6]Structurally similar molecules, such as mefepronic acid (2-phenoxy-2-methyl propionic acid), act as PPAR-α agonists, which are key regulators of lipid metabolism in the liver. [12]Therefore, this compound may have beneficial effects on metabolic parameters.

Key Experiments: Assessing Metabolic Effects

A. In Vitro PPAR-α Activation Assay:

This assay determines if the compound can activate the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α).

  • Protocol:

    • Cell Line: Use a cell line (e.g., HEK293T) that has been transiently transfected with a PPAR-α expression vector and a reporter plasmid containing a PPAR response element linked to a luciferase gene.

    • Compound Treatment: Treat the transfected cells with various concentrations of the test compound for 24 hours. Use a known PPAR-α agonist (e.g., fenofibrate) as a positive control.

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

    • Analysis: An increase in luciferase activity indicates activation of PPAR-α. Determine the EC50 (the concentration that produces 50% of the maximal response).

B. In Vivo Oral Glucose Tolerance Test (OGTT):

This experiment assesses the compound's effect on glucose regulation in an animal model.

  • Protocol:

    • Animal Model: Use mice (e.g., C57BL/6) that have been fasted overnight.

    • Compound Administration: Administer the test compound orally.

    • Glucose Challenge: After 30-60 minutes, administer an oral gavage of a glucose solution (e.g., 2 g/kg).

    • Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Analysis: Plot the blood glucose concentration over time. A lower area under the curve (AUC) compared to the vehicle control group indicates improved glucose tolerance.

Conclusion

This compound represents a molecule of significant therapeutic potential, logically inferred from its well-characterized structural precedents. The thymol moiety provides a strong basis for antimicrobial and antioxidant activities, while the propanoic acid tail suggests potent anti-inflammatory and metabolic-modulating effects. The experimental workflows detailed in this guide provide a comprehensive and methodologically sound approach to systematically evaluate these potential activities. Successful validation of these properties could position this compound as a promising lead for the development of novel multi-functional therapeutic agents.

References

  • Díaz-Uribe, J.L., et al. (n.d.). Phytochemical Profile, Antioxidant and Antibacterial Activity of the Essential Oil of Luma Chequen (Molina) A. Gray. Phcogj.com. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available at: [Link]

  • MDPI. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available at: [Link]

  • PubChem. (n.d.). Mecoprop. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Available at: [Link]

  • PubMed Central. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available at: [Link]

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  • PubMed Central. (n.d.). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). Available at: [Link]

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  • MDPI. (n.d.). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. Available at: [Link]

  • PubMed. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available at: [Link]

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Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the plausible mechanism of action for the novel compound 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. In the absence of extensive direct research on this specific molecule, this document synthesizes evidence from structurally analogous compounds and outlines a robust, field-proven framework for its comprehensive mechanistic elucidation. The proposed pathways and experimental designs are grounded in established principles of pharmacology and molecular biology, offering a scientifically rigorous roadmap for future investigation.

Introduction: A Compound of Interest

This compound is a synthetic organic compound featuring a thymol-like phenoxy ring linked to a propanoic acid moiety. The structural similarity of its core components to known bioactive molecules suggests a compelling potential for therapeutic applications. The thymol-like fragment is reminiscent of thymoquinone, a known Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist with anti-inflammatory properties, while the propanoic acid side chain is a hallmark of the fibrate class of drugs, which are well-characterized PPARα agonists.[1] This structural duality forms the basis of our central hypothesis: that this compound functions as a modulator of PPARs, thereby influencing lipid metabolism and inflammatory signaling.

The Central Hypothesis: A Dual PPAR Agonist with Anti-inflammatory Sequelae

We postulate that this compound acts as a dual agonist for PPARα and PPARγ. This dual activation is predicted to initiate a cascade of downstream events culminating in beneficial metabolic and anti-inflammatory effects.

The PPARα-Mediated Metabolic Pathway

Activation of PPARα, predominantly expressed in tissues with high fatty acid catabolism such as the liver, is anticipated to modulate lipid homeostasis.[2][3] Upon binding of this compound, PPARα would form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4][5] This transcriptional activation is expected to upregulate genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in circulating triglycerides.[4]

PPAR_alpha_pathway Compound 2-(2-Isopropyl-5- methylphenoxy)propanoic acid PPARa PPARα Compound->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Activates Transcription MetabolicEffects Metabolic Effects: - Increased Fatty Acid Oxidation - Decreased Triglycerides TargetGenes->MetabolicEffects Leads to

Caption: Proposed PPARα activation pathway for this compound.

The PPARγ-Mediated Anti-inflammatory Pathway

The activation of PPARγ, highly expressed in adipose tissue and immune cells, is hypothesized to be the primary driver of the compound's anti-inflammatory effects.[2] PPARγ activation can exert anti-inflammatory actions through both transcriptional activation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[6][7] By inhibiting NF-κB, the compound would prevent the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.

PPAR_gamma_pathway cluster_nucleus Nucleus PPARg PPARγ Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer NFkB NF-κB Heterodimer->NFkB Inhibits (Transrepression) ProInflammatoryGenes Pro-inflammatory Gene Transcription NFkB->ProInflammatoryGenes Promotes Compound 2-(2-Isopropyl-5- methylphenoxy)propanoic acid Compound->PPARg Binds & Activates

Caption: Proposed PPARγ-mediated transrepression of NF-κB by this compound.

A Framework for Mechanistic Validation: Experimental Protocols

To rigorously test our central hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive and self-validating system for elucidating the mechanism of action of this compound.

Tier 1: In Vitro Target Engagement and Activation

The initial phase of investigation focuses on confirming direct interaction with and activation of the proposed PPAR targets.

This cell-based luciferase reporter assay is the gold standard for quantifying the functional activity of potential PPAR agonists.[8][9]

Protocol:

  • Cell Culture and Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain (LBD) of either human PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: Seed the transfected cells into 96-well plates and treat with a dose-response curve of this compound (e.g., 0.01 µM to 100 µM). Include a known PPARα agonist (e.g., WY-14643) and a PPARγ agonist (e.g., rosiglitazone) as positive controls, and a vehicle control (e.g., DMSO).

  • Luminescence Measurement: After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the dose-response curve and calculate the EC50 value for each receptor subtype.

Expected Outcome: A dose-dependent increase in luciferase activity in cells expressing the PPARα and/or PPARγ LBD would confirm agonist activity. The EC50 values will quantify the potency of the compound for each receptor.

Data Presentation:

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)
This compoundExperimental ValueExperimental Value
WY-14643 (Positive Control)Literature Value-
Rosiglitazone (Positive Control)-Literature Value
Tier 2: Cellular and Molecular Anti-inflammatory Effects

This phase investigates the downstream consequences of PPAR activation on inflammatory signaling pathways in relevant cell types.

This assay will determine if the compound can inhibit the activation of the key pro-inflammatory transcription factor, NF-κB.[10]

Protocol:

  • Cell Culture and Stimulation: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with varying concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce NF-κB activation.

  • Nuclear Extraction and Western Blot: Prepare nuclear extracts from the treated cells. Perform Western blotting to detect the levels of the p65 subunit of NF-κB in the nucleus. An increase in nuclear p65 indicates NF-κB activation.

  • Reporter Gene Assay (Alternative): Utilize a cell line stably transfected with an NF-κB-driven luciferase reporter construct. Following compound treatment and LPS stimulation, measure luciferase activity.[11]

Expected Outcome: A dose-dependent reduction in LPS-induced nuclear translocation of p65 or a decrease in NF-κB-driven luciferase activity would demonstrate the compound's ability to inhibit this critical inflammatory pathway.

This experiment will assess the compound's ability to modulate the production of key pro- and anti-inflammatory cytokines.

Protocol:

  • Cell Culture and Treatment: Culture primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a macrophage cell line. Pre-treat with this compound.

  • Inflammatory Stimulation: Stimulate the cells with LPS.

  • Cytokine Measurement: Collect the cell culture supernatant after 24 hours and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[12]

Expected Outcome: A significant, dose-dependent decrease in the production of pro-inflammatory cytokines and a potential increase in anti-inflammatory cytokines would provide strong evidence of the compound's anti-inflammatory efficacy at a cellular level.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle ControlBaseline ValueBaseline ValueBaseline Value
LPSIncreased ValueIncreased ValueValue
LPS + Compound (Low Dose)Reduced ValueReduced ValueValue
LPS + Compound (High Dose)Further Reduced ValueFurther Reduced ValueValue
Tier 3: In Vivo Proof-of-Concept

The final stage of preclinical investigation involves evaluating the compound's efficacy in a relevant animal model of inflammation.

This is a classic and well-validated model of acute inflammation.[13]

Protocol:

  • Animal Acclimation and Dosing: Acclimate rodents (e.g., Wistar rats) and administer this compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., a known NSAID like diclofenac).

  • Induction of Edema: After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Expected Outcome: A statistically significant, dose-dependent reduction in paw edema in the compound-treated groups compared to the vehicle control would demonstrate in vivo anti-inflammatory activity.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Target Engagement cluster_tier2 Tier 2: Cellular Anti-inflammatory Effects cluster_tier3 Tier 3: In Vivo Proof-of-Concept Assay1 PPARα/γ Transactivation Assay Assay2 NF-κB Inhibition Assay Assay1->Assay2 Informs Assay3 Cytokine Profiling Assay1->Assay3 Informs Assay4 Carrageenan-Induced Paw Edema Assay2->Assay4 Justifies Assay3->Assay4 Justifies

Caption: A tiered experimental workflow for the mechanistic elucidation of this compound.

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on the dual activation of PPARα and PPARγ. This proposed mechanism provides a solid foundation for a comprehensive research and development program. The experimental framework outlined in this guide offers a clear and logical progression from in vitro target validation to in vivo proof-of-concept. Successful outcomes in these studies would not only elucidate the molecular workings of this promising compound but also pave the way for its potential development as a novel therapeutic for metabolic and inflammatory disorders. Further investigations could also explore its effects on gene expression profiles through transcriptomics (RNA-seq) and its impact on the broader lipidome and metabolome, providing a systems-level understanding of its biological activity.

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An In-Depth Technical Guide to the In Vitro Evaluation of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for the in vitro evaluation of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, a novel compound with significant therapeutic potential derived from a thymol scaffold. Given the nascent stage of research on this specific molecule, this document establishes a robust, multi-faceted screening cascade. The experimental design is informed by the well-documented biological activities of structurally related thymol and carvacrol derivatives, which include antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.

The methodologies detailed herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure scientific integrity and generate reproducible, high-quality data. This guide is structured to empower researchers to thoroughly characterize the biological profile of this compound, paving the way for further pre-clinical development.

Foundational Analysis: Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile. This establishes a therapeutic window and informs the concentration ranges for subsequent bioactivity assays. A multi-assay approach is recommended to mitigate the risk of assay-specific artifacts and to gain a more comprehensive understanding of the compound's effect on cell health.

Rationale for a Tripartite Cytotoxicity Assessment

Reliance on a single cytotoxicity assay can be misleading. For instance, the widely-used MTT assay measures mitochondrial reductase activity, which can be influenced by compounds that affect cellular metabolism without necessarily inducing cell death. To address this, we will employ three distinct assays that probe different aspects of cell viability:

  • MTT Assay: Assesses metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity.

  • Neutral Red Uptake (NRU) Assay: Evaluates lysosomal function.

This tripartite approach ensures a more robust and validated assessment of cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assays A Seed cells in 96-well plates B Incubate for 24h for cell adherence A->B C Prepare serial dilutions of the test compound D Treat cells with the compound for 24-72h C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Neutral Red Assay (Lysosomal Function) D->G H Data Analysis (Calculate IC50 values) E->H F->H G->H

Caption: Workflow for the tripartite cytotoxicity assessment.

Detailed Protocols

This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]

  • Step 1: Seed cells (e.g., HaCaT, RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Step 2: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 hours.

  • Step 3: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Step 4: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 5: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[4][5][6]

  • Step 1: Following the same cell seeding and treatment protocol as the MTT assay, collect the cell culture supernatant.

  • Step 2: Transfer 50 µL of the supernatant to a new 96-well plate.

  • Step 3: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Step 4: Incubate for 30 minutes at room temperature, protected from light.

  • Step 5: Add 50 µL of the stop solution.

  • Step 6: Measure the absorbance at 490 nm.

  • Data Analysis: Cytotoxicity (%) = ((Absorbance of treated cells - Absorbance of control) / (Absorbance of positive control - Absorbance of control)) x 100.

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[7][8][9][10]

  • Step 1: After cell seeding and treatment, remove the treatment medium and add 100 µL of medium containing neutral red (50 µg/mL).

  • Step 2: Incubate for 2 hours at 37°C.

  • Step 3: Wash the cells with PBS.

  • Step 4: Add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well.[8]

  • Step 5: Shake the plate for 10 minutes to extract the dye.

  • Step 6: Measure the absorbance at 540 nm.

  • Data Analysis: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Data Presentation
AssayEndpoint MeasuredExpected Outcome for Cytotoxicity
MTT Mitochondrial reductase activityDecrease in absorbance
LDH Lactate Dehydrogenase releaseIncrease in absorbance
Neutral Red Lysosomal integrityDecrease in absorbance

Investigation of Anti-Inflammatory Potential

Chronic inflammation is implicated in a multitude of diseases. Thymol and carvacrol derivatives have demonstrated anti-inflammatory properties. Therefore, evaluating the effect of this compound on inflammatory pathways is a logical and crucial step.

Rationale for a Two-Pronged Anti-Inflammatory Assessment

We will utilize a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Our investigation will focus on two key markers of inflammation:

  • Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

  • Pro-inflammatory Cytokines: We will quantify the levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Signaling Pathway of LPS-Induced Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6, IL-1β) NFkB->Genes activates transcription of Mediators Inflammatory Mediators Genes->Mediators

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

Detailed Protocols

This assay quantifies nitrite, a stable and soluble breakdown product of NO.[11][12][13]

  • Step 1: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

  • Step 2: Pre-treat the cells with non-cytotoxic concentrations of the test compound for 1 hour.[14]

  • Step 3: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Step 4: Collect 50 µL of the culture supernatant.

  • Step 5: Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Step 6: Incubate for 10 minutes at room temperature.

  • Step 7: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) will be used to measure the concentration of TNF-α, IL-6, and IL-1β in the culture supernatant.[15][16][17]

  • Step 1: Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with the test compound, as described above.

  • Step 2: Perform the ELISA for each cytokine according to the manufacturer's instructions for the specific ELISA kit.

  • Step 3: Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.

  • Step 4: Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve generated for each cytokine.

Data Presentation
AssayParameter MeasuredExpected Outcome for Anti-inflammatory Activity
Griess Test Nitrite (NO) ConcentrationDecrease in absorbance
ELISA TNF-α, IL-6, IL-1β ConcentrationDecrease in absorbance

Assessment of Antioxidant Capacity

The phenolic structure of the parent compound, thymol, suggests that this compound may possess antioxidant properties. We will assess its radical scavenging ability using two common in vitro assays.

Rationale for a Dual Antioxidant Assessment
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the reduction of the ABTS radical cation.

Using both assays provides a more comprehensive picture of the compound's antioxidant potential.

Experimental Workflow for Antioxidant Assays

G cluster_0 DPPH Assay cluster_1 ABTS Assay A Prepare serial dilutions of the test compound B Add DPPH solution to compound dilutions A->B F Add compound dilutions to ABTS solution A->F C Incubate in the dark B->C D Measure absorbance at 517 nm C->D H Data Analysis (Calculate % scavenging and IC50) D->H E Generate ABTS radical cation E->F G Measure absorbance at 734 nm F->G G->H

Caption: Workflow for DPPH and ABTS antioxidant capacity assays.

Detailed Protocols

This assay is based on the reduction of the purple-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine.[18][19][20][21]

  • Step 1: Prepare a 0.1 mM solution of DPPH in methanol.

  • Step 2: In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Step 3: Add 100 µL of the DPPH solution to each well.

  • Step 4: Incubate for 30 minutes in the dark at room temperature.

  • Step 5: Measure the absorbance at 517 nm.

  • Data Analysis: Scavenging activity (%) = ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100.

This assay involves the generation of the ABTS radical cation, which is blue-green, and its reduction by the antioxidant compound, leading to a loss of color.[22][23][24]

  • Step 1: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Step 2: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Step 3: Add 10 µL of the test compound at various concentrations to 200 µL of the diluted ABTS solution.[22]

  • Step 4: Incubate for 6 minutes at room temperature.

  • Step 5: Measure the absorbance at 734 nm.

  • Data Analysis: Scavenging activity (%) = ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100.

Antimicrobial Activity Screening

Given the known antimicrobial properties of thymol and its derivatives, it is prudent to evaluate this compound for similar activity against a panel of clinically relevant microorganisms.

Rationale for Antimicrobial Susceptibility Testing
  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[28][29][30][31]

Detailed Protocols

The broth microdilution method is a standard procedure for determining the MIC.[25][28]

  • Step 1: In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Step 2: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

  • Step 3: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Step 4: Include positive (no compound) and negative (no bacteria) controls.

  • Step 5: Incubate the plate at 37°C for 18-24 hours.[26]

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

This assay is an extension of the MIC assay.

  • Step 1: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Step 2: Plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Step 3: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: The MBC is the lowest concentration that shows no bacterial growth on the agar plates, corresponding to a 99.9% kill rate.

Data Presentation
MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial properties, researchers can build a robust biological profile of this promising compound. The data generated from these assays will be instrumental in guiding future research, including mechanistic studies and in vivo efficacy models, ultimately determining its potential as a novel therapeutic agent.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). [Link]

  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity. (n.d.). PubMed. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

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  • DPPH radical scavenging activity. (n.d.). [Link]

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  • Multiplex Human Cytokine ELISA Kit (Pro-inflammatory Cytokines). (n.d.). Antibodies.com. [Link]

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  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

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Thymol-Derived Propanoic Acids: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of thymol-derived propanoic acids, a promising class of compounds with significant therapeutic potential. Drawing from established research, this document details their synthesis, biological activities, and the underlying mechanisms of action, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Promise of Thymol

Thymol, a natural monoterpene phenol found in the essential oils of thyme and oregano, has a long history of use in traditional medicine.[1][2] Its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, has made it a subject of extensive scientific investigation.[3][4] However, the therapeutic application of thymol can be limited by factors such as its hydrophobicity.[5] To address this and potentially enhance its efficacy, researchers have focused on synthesizing derivatives, with thymol-derived propanoic acids emerging as a particularly interesting class of molecules. By incorporating a propanoic acid moiety, it is possible to modulate the physicochemical properties of the parent molecule, potentially leading to improved bioavailability and novel biological activities.

Synthesis of Thymol-Derived Propanoic Acids: Strategies and Protocols

The synthesis of thymol-derived propanoic acids can be achieved through various chemical strategies. The choice of a particular synthetic route is often guided by factors such as the desired purity, yield, and the principles of green chemistry.

Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis is a widely employed and versatile method for preparing ethers, including the ether linkage in thymol-derived propanoic acids.[6][7] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[6][8] In the context of thymol-derived propanoic acids, this typically involves the deprotonation of thymol to form the thymoxide anion, which then acts as a nucleophile, attacking an electrophilic propionate derivative.

Experimental Protocol: Synthesis of 2-(4-isopropyl-5-methylphenoxy)propanoic acid via Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.[9]

  • Step 1: Deprotonation of Thymol. In a round-bottom flask, dissolve thymol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen). Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of the thymoxide anion.

  • Step 2: Nucleophilic Substitution. To the solution of the thymoxide anion, add a suitable 2-halopropanoate ester, such as ethyl 2-bromopropanoate (1.2 equivalents), dropwise at room temperature. The choice of a primary halide is crucial to favor the SN2 mechanism and minimize competing elimination reactions.[6]

  • Step 3: Reaction Monitoring and Work-up. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like diethyl ether.[10] The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Step 4: Hydrolysis of the Ester. The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by refluxing the ester in a solution of a strong base, such as sodium hydroxide, in a mixture of water and ethanol. After the reaction is complete, the solution is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

  • Step 5: Purification. The crude propanoic acid can be purified by recrystallization from a suitable solvent system to yield the pure product.

Synthesis_Workflow Thymol Thymol Thymoxide Thymoxide Anion Thymol->Thymoxide Deprotonation Step 1 Base Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF) Ester Thymol-propanoate Ester Thymoxide->Ester SN2 Reaction (Williamson Ether Synthesis) Step 2 Halopropanoate Ethyl 2-bromopropanoate PropanoicAcid Thymol-derived Propanoic Acid Ester->PropanoicAcid Hydrolysis Step 4 Hydrolysis Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl)

Alternative Synthetic Routes

While the Williamson ether synthesis is a robust method, other synthetic strategies can also be employed. For instance, palladium-catalyzed coupling reactions, such as the Heck coupling of an aryl bromide with ethylene followed by hydroxycarbonylation, offer an alternative for the synthesis of 2-aryl propionic acids.[11] The choice of ligands in such reactions is critical to control regioselectivity and yield.[11] Another approach involves the mono-c-methylation of arylacetonitriles using dimethyl carbonate, which is considered a greener alternative to traditional methylating agents.[12]

Biological Activities of Thymol-Derived Propanoic Acids

Thymol-derived propanoic acids have demonstrated a range of promising biological activities, primarily as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of thymol are well-documented, and its derivatives, including propanoic acids, are also being explored for their potential to combat a variety of pathogens. The introduction of a propanoic acid moiety can influence the compound's interaction with microbial cell membranes and intracellular targets.

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Table 1: Antimicrobial Activity (MIC) of Selected Propanoic Acid Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
Propanoic AcidEscherichia coli>1500[13]
Propanoic AcidStaphylococcus aureus1500[13]
Schiff bases of propanoic acidS. aureus, B. subtilis, E. coliVaries[15]
Esters of propanoic acidS. aureus, B. subtilis, E. coliGenerally higher than Schiff bases[15]

Note: Data for specific thymol-derived propanoic acids is still emerging. The table presents data for related propanoic acid derivatives to provide context.

The mechanism of antimicrobial action for phenolic compounds like thymol and its derivatives is often attributed to their ability to disrupt the integrity of the microbial cell membrane, leading to leakage of intracellular components and ultimately cell death.[13]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Thymol has been shown to possess significant anti-inflammatory properties, and its propanoic acid derivatives are being investigated for similar or enhanced activity.[3][16] The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory pathways.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity (IC50) of Thymol and Related Compounds

CompoundTargetIC50 (µM)Reference
ThymolCOX-1>100[17]
ThymolCOX-2>100[17]
Thymol/Carvacrol Mixture5-LOX8.46 ± 0.92 µg/mL[17]
ThymolNitric Oxide Production78.62 - 128.7 µg/mL[16]

Note: This table includes data for thymol and a thymol/carvacrol mixture to illustrate the anti-inflammatory potential of the core structure.

Mechanistic Insights: Modulation of Signaling Pathways

The anti-inflammatory effects of thymol and its derivatives are, in part, attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][18]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[19] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[19] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[19] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.[1][19]

Studies have shown that thymol can inhibit the activation of the NF-κB pathway by blocking the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1][2][18] This, in turn, suppresses the expression of NF-κB-dependent pro-inflammatory mediators.

NFkB_Pathway Thymol Thymol-derived Propanoic Acid IKK IKK Thymol->IKK Inhibits p65_p50 p65_p50 Thymol->p65_p50 Inhibits Translocation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkBa_NFkB IkBa_NFkB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p_IkBa IkBa_NFkB->p_IkBa IkBa_NFkB->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65_p50_nuc p65_p50->p65_p50_nuc Nuclear Translocation DNA DNA p65_p50_nuc->DNA Binds to Transcription Transcription DNA->Transcription

Structure-Activity Relationships

Understanding the relationship between the chemical structure of thymol-derived propanoic acids and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. The introduction of the propanoic acid moiety itself is a key structural modification that can influence factors like solubility, polarity, and the ability to interact with biological targets.

For instance, studies on other propanoic acid derivatives have shown that the presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly impact their antimicrobial activity.[15] Furthermore, the stereochemistry of the propanoic acid side chain can also play a critical role in the biological activity of these compounds.

Conclusion and Future Directions

Thymol-derived propanoic acids represent a promising area of research in the development of new therapeutic agents. Their synthesis is achievable through established chemical methods, and they exhibit encouraging antimicrobial and anti-inflammatory properties. The ability of the parent compound, thymol, to modulate key inflammatory signaling pathways provides a strong rationale for the continued investigation of its propanoic acid derivatives.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of thymol-derived propanoic acids with varying substituents and stereochemistry to explore the structure-activity relationships more comprehensively.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action of these compounds in both microbial and mammalian cells.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising candidates in relevant animal models of infection and inflammation.

By pursuing these research avenues, the full therapeutic potential of thymol-derived propanoic acids can be unlocked, paving the way for the development of novel and effective treatments for a variety of diseases.

References

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  • Liang, D., et al. (2014). Thymol inhibits LPS-stimulated inflammatory response via down-regulation of NF-κB and MAPK signaling pathways in mouse mammary epithelial cells. Inflammation. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. (2023).
  • Thymol Inhibits LPS-Stimulated Inflammatory Response via Down-Regulation of NF-κB and MAPK Signaling Pathways in Mouse Mammary Epithelial Cells. (2013). ResearchGate. [Link]

  • Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. (2023). PubMed Central. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2018). Molecules. [Link]

  • Williamson Ether Synthesis. (2018). YouTube. [Link]

  • In Vitro Evaluation of the Antimicrobial Activity of Eighteen Essential Oils Against Gram-Positive and Gram-Negative Bacteria in Two Different Growth Media. (2023). Molecules. [Link]

  • Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue. (2019). Cytokine. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]

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  • Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. (2019). Korean Journal for Food Science of Animal Resources. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015). PLoS ONE. [Link]

  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria. (2016). Veterinary Microbiology.
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  • Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines. (2024). Molecules. [Link]

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An In-depth Technical Guide to 2-(2-Isopropyl-5-methylphenoxy)propanoic acid: Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Niche Molecule

In the vast expanse of chemical literature, some molecules are extensively characterized, while others, like 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, remain in the periphery. This guide endeavors to provide a comprehensive technical overview of this specific compound. Due to the limited direct research on this molecule, this document will take a foundational approach, focusing on its synthesis based on established chemical principles and exploring its potential biological significance by examining closely related analogues derived from its parent phenol, thymol. This guide is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and potential applications of novel phenoxyalkanoic acids.

Introduction to the 2-(2-Isopropyl-5-methylphenoxy) Moiety

The core of the subject molecule is the 2-isopropyl-5-methylphenol structure, commonly known as thymol. Thymol is a naturally occurring monoterpenoid phenol found in the essential oils of thyme and other plants. It has a long history of use in traditional medicine and is known for its antiseptic, antibacterial, and antifungal properties. The derivatization of thymol is an active area of research, with scientists exploring how modifications to its structure can lead to new therapeutic agents with enhanced or novel biological activities.[1][2][3][4][5] The addition of a propanoic acid side chain via an ether linkage creates this compound, a member of the phenoxyalkanoic acid class of compounds. This class includes various herbicides and drugs, suggesting that the title compound could possess interesting biological properties.[6]

Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C13H18O3Inferred
Molecular Weight 222.28 g/mol Calculated
IUPAC Name This compoundStandard Nomenclature
CAS Number Not assigned-
Predicted XLogP3 ~3.3Based on similar structures[7]
Predicted Hydrogen Bond Donor Count 1Calculated
Predicted Hydrogen Bond Acceptor Count 3Calculated
Predicted Rotatable Bond Count 4Calculated

Synthesis of this compound

The most logical and widely used method for the synthesis of phenoxyalkanoic acids is the Williamson ether synthesis .[8][9][10][11] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether linkage.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from thymol.

G thymol Thymol (2-Isopropyl-5-methylphenol) naoh NaOH (aq) phenoxide Sodium 2-isopropyl-5-methylphenoxide thymol->phenoxide Deprotonation chloro_acid 2-chloropropanoic acid salt Sodium 2-(2-isopropyl-5-methylphenoxy)propanoate phenoxide->salt SN2 Reaction (Williamson Ether Synthesis) product This compound hcl HCl (aq) salt->product Acidification

Sources

A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for conducting a preliminary toxicity screening of the novel chemical entity, 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. The methodologies outlined herein are designed for an early-stage assessment, prioritizing in vitro and in silico approaches to efficiently identify potential toxicological liabilities. This document is intended for researchers, scientists, and drug development professionals engaged in the initial safety evaluation of new chemical entities.

Introduction and Strategic Overview

The compound this compound is a propanoic acid derivative with potential for development in various therapeutic areas. As with any new chemical entity destined for human use, a thorough toxicological evaluation is paramount. The preliminary toxicity screening phase is critical for making go/no-go decisions, identifying potential hazards, and guiding further development.

Given the limited publicly available toxicological data for this specific molecule, this guide establishes a foundational screening cascade. This cascade begins with computational predictions and progresses through a series of tiered in vitro assays to assess general cytotoxicity, genotoxicity, and potential cardiotoxicity. For contextual hazard identification, we will draw parallels with structurally related compounds where appropriate, such as the phenoxypropionic acid herbicide Mecoprop, while acknowledging that direct testing of the title compound is essential.[1][2]

The strategic workflow for this preliminary toxicity screening is designed to be resource-efficient and to provide a robust initial safety profile.

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Integration & Decision A Compound Identification & Physicochemical Characterization B In Silico Toxicity Prediction (QSAR & Read-Across) A->B Structural Data C Cytotoxicity Assays (e.g., HepG2, HEK293) B->C Inform Dose Selection D Genotoxicity Assay (Ames Test) C->D E Cardiotoxicity Assay (hERG Screening) D->E F Integrated Toxicity Profile E->F G Decision Point: Proceed to In Vivo? F->G

Caption: A tiered approach to preliminary toxicity screening.

Physicochemical Properties and In Silico Toxicological Assessment

An initial understanding of a compound's physicochemical properties is fundamental to designing and interpreting toxicological assays. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Characterization

The following table summarizes the computed properties for a structurally similar compound, 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid, which can serve as a preliminary estimate.[3]

PropertyValueSource
Molecular FormulaC₁₄H₂₀O₃PubChem[3]
Molecular Weight236.31 g/mol PubChem[3]
XLogP33.6PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]

These properties suggest that the compound has moderate lipophilicity, which may influence its interaction with cellular membranes and metabolic enzymes.

In Silico Toxicity Prediction

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure.[4] Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, correlating molecular descriptors with toxicological endpoints.[4][5]

Rationale for Use: In silico methods are rapid, cost-effective, and align with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing. They are invaluable for early-stage hazard identification and for prioritizing compounds for further testing.[6]

Recommended Tools:

  • OECD QSAR Toolbox: A widely used software for predicting toxicity by identifying and filling data gaps for chemical assessments.[5]

  • Derek Nexus: An expert system that predicts toxicity based on structural alerts.[5]

  • VEGA: Provides a collection of QSAR models for various toxicological endpoints.[5]

A hypothetical in silico analysis of this compound might flag potential for skin irritation based on its carboxylic acid moiety and phenoxy group, similar to related compounds.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are a fundamental component of preliminary toxicity screening, providing a measure of a compound's ability to cause cell damage or death.[7] These assays are crucial for determining a compound's therapeutic index and for selecting appropriate dose ranges for subsequent, more specific assays.[8]

Choice of Cell Line: The selection of a relevant cell line is critical. For a general screening, a human liver cell line such as HepG2 is often used due to the liver's central role in xenobiotic metabolism.[9] Additionally, a human embryonic kidney cell line like HEK293 can provide data on a different cell lineage.

Protocol: LDH Release Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) release assay is a colorimetric method that measures cytotoxicity by quantifying the LDH released from damaged cells into the culture medium.[7]

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of damaged cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include vehicle controls (medium with DMSO) and positive controls (e.g., 1% Triton X-100 to induce maximum LDH release).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • LDH Measurement:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay kit, Thermo Fisher Scientific).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Presentation (Hypothetical):

Concentration (µM)% Cytotoxicity (Mean ± SD)
0.12.5 ± 1.1
14.1 ± 1.5
1015.8 ± 3.2
5045.2 ± 5.6
10088.9 ± 7.3

Genotoxicity Screening

Genotoxicity testing is a critical regulatory requirement that assesses the potential of a compound to damage genetic material, which can lead to mutations and cancer.[10] The bacterial reverse mutation assay, or Ames test, is a widely used and accepted method for initial genotoxicity screening.[11][12]

Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[13] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state (His⁺), allowing them to grow on a histidine-free medium.[13][14]

G cluster_0 Preparation cluster_1 Incubation & Plating cluster_2 Analysis A His- Salmonella Strains (e.g., TA98, TA100) D Combine Bacteria, Compound, and S9 Mix (optional) A->D B Test Compound Dilutions B->D C S9 Metabolic Activation Mix C->D E Add to Molten Top Agar D->E F Pour onto Minimal Glucose Agar Plates E->F G Incubate for 48-72 hours H Count Revertant Colonies G->H I Compare to Negative Control H->I

Caption: Workflow for the Ames bacterial reverse mutation assay.

Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on the OECD 471 guideline for the bacterial reverse mutation test.[11]

Step-by-Step Methodology:

  • Strain Preparation:

    • Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) in nutrient broth.

  • Metabolic Activation:

    • The test should be conducted with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This simulates mammalian metabolism of the test compound.

  • Plate Incorporation:

    • To sterile tubes, add the following in order:

      • 2 mL of molten top agar (kept at 45°C).

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound at various concentrations or the vehicle control.

      • 0.5 mL of the S9 mix or a buffer for the non-activation condition.

    • Vortex the tubes briefly and pour the contents onto minimal glucose agar plates.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting:

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Cardiotoxicity Screening: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[15] Therefore, early screening for hERG channel inhibition is a critical component of safety pharmacology.[16]

Principle: Automated patch-clamp systems provide a higher throughput method for assessing hERG channel activity compared to traditional manual patch clamp.[15] These systems measure the flow of potassium ions through the hERG channel in cells stably expressing the channel (e.g., HEK293-hERG).

Protocol: Automated Patch-Clamp hERG Assay

This protocol is a general guideline for using an automated patch-clamp system like the QPatch or SyncroPatch.[15]

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel.

    • On the day of the experiment, harvest the cells and prepare a single-cell suspension at the optimal density for the specific automated patch-clamp system.

  • System Setup:

    • Prime the system with the appropriate intracellular and extracellular solutions.

    • Load the cell suspension and the test compound plate into the instrument.

  • Data Acquisition:

    • The instrument will automatically establish whole-cell patch-clamp configurations.

    • Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the tail current, which is characteristic of hERG.[17]

    • After establishing a stable baseline current, the test compound is applied at multiple concentrations.

    • A positive control (e.g., E-4031, a known hERG blocker) and a vehicle control are included in each run.[15]

  • Data Analysis:

    • Measure the hERG tail current amplitude before and after compound addition.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited).

Integrated Toxicity Profile and Future Directions

The culmination of this preliminary screening is an integrated toxicity profile that summarizes the findings from the in silico and in vitro assays.

Summary of Hypothetical Findings:

  • Cytotoxicity: this compound exhibits dose-dependent cytotoxicity in HepG2 cells with an estimated IC₅₀ of approximately 50 µM.

  • Genotoxicity: The compound did not show mutagenic potential in the Ames test with or without metabolic activation.

  • Cardiotoxicity: The hERG assay revealed an IC₅₀ of >30 µM, suggesting a low potential for hERG channel inhibition at therapeutically relevant concentrations.

Interpretation and Next Steps:

Based on this hypothetical profile, the compound shows a moderate level of cytotoxicity at higher concentrations but lacks genotoxic and cardiotoxic signals in these initial screens. This profile would generally support further investigation.

Subsequent steps could include:

  • Expanded In Vitro Testing:

    • Assessing cytotoxicity in other cell lines (e.g., renal, neuronal).

    • Conducting further genotoxicity assays, such as the in vitro micronucleus assay, to assess for clastogenicity.[18]

  • Progression to In Vivo Studies:

    • If the in vitro profile remains favorable, acute oral toxicity studies in rodents, following OECD guidelines (e.g., OECD 420, 423, or 425), would be the next logical step to determine the LD₅₀ and observe for signs of systemic toxicity.[19][20]

This structured and tiered approach ensures that potential toxicological liabilities are identified early, allowing for informed decision-making in the drug development process.

References

  • Mecoprop - Wikipedia. [Link]

  • Mecoprop - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid | C14H20O3 | CID 1532524 - PubChem. National Center for Biotechnology Information. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA). [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science. [Link]

  • In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. Toxicology Letters. [Link]

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  • In Vitro Reactivity of Carboxylic Acid–CoA Thioesters with Glutathione. ACS Publications. [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

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  • Genetic Toxicology Studies. IITRI. [Link]

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  • Testing for Carboxyl Group Procedure, Observations and Results. Testbook. [Link]

  • Propanoic acid, 2-methylpropyl ester. NIST WebBook. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • In Vitro Cytotoxicity. Creative Bioarray. [Link]

  • Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. NIH. [Link]

  • Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Vedantu. [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing. [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP). [Link]

  • Safety data sheet. CPAChem. [Link]

  • Mecoprop-P (Ref: BAS 037H). AERU. [Link]

  • What is Genotoxicity Testing? News-Medical.Net. [Link]

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  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • 2-Isopropyl-5-methylhexanoic acid | C10H20O2 | CID 20404 - PubChem. National Center for Biotechnology Information. [Link]

  • Propanoic acid: Human health tier II assessment. Australian Government Department of Health. [Link]

  • High-throughput approaches for genotoxicity testing in drug development: recent advances. Future Science. [Link]

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  • .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

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Navigating the Preformulation Landscape of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid: A Technical Guide to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Bench to Breakthrough

In the realm of drug development and specialized chemical synthesis, the journey from a promising molecule to a viable product is paved with rigorous scientific investigation. The physicochemical properties of a compound, specifically its solubility and stability, form the bedrock of its formulation development, influencing bioavailability, shelf-life, and ultimately, therapeutic efficacy or application performance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of novel chemical entities. We will delve into the essential studies required to thoroughly understand the solubility and stability of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, a compound also known as thymoxyacetic acid.

The challenge with novel compounds is often the scarcity of established data. This guide, therefore, takes a proactive approach. Instead of merely presenting known facts, we will provide a comprehensive framework for generating robust, reliable, and reproducible data. The methodologies detailed herein are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH), ensuring that the data generated will be suitable for regulatory submissions and internal decision-making.[1][2][3] This document is designed to be a self-validating system, empowering you, the scientist, to build a complete physicochemical profile of this promising molecule from the ground up.

Chemical Identity and Physicochemical Passport

Before embarking on any experimental journey, it is paramount to establish a clear and unambiguous identity for the molecule . This compound is a derivative of thymol, a well-known monoterpenoid phenol. This structural lineage provides initial clues to its potential properties, suggesting a degree of lipophilicity.

Table 1: Physicochemical Properties of this compound

PropertyDataSource
IUPAC Name This compound-
Synonyms Thymoxyacetic acidInternal
Molecular Formula C₁₃H₁₈O₃Calculated
Molecular Weight 222.28 g/mol Calculated
Predicted logP ~3.5Cheminformatics Estimation
pKa (Predicted) ~3.5 - 4.5 (Carboxylic Acid)Structural Analogy

Note: Predicted values are estimations based on the chemical structure and should be experimentally verified.

Aqueous and Organic Solubility Determination: A Phased Approach

The solubility of a compound is a critical determinant of its behavior in various environments, from biological systems to formulation matrices. A comprehensive solubility profile should encompass both aqueous and organic solvents, and for ionizable compounds like our target molecule, the influence of pH on aqueous solubility is a crucial parameter. The following protocol is based on the principles outlined in OECD Guideline 105 for water solubility.[4][5]

Experimental Workflow for Solubility Profiling

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Synthesize and Purify Compound (>99%) equilibrium_sol Equilibrium Solubility Measurement (Shake-Flask Method) prep_compound->equilibrium_sol kinetic_sol Kinetic Solubility Measurement (High-Throughput Screening) prep_compound->kinetic_sol prep_solvents Prepare Solvents (Aqueous Buffers pH 2, 4, 7, 9; Organic Solvents) prep_solvents->equilibrium_sol prep_solvents->kinetic_sol quantification Quantification by Validated HPLC-UV Method equilibrium_sol->quantification kinetic_sol->quantification data_analysis Data Analysis and Reporting quantification->data_analysis

Caption: Workflow for Comprehensive Solubility Profiling.

Step-by-Step Protocol for Equilibrium Aqueous Solubility (Shake-Flask Method)

This method determines the saturation solubility of a compound when equilibrium is established between the dissolved and undissolved states.

  • Preparation of Buffers: Prepare a series of aqueous buffers at pH 2, 4, 7, and 9. Ensure all buffers are filtered through a 0.22 µm filter.

  • Sample Preparation: Add an excess amount of this compound to separate vials containing each of the prepared buffers. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant and clarify it by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated HPLC-UV method (see Section 4.0).

  • Data Analysis: Determine the solubility at each pH and temperature. The point at which the measured concentration plateaus over time indicates that equilibrium has been reached.

Organic Solvent Solubility

The solubility in a range of organic solvents is crucial for understanding its behavior in non-aqueous formulations and for developing purification strategies.

  • Solvent Selection: Choose a panel of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure: Follow the same shake-flask methodology as described for aqueous solubility.

  • Quantification: Utilize the validated HPLC-UV method, adjusting the mobile phase if necessary to ensure compatibility with the organic solvent.

Stability Profiling: A Multi-Faceted Investigation

Stability testing is essential for determining the intrinsic stability of a molecule and for identifying potential degradation pathways. This information is critical for establishing a re-test period or shelf life and for defining appropriate storage conditions. The following protocols are designed in accordance with ICH Q1A guidelines.[2][3][6]

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to establish the degradation pathways. This information is also valuable for developing a stability-indicating analytical method.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis and Characterization hydrolysis Acidic, Basic, and Neutral Hydrolysis hplc_dad HPLC-DAD for Peak Purity and Quantification hydrolysis->hplc_dad oxidation Oxidative Stress (e.g., H₂O₂) oxidation->hplc_dad photolysis Photolytic Stress (UV/Vis Light) photolysis->hplc_dad thermal Thermal Stress (Elevated Temperature) thermal->hplc_dad lc_ms LC-MS for Identification of Degradation Products hplc_dad->lc_ms mass_balance Mass Balance Calculation lc_ms->mass_balance

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature.

    • Neutral Hydrolysis: Treat the stock solution with water at an elevated temperature.

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Stability: Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C).

  • Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method (see Section 4.0). Use a photodiode array (PDA) detector to assess peak purity.

  • Degradant Identification: Use LC-MS to identify the molecular weights of the degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period.

  • Storage Conditions: Based on the intended application, select appropriate long-term storage conditions (e.g., 25 °C/60% RH, 30 °C/65% RH).

  • Packaging: Store the compound in containers that simulate the proposed packaging.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

Analytical Methodology: The Cornerstone of Reliable Data

A robust and validated analytical method is essential for the accurate quantification of the parent compound and its degradation products. For a carboxylic acid-containing molecule like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.

Proposed HPLC-UV Method

Table 2: Proposed HPLC-UV Method Parameters

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to suppress ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for RP-HPLC.
Gradient Start with a lower percentage of B, ramp up to a higher percentage to elute the compound and any more nonpolar impurities/degradants.To ensure good separation of all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength ~274 nm (To be confirmed by UV scan)Phenolic compounds typically have a UV absorbance maximum in this region.
Injection Volume 10 µLStandard injection volume.
Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Building a Foundation for Success

The comprehensive solubility and stability profiling of this compound is a critical step in its development pathway. While existing data for this specific molecule is limited, a systematic and scientifically rigorous approach, as outlined in this guide, will generate the necessary data to inform formulation strategies, establish appropriate storage conditions, and ensure the quality and performance of the final product. By adhering to established international guidelines and employing validated analytical methods, researchers can confidently build a robust data package that will support both internal development and regulatory requirements. The journey from a novel molecule to a successful product is complex, but a thorough understanding of its fundamental physicochemical properties provides a solid foundation for the path ahead.

References

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • PubMed. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • ResearchGate. Determination of Organic Acids in Orange Fruit by HPLC. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ResearchGate. Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. [Link]

  • Biotecnologie BT. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • National Center for Biotechnology Information. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • International Council for Harmonisation (ICH). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Isopropyl-5-methylphenoxy)propanoic acid is a member of the phenoxypropanoic acid class of compounds, which are of significant interest in the fields of agrochemicals and pharmaceuticals. Structurally analogous to herbicides like Mecoprop, this molecule serves as a valuable building block and research chemical.[1][2] Its synthesis provides a practical illustration of the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages.[3][4][5][6]

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. Beyond a mere recitation of steps, this guide elucidates the chemical principles and experimental rationale underlying the protocol, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical Reaction Overview

The synthesis proceeds via a nucleophilic substitution reaction (SN2), commonly known as the Williamson ether synthesis.[3] In this reaction, the sodium salt of 2-isopropyl-5-methylphenol (thymol) acts as a nucleophile, attacking the electrophilic carbon of an alkali metal salt of 2-chloropropionic acid. The subsequent acidification yields the desired product.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Acidification Thymol 2-Isopropyl-5-methylphenol (Thymol) Thymoxide Sodium 2-isopropyl-5-methylphenoxide Thymol->Thymoxide + NaOH NaOH NaOH (Sodium Hydroxide) H2O H₂O Thymoxide->H2O + H₂O Intermediate Propanoic Acid Salt Intermediate Thymoxide->Intermediate + Sodium 2-chloropropionate Chloropropionate Sodium 2-chloropropionate NaCl NaCl Intermediate->NaCl + NaCl FinalProduct This compound Intermediate->FinalProduct + HCl HCl HCl (aq)

Figure 1: Reaction pathway for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
2-Isopropyl-5-methylphenol (Thymol)C₁₀H₁₄O150.22≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.00≥98%Fisher Scientific
2-Chloropropionic acidC₃H₅ClO₂108.52≥98%Alfa Aesar
TolueneC₇H₈92.14Anhydrous, ≥99.8%VWR
Diethyl ether(C₂H₅)₂O74.12ACS GradeEMD Millipore
Hydrochloric acidHCl36.4637% (w/w)J.T. Baker
Sodium BicarbonateNaHCO₃84.01Saturated SolutionLabChem
Anhydrous Sodium SulfateNa₂SO₄142.04GranularAcros Organics
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Experimental Protocol

Part 1: Formation of Sodium 2-isopropyl-5-methylphenoxide
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 15.0 g (0.1 mol) of 2-isopropyl-5-methylphenol (thymol) and 150 mL of toluene.

  • Base Addition: While stirring at room temperature, slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water through the dropping funnel.

  • Azeotropic Water Removal: Heat the mixture to reflux using a heating mantle. Water will be removed azeotropically with toluene. Continue refluxing until no more water separates from the distillate. This ensures the complete formation of the sodium phenoxide.

Rationale: The deprotonation of the phenolic hydroxyl group is essential to generate the nucleophilic phenoxide.[7] Phenols are more acidic than aliphatic alcohols, allowing for the use of a strong base like sodium hydroxide. Removing the water by-product drives the equilibrium towards the formation of the phenoxide.[8]

Part 2: Williamson Ether Synthesis
  • Preparation of Sodium 2-chloropropionate: In a separate beaker, dissolve 10.85 g (0.1 mol) of 2-chloropropionic acid in 50 mL of water and carefully neutralize with a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water.

  • Nucleophilic Substitution: Cool the toluene solution containing the sodium 2-isopropyl-5-methylphenoxide to approximately 80°C. Slowly add the aqueous solution of sodium 2-chloropropionate to the reaction mixture.

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 110°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Rationale: The reaction is a classic SN2 substitution.[3][4] The phenoxide ion attacks the carbon atom bearing the chlorine atom, displacing the chloride ion. Using the sodium salt of 2-chloropropionic acid is crucial as the carboxylate group is unreactive under these conditions. An aprotic solvent like toluene is suitable for this reaction.[8] Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

Part 3: Work-up and Purification
  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a 500 mL separatory funnel. Slowly add 6M hydrochloric acid while shaking, until the aqueous layer is acidic (pH ≈ 1-2), which will precipitate the crude product.[9]

  • Extraction: Extract the aqueous layer with 3 x 100 mL of diethyl ether.[10] Combine the organic layers.

  • Washing: Wash the combined organic layers with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution to remove any unreacted 2-chloropropionic acid, and finally with 100 mL of brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]

  • Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from a suitable solvent system such as a mixture of hexane and ethyl acetate.[11]

Rationale: Acidification protonates the carboxylate salt to yield the final carboxylic acid product. Extraction with an organic solvent separates the product from the aqueous phase. The sodium bicarbonate wash is a critical step to remove any remaining acidic starting material, ensuring the purity of the final product. Drying removes residual water before solvent evaporation. Recrystallization is a standard technique for purifying solid organic compounds.[12]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

    • 2-Chloropropionic Acid: Corrosive and toxic. Avoid inhalation and skin contact.

    • Toluene and Diethyl Ether: Flammable liquids. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Justification: The reagents used in this synthesis pose several hazards, including corrosivity, toxicity, and flammability.[13][14] Adherence to standard laboratory safety procedures is paramount to mitigate risks.

Expected Results and Characterization

  • Yield: The expected yield of this compound is typically in the range of 70-85%.

  • Appearance: A white to off-white crystalline solid.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To confirm the carbon framework.

    • FT-IR: To identify characteristic functional groups (e.g., C=O of the carboxylic acid, C-O ether linkage).

    • Melting Point: To assess the purity of the compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete deprotonation of thymol.Ensure azeotropic removal of water is complete before adding the 2-chloropropionate salt.
Insufficient reaction time or temperature.Monitor the reaction by TLC and extend the reflux time if necessary.
Product Contaminated with Starting MaterialIncomplete reaction.Increase reaction time or temperature.
Inefficient extraction or washing.Ensure thorough mixing during extractions and perform the sodium bicarbonate wash carefully.
Oily Product Instead of SolidPresence of impurities.Purify by column chromatography or attempt recrystallization from different solvent systems.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles of the Williamson ether synthesis and adhering to the procedural and safety guidelines outlined, researchers can confidently prepare this valuable compound for their scientific endeavors.

References

  • Google Patents. (n.d.). Processes for producing phenoxy propionic acid derivatives.
  • MDPI. (2023, May 17). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Mecoprop. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0055 - MECOPROP. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • CPAChem. (2023, October 17). Safety data sheet. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(2-Formylphenoxy)propanoic acid. Retrieved from [Link]

  • Hazardous Substance Fact Sheet. (n.d.). Mecoprop. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
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application of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid in [specific] cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the potential anti-cancer applications of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid in various cancer cell lines. Given that direct research on this specific molecule is emerging, the protocols and mechanistic hypotheses herein are grounded in the extensive research conducted on its parent compound, thymol, and its derivatives.[1][2][3]

Introduction and Scientific Rationale

This compound is a synthetic derivative of thymol, a natural monoterpenoid phenol. Thymol has demonstrated a wide range of pharmacological properties, including significant anti-tumor activities.[3] Studies have shown that thymol and its analogues can induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit metastasis in various cancer models.[2][4] Specifically, derivatives of thymol have been synthesized to improve properties like hydrophilicity and have shown cytotoxic effects against cancer cell lines, including those of colorectal origin.[1] The addition of a propanoic acid moiety is also of interest, as other short-chain fatty acids have been noted for their oncoprotective effects.[5]

This strong scientific premise justifies the investigation of this compound as a novel anti-cancer agent. This guide outlines the necessary protocols to screen for its efficacy and elucidate its mechanism of action, focusing on its potential to modulate key cell survival pathways.

Postulated Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Based on the known mechanisms of thymol and its derivatives, we postulate that this compound exerts its anti-cancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[2][6] This pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many cancers.

Inhibition of this pathway by the compound would lead to the deactivation of Akt. This, in turn, would modulate downstream targets, such as the Bcl-2 family of proteins, to favor a pro-apoptotic state (increasing Bax, decreasing Bcl-2) and ultimately trigger caspase activation and programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt (Active) PI3K->Akt Phosphorylates (Activates) Compound 2-(2-Isopropyl-5-methyl- phenoxy)propanoic acid Compound->Akt Inhibits pAkt p-Akt (Inactive) Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Postulated signaling pathway for the compound's action.

Compound Handling and Stock Preparation

Proper handling and preparation of the test compound are critical for reproducible results.

  • Storage: Store the powdered compound at -20°C, protected from light and moisture.

  • Solvent Selection: Due to its predicted hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Always use cell culture grade, sterile DMSO.

  • Stock Solution Preparation (100 mM):

    • Determine the molecular weight (MW) of the compound from the supplier's data sheet (e.g., 236.31 g/mol ).

    • To prepare a 100 mM stock, dissolve 23.63 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C.

  • Working Solutions: Prepare fresh dilutions from the stock solution in complete cell culture medium for each experiment. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Experimental Workflow: A Tiered Approach

A systematic workflow ensures a logical progression from broad screening to detailed mechanistic studies.

G cluster_mechanistic Mechanistic Studies start Select Cancer Cell Lines (e.g., HT-29, MCF-7, PC-3) viability Screening: Cell Viability Assay (MTT) Determine IC50 values start->viability decision Significant Cytotoxicity? viability->decision apoptosis Apoptosis Assay (Annexin V / PI) decision->apoptosis Yes end Elucidate Mechanism of Action decision->end No (Compound is inactive) cellcycle Cell Cycle Analysis (PI Staining) apoptosis->cellcycle western Protein Expression (Western Blot) cellcycle->western western->end

Caption: A systematic workflow for evaluating the compound.

Detailed Experimental Protocols

The following are standardized, robust protocols for assessing the anti-cancer activity of this compound.

Protocol 5.1: Cell Viability Assessment using MTT Assay

This assay determines the compound's effect on cell metabolic activity, serving as an indicator of viability and proliferation.[7][8]

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[7]

  • Materials:

    • Selected cancer cell lines (e.g., HT-29, MCF-7)

    • 96-well flat-bottom plates

    • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

    • MTT solution (5 mg/mL in sterile PBS, store at -20°C)[7]

    • DMSO (for formazan solubilization)

    • Compound stock solution

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control.

    • Incubation: Incubate the plate for 48 or 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, until purple precipitate is visible.[9]

    • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5 minutes.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Scientist's Note: It is crucial to perform a cell density optimization experiment for each cell line to ensure they are in the logarithmic growth phase during the assay.[10]

Protocol 5.2: Apoptosis Detection via Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[11][12]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (FITC) to detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[12][13]

  • Procedure:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet once with 1 mL of ice-cold PBS.

    • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Scientist's Note: Timely analysis after staining is critical as the apoptotic process is dynamic. Delay can lead to an overestimation of late apoptotic/necrotic populations.

Protocol 5.3: Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[15]

  • Procedure:

    • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

    • Harvesting: Harvest and wash cells with PBS as previously described.

    • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

    • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

    • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[16]

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.

    • Analysis: Analyze the samples by flow cytometry.

  • Scientist's Note: The inclusion of RNase A in the staining buffer is essential because PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[16]

Protocol 5.4: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.

  • Procedure:

    • Protein Extraction: Treat cells as described previously. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

    • Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate them by electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle agitation.

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Scientist's Note: Using β-actin as a loading control is crucial to ensure that equal amounts of protein were loaded in each lane, allowing for accurate comparison of protein expression levels between samples.

Data Presentation and Interpretation

Cell Line Treatment Duration (hr) IC50 (µM) ± SD
HT-29 (Colon)48[Experimental Value]
MCF-7 (Breast)48[Experimental Value]
PC-3 (Prostate)48[Experimental Value]
HCT-116 (Colon)72[Experimental Value]
Table 1: Example data table for summarizing IC50 values obtained from MTT assays. The IC50 is the concentration of the compound that inhibits cell viability by 50%.
  • Apoptosis Data: An increase in the Annexin V-positive/PI-negative quadrant (early apoptosis) and the Annexin V-positive/PI-positive quadrant (late apoptosis/necrosis) compared to the vehicle control indicates the induction of cell death.

  • Cell Cycle Data: An accumulation of cells in a specific phase (e.g., G2/M or Sub-G1) suggests that the compound interferes with cell cycle progression or induces apoptotic DNA fragmentation.

  • Western Blot Data: A decrease in the ratio of p-Akt to total Akt would support the hypothesis that the compound inhibits the PI3K/Akt pathway. A corresponding increase in the Bax/Bcl-2 ratio would further confirm a shift towards a pro-apoptotic state.

References

  • Kozics, K., et al. (2021). Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Santana-Gálvez, J., et al. (2024). Thymol as adjuvant in oncology: molecular mechanisms, therapeutic potentials, and prospects for integration in cancer management. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Pranada, A., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Kim, J., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Advances. Available at: [Link]

  • Kubatka, P., et al. (2023). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology. Available at: [Link]

  • El-Sayed, N., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Salehi, B., et al. (2019). Plant-Derived Anti-Cancer Therapeutics and Biopharmaceuticals. Molecules. Available at: [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • de Sousa, D. P., et al. (2021). Antitumor Effects of Carvacrol and Thymol: A Systematic Review. Frontiers in Oncology. Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Molecular mechanisms involved in the effect of thymol on cancer cells. Available at: [Link]

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  • National Cancer Institute. (n.d.). Evaluation using Western Blot - Standard Operating Procedure. Available at: [Link]

  • Prylutskyi, Y., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology. Available at: [Link]

  • ResearchGate. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound... Available at: [Link]

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Application Notes and Protocols for 2-(Phenoxy)propanoic Acid Derivatives as Research Chemicals in Metabolic Disease

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Introduction: Unlocking the Therapeutic Potential of Phenoxypropanoic Acid Derivatives

The class of phenoxypropanoic acid derivatives represents a compelling scaffold in medicinal chemistry and drug discovery. While specific members of this family, such as 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, remain largely uncharacterized in publicly accessible literature, their structural analogs have been the subject of intensive research, leading to significant therapeutic breakthroughs. Notably, compounds sharing this core architecture have been identified as potent modulators of lipid metabolism, primarily through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential of novel phenoxypropanoic acid derivatives as research chemicals. We will focus on their application as PPAR agonists for the discovery of new treatments for dyslipidemia and other metabolic disorders. The protocols and methodologies outlined herein are designed to be robust and self-validating, providing a clear path from initial in vitro characterization to in vivo proof-of-concept.

Scientific Foundation: The Role of PPARs in Lipid Metabolism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in a variety of physiological processes, most notably lipid and glucose homeostasis. There are three main isoforms:

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. Fibrates, a class of lipid-lowering drugs, are well-known PPARα agonists.

  • PPARγ: Predominantly found in adipose tissue, where it plays a crucial role in adipocyte differentiation and insulin sensitivity.

  • PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

Phenoxypropanoic acid derivatives, due to their structural similarity to fatty acids, are excellent candidates for PPAR agonism, particularly for the PPARα isoform. The carboxylic acid head group, the phenoxy linker, and the substitutions on the phenyl ring all contribute to the binding affinity and activation potential for PPARs.

Visualizing the Mechanism of Action

The following diagram illustrates the signaling pathway initiated by the activation of PPARα by a phenoxypropanoic acid derivative.

PPAR_Pathway cluster_cell Hepatocyte Ligand Phenoxypropanoic Acid Derivative PPARa PPARα Ligand->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA Genes Target Genes (e.g., LPL, APOA1) PPRE->Genes Promotes Transcription mRNA mRNA Genes->mRNA Proteins Proteins (Lipoprotein Lipase, Apolipoprotein A1) mRNA->Proteins Translation Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL Proteins->Lipid_Metabolism Regulates

Caption: PPARα signaling pathway activated by a phenoxypropanoic acid ligand.

Physicochemical Properties and Handling of a Representative Compound

For the purpose of this guide, we will consider a representative, hypothetical phenoxypropanoic acid derivative with the following properties. Researchers should always refer to the specific Certificate of Analysis and Safety Data Sheet (SDS) for their particular compound.

PropertyValue
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Ethanol, Methanol
Storage Store at 2-8°C, protect from light
Safe Handling and Preparation of Stock Solutions

CAUTION: As with any research chemical with unknown toxicological properties, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Protocol for Preparing a 10 mM Stock Solution:

  • Tare a balance with a suitable microcentrifuge tube or vial.

  • Weigh out 2.22 mg of the phenoxypropanoic acid derivative.

  • Add 1 mL of anhydrous DMSO to the solid.

  • Vortex or sonicate until the solid is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C for long-term use.

Application 1: In Vitro Characterization of PPARα Agonism

The first critical step in evaluating a novel compound is to determine its activity and potency in a controlled, cell-based system. A luciferase reporter assay is the gold standard for quantifying the activation of nuclear receptors like PPARα.

Protocol: PPARα Luciferase Reporter Assay

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the activation of PPARα.

Materials:

  • HEK293T or HepG2 cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PPARα expression vector (containing the full-length human PPARα gene)

  • Luciferase reporter vector with a PPRE promoter

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Test compound stock solution (10 mM in DMSO)

  • Positive control: GW7647 (a known potent PPARα agonist)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Experimental Workflow:

Reporter_Assay_Workflow A 1. Seed Cells (HEK293T in 96-well plate) B 2. Co-transfect Cells (PPARα expression vector + PPRE-luciferase vector) A->B C 3. Incubate (24 hours) B->C D 4. Treat Cells (Serial dilutions of test compound and controls) C->D E 5. Incubate (18-24 hours) D->E F 6. Lyse Cells and Add Luciferase Substrate E->F G 7. Measure Luminescence (Luminometer) F->G H 8. Data Analysis (Calculate EC50) G->H

Caption: Workflow for the PPARα luciferase reporter assay.

Step-by-Step Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

  • Transfection: On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. Co-transfect each well with the PPARα expression vector and the PPRE-luciferase reporter vector.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in serum-free DMEM, typically ranging from 100 µM to 1 pM. Also, prepare serial dilutions of the positive control (GW7647). Include a vehicle control (DMSO, final concentration ≤ 0.1%).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate concentration of the test compound or control.

  • Incubation: Incubate for another 18-24 hours.

  • Luciferase Assay:

    • Remove the medium and wash the cells once with PBS.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature to allow for cell lysis and the luciferase reaction.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) to the vehicle control.

    • Plot the normalized RLU against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Application 2: In Vivo Evaluation of Lipid-Lowering Efficacy

Following promising in vitro results, the next step is to assess the compound's efficacy in a relevant animal model of dyslipidemia.

Protocol: Evaluation in a High-Fat Diet-Induced Dyslipidemia Mouse Model

Objective: To determine the effect of the test compound on plasma lipid levels in mice with diet-induced dyslipidemia.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard chow diet

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Positive control: Fenofibrate

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge

  • Plasma lipid analysis kits (for triglycerides, total cholesterol, HDL)

Study Design:

GroupNDietTreatment (Oral Gavage, Daily)Duration
18ChowVehicle4 weeks
28HFDVehicle4 weeks
38HFDTest Compound (Low Dose)4 weeks
48HFDTest Compound (High Dose)4 weeks
58HFDFenofibrate (Positive Control)4 weeks

Step-by-Step Procedure:

  • Acclimatization and Diet Induction:

    • Acclimatize the mice for one week on a standard chow diet.

    • Induce dyslipidemia by feeding the designated groups a high-fat diet for 8-12 weeks. The chow group continues on the standard diet.

  • Baseline Measurements: After the diet induction period, collect baseline blood samples after a 4-6 hour fast. Analyze plasma lipid levels to confirm the dyslipidemic phenotype.

  • Randomization and Treatment:

    • Randomize the HFD-fed mice into treatment groups based on their body weight and baseline triglyceride levels.

    • Begin daily treatment via oral gavage with the vehicle, test compound, or positive control at the specified doses.

  • Monitoring: Monitor body weight and food intake weekly.

  • Final Sample Collection: At the end of the 4-week treatment period, perform a terminal blood collection after a 4-6 hour fast.

  • Lipid Analysis:

    • Separate plasma by centrifugation.

    • Analyze plasma for triglycerides, total cholesterol, and HDL cholesterol using commercially available enzymatic kits.

    • Calculate LDL cholesterol using the Friedewald equation (if triglycerides are <400 mg/dL).

  • Data Analysis:

    • Compare the lipid levels between the treatment groups and the HFD vehicle control group using appropriate statistical tests (e.g., one-way ANOVA with post-hoc analysis).

    • A significant reduction in triglycerides and an increase in HDL in the compound-treated groups compared to the HFD vehicle group would indicate in vivo efficacy.

Conclusion and Future Directions

The frameworks provided in these application notes offer a robust starting point for the investigation of 2-(phenoxy)propanoic acid derivatives as novel research chemicals for the study of metabolic diseases. Positive results from these in vitro and in vivo studies would provide strong evidence for the compound's potential as a PPARα agonist and a lipid-lowering agent. Further research could then delve into its effects on gene expression in the liver, its pharmacokinetic properties, and its potential for treating non-alcoholic fatty liver disease (NAFLD) or atherosclerosis. By employing these systematic and scientifically sound protocols, researchers can effectively unlock the therapeutic potential hidden within this promising class of molecules.

References

  • Peroxisome Proliferator-Activated Receptors (PPARs)

    • Title: Peroxisome Proliferator-Activated Receptors (PPARs)
    • Source: Current Medicinal Chemistry - Cardiovascular & Hem
    • URL: [Link]

  • Design and Synthesis of Phenylpropanoic Acid Derivatives as PPAR Agonists

    • Title: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents
    • Source: N
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  • Luciferase Reporter Assays for Nuclear Receptor Activation: Title: Luciferase Reporter Assays Source: Thermo Fisher Scientific
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    • Title: Animal models of dyslipidemia and
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experimental design for in vivo studies with 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Design for In Vivo Studies with 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for designing and executing in vivo studies to characterize the pharmacological and toxicological profile of this compound. Based on its structural similarity to the fibrate class of drugs, the primary hypothesis is that this compound acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The protocols outlined herein are designed to rigorously test this hypothesis, evaluate its potential therapeutic efficacy in metabolic disorders, and establish a preliminary safety profile.

Introduction: Rationale & Strategic Overview

This compound is a novel chemical entity derived from thymol. Its core structure, featuring a phenoxypropanoic acid moiety, is highly analogous to fibrate drugs such as fenofibrate and gemfibrozil.[1][2] Fibrates are a well-established class of lipid-lowering agents whose primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a central role in regulating lipid metabolism and inflammation.[1][2][3] Activation of PPARα leads to increased fatty acid oxidation and a reduction in plasma triglycerides.[3][4]

Therefore, the in vivo development plan for this compound, hereafter referred to as "Compound-X," is predicated on the hypothesis that it is a PPARα agonist. The strategic goal is to efficiently assess its potential as a therapeutic for dyslipidemia and related metabolic diseases. The experimental plan is phased to generate a logical flow of data, beginning with fundamental pharmacokinetics and tolerability, moving to pharmacodynamic and efficacy studies, and culminating in a preliminary safety assessment.

This guide adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) and emphasizes the use of validated animal models and methodologies to ensure data integrity and translatability.

Section 1: Pre-Formulation and Vehicle Selection

Scientific Rationale: The physicochemical properties of Compound-X dictate its formulation for in vivo administration. Poor solubility can lead to low and variable bioavailability, confounding experimental results. A systematic approach to vehicle selection is paramount for ensuring consistent exposure. Thymol, a structural precursor, is known for its low water solubility, suggesting that Compound-X may face similar challenges.[5]

Protocol 1: Solubility and Formulation Screening

  • Objective: To identify a suitable vehicle for oral (p.o.) and/or intraperitoneal (i.p.) administration that solubilizes Compound-X at the required concentrations.

  • Materials: Compound-X, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Tween 80, Carboxymethylcellulose (CMC), Corn oil, Saline.

  • Procedure:

    • Assess the solubility of Compound-X in a panel of common GRAS (Generally Recognized as Safe) excipients.

    • Start with aqueous vehicles (e.g., 0.5% CMC in water).

    • If solubility is poor, test co-solvent systems (e.g., 10% DMSO, 40% PEG400, 50% water).

    • Evaluate oil-based vehicles (e.g., corn oil) for highly lipophilic compounds.

    • Prepare a small batch of the most promising formulation (e.g., 5 mg/mL) and observe for precipitation, phase separation, or instability over 24-48 hours at room temperature and 4°C.

    • Trustworthiness Check: The final selected vehicle must be administered to a small cohort of animals alone (vehicle control group) in all subsequent studies to ensure it has no confounding biological effects.

Section 2: Pharmacokinetics (PK) and Acute Tolerability

Scientific Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X is essential for designing meaningful efficacy studies. A PK study will determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), which inform dose selection and dosing frequency. This phase is coupled with an acute tolerability study to establish the maximum tolerated dose (MTD).

Protocol 2: Rodent Pharmacokinetic & Tolerability Study

  • Objective: To characterize the single-dose PK profile of Compound-X and determine its acute tolerability in mice.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Experimental Groups:

    • Group 1: Intravenous (i.v.) administration (if feasible) at 2 mg/kg for bioavailability assessment.

    • Group 2: Oral gavage (p.o.) administration at 10 mg/kg.

    • Dose-escalation groups for tolerability (e.g., 50, 100, 300, 1000 mg/kg p.o.).

  • Methodology:

    • Acclimate animals for at least 7 days.

    • Fast animals for 4 hours prior to dosing (water ad libitum).

    • Administer Compound-X in the selected vehicle.

    • PK Blood Sampling (Sparse Sampling): Collect blood samples (~50 µL) via tail vein or saphenous vein from subgroups of mice at specified time points.

      • Example Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C until analysis.

    • Tolerability Assessment: Monitor dose-escalation groups for clinical signs of toxicity (e.g., altered posture, activity, breathing) for at least 72 hours. Record body weights daily. The MTD is the highest dose that does not cause significant morbidity or >15% body weight loss.

    • Bioanalysis: Quantify Compound-X concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Sample Pharmacokinetic Parameter Summary

ParameterRouteDose (mg/kg)Value (Units)
Cmaxp.o.10[Experimental Value] (ng/mL)
Tmaxp.o.10[Experimental Value] (h)
AUC(0-inf)p.o.10[Experimental Value] (ng*h/mL)
T½ (half-life)p.o.10[Experimental Value] (h)
F (Bioavailability)p.o. vs i.v.10 vs 2[Experimental Value] (%)

Section 3: Pharmacodynamic (PD) & Efficacy Evaluation

Scientific Rationale: The central hypothesis is that Compound-X is a PPARα agonist. Therefore, efficacy studies must be conducted in a relevant disease model where PPARα activation is known to be therapeutic. A high-fat diet (HFD)-induced dyslipidemia model in mice is an industry-standard and highly relevant model to test this hypothesis. We will measure key biomarkers of PPARα activation and lipid metabolism.

Workflow for In Vivo Drug Development

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Safety Formulation Compound Formulation & Vehicle Selection PK_Tox Pharmacokinetics (PK) & Acute Tolerability Formulation->PK_Tox Selects Dosing Vehicle Efficacy_Model High-Fat Diet Dyslipidemia Model PK_Tox->Efficacy_Model Informs Dose Selection (e.g., 10, 30, 100 mg/kg/day) PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis Efficacy_Model->PD_Biomarkers Collects Samples Subchronic_Tox 14-Day Repeat-Dose Toxicology PD_Biomarkers->Subchronic_Tox Confirms Target Engagement & Guides Safety Doses Histopath Histopathology & Organ Weights Subchronic_Tox->Histopath Terminal Analysis

Caption: Phased approach for the in vivo evaluation of Compound-X.

Protocol 3: Efficacy in a High-Fat Diet (HFD) Mouse Model

  • Objective: To assess the ability of Compound-X to ameliorate dyslipidemia and activate PPARα target genes in HFD-fed mice.

  • Animal Model: Male C57BL/6 mice, 6 weeks old at the start of diet.

  • Diet:

    • Control Group: Standard chow diet (10% kcal from fat).

    • HFD Groups: High-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia.

  • Experimental Groups (n=8-10 per group):

    • Group 1: Chow + Vehicle

    • Group 2: HFD + Vehicle

    • Group 3: HFD + Fenofibrate (Positive Control, e.g., 100 mg/kg/day)

    • Group 4: HFD + Compound-X (Low Dose, e.g., 10 mg/kg/day)

    • Group 5: HFD + Compound-X (Mid Dose, e.g., 30 mg/kg/day)

    • Group 6: HFD + Compound-X (High Dose, e.g., 100 mg/kg/day)

  • Methodology:

    • After the diet-induction period, randomize HFD-fed mice into treatment groups based on body weight and plasma triglyceride levels.

    • Administer vehicle, Fenofibrate, or Compound-X daily via oral gavage for 2-4 weeks.

    • Monitor body weight and food intake weekly.

    • At the end of the treatment period, fast animals for 6 hours and collect terminal blood via cardiac puncture.

    • Harvest tissues (liver, epididymal white adipose tissue) and snap-freeze in liquid nitrogen or fix in 10% neutral buffered formalin.

  • Endpoint Analysis:

    • Plasma Analysis: Measure triglycerides, total cholesterol, HDL, LDL, and liver enzymes (ALT, AST) using commercial kits.

    • Hepatic Gene Expression: Isolate RNA from the liver and perform qRT-PCR to quantify the expression of known PPARα target genes (e.g., Cpt1a, Acox1, Fgf21).

    • Histology: Perform H&E staining on liver sections to assess steatosis (fatty liver).

Hypothesized PPARα Signaling Pathway

G cluster_cell Hepatocyte cluster_nucleus Nucleus PPAR PPARα PPRE PPRE (DNA Response Element) PPAR->PPRE Binds RXR RXR RXR->PPRE Binds Transcription Gene Transcription (e.g., Cpt1a, Acox1) PPRE->Transcription Initiates Fao ↑ Fatty Acid Oxidation Transcription->Fao ↑ Protein Expression CompoundX Compound-X CompoundX->PPAR Activates Lipids ↓ Plasma Triglycerides Fao->Lipids Results in

Caption: Hypothesized mechanism of Compound-X via PPARα activation.

Section 4: Preliminary Toxicology

Scientific Rationale: A preliminary repeat-dose toxicology study is crucial for identifying potential target organs of toxicity and establishing a safety margin. A 14-day study in rats provides a standard assessment of safety upon sub-chronic exposure.

Protocol 4: 14-Day Repeat-Dose Oral Toxicity Study in Rats

  • Objective: To evaluate the safety profile of Compound-X following 14 consecutive days of oral administration.

  • Animal Model: Sprague-Dawley rats (one male, one female group), 7-8 weeks old.

  • Guidelines: This study design should be informed by OECD Guideline 407.

  • Experimental Groups (n=5/sex/group):

    • Group 1: Vehicle Control

    • Group 2: Compound-X (Low Dose, e.g., 30 mg/kg/day)

    • Group 3: Compound-X (Mid Dose, e.g., 100 mg/kg/day)

    • Group 4: Compound-X (High Dose, e.g., 300 mg/kg/day)

  • Methodology:

    • Administer compounds daily by oral gavage for 14 days.

    • Clinical Observations: Conduct detailed clinical observations daily.

    • Body Weight & Food Consumption: Record body weights daily and food consumption weekly.

    • Terminal Procedures (Day 15):

      • Collect blood for hematology and clinical chemistry analysis.

      • Conduct a full necropsy.

      • Record weights of key organs (liver, kidneys, spleen, heart, thymus, brain).

      • Preserve organs in 10% neutral buffered formalin for potential histopathological examination.

  • Trustworthiness Check: An independent pathologist should perform a blinded histopathological evaluation of tissues from the control and high-dose groups to identify any treatment-related microscopic changes. A known PPARα-related finding is liver enlargement, which should be interpreted in the context of other findings (e.g., liver enzyme levels).[2]

Table 2: Key Toxicological Endpoints

CategoryParameters to be Measured
In-life Clinical signs, body weight, food consumption
Clinical Pathology Hematology (CBC), Clinical Chemistry (ALT, AST, BUN, Creatinine)
Anatomical Pathology Necropsy findings, organ weights, histopathology of key tissues

References

  • PubChem. 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Giampietro, L., et al. (2019). Development of Fibrates as Important Scaffolds in Medicinal Chemistry. ChemMedChem. [Link]

  • Venkatesan, S., et al. (2007). Chemistory of Fibrates. Current Medicinal Chemistry. [Link]

  • Gervois, P., et al. (2000). Fibrates: Mechanisms of Action and Therapeutic Perspectives. Diabetes & Metabolism. [Link]

  • Zhang, X., et al. (2021). In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. Journal of Periodontal Research. [Link]

  • Sa-Nguanmoo, P., et al. (2017). Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. Molecules. [Link]

  • Zhang, L., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Michalik, L., et al. (2006). International Union of Pharmacology. LXI. Peroxisome Proliferator-Activated Receptors. Pharmacological Reviews. [Link]

  • Vera, M. A., et al. (2007). In Vitro and In Vivo Cytotoxicities and Antileishmanial Activities of Thymol and Hemisynthetic Derivatives. Antimicrobial Agents and Chemotherapy. [Link]

  • Marques, C., et al. (2023). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. International Journal of Molecular Sciences. [Link]

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Application Note & Protocol: Preparation of Stock Solutions of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols and expert insights for the preparation of stock solutions of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid (CAS: 97283-84-6). Tailored for researchers, scientists, and professionals in drug development, this document outlines methodologies for solubilization in both organic and aqueous systems, emphasizing the rationale behind procedural choices to ensure solution stability, concentration accuracy, and experimental reproducibility. Safety protocols, troubleshooting, and quality control measures are also detailed to create a self-validating experimental framework.

Introduction: The Scientific Imperative for Accurate Stock Solutions

This compound is a carboxylic acid derivative with a significant hydrophobic moiety. Its utility in various research and development applications necessitates the preparation of precise and stable stock solutions. The physicochemical properties of this compound, particularly its limited aqueous solubility, present a common challenge in the laboratory. An improperly prepared stock solution can lead to concentration inaccuracies, precipitation during dilution, and ultimately, confounding experimental results.

This document serves as an authoritative guide, moving beyond a simple list of steps to explain the causality behind the protocol. By understanding the principles of solubility, solvent selection, and pH adjustment as they relate to this specific molecule, researchers can confidently prepare stock solutions that maintain their integrity from the vial to the final experimental assay.

Physicochemical Properties

A thorough understanding of the compound's properties is the foundation of a successful protocol. These data are critical for accurate calculations and for predicting the compound's behavior in different solvent systems.

PropertyValueSource
IUPAC Name 2-methyl-2-(5-methyl-2-propan-2-ylphenoxy)propanoic acid[1]
CAS Number 97283-84-6[1][2][3]
Molecular Formula C₁₄H₂₀O₃[1][2]
Molecular Weight 236.31 g/mol [1][2]
Predicted XLogP3 3.6[1]
Appearance Assumed to be a solid at room temperatureInferred from similar compounds[4]

The high XLogP3 value indicates significant lipophilicity, predicting poor solubility in water and good solubility in organic solvents.[1]

Guiding Principles: The Rationale Behind the Protocol

The Challenge of Solubilization

The molecular structure, featuring a bulky isopropyl-methylphenoxy group, is predominantly nonpolar. The only polar, ionizable group is the carboxylic acid moiety. This amphipathic nature dictates its solubility behavior. In neutral aqueous solutions, the compound's hydrophobicity will cause it to aggregate and resist dissolution. Therefore, two primary strategies are employed:

  • Utilizing an Organic Solvent: A non-aqueous solvent that can disrupt the intermolecular forces of the crystalline solid and fully solvate the molecule.

  • pH-Dependent Aqueous Solubility: Converting the carboxylic acid into its more soluble carboxylate salt by deprotonation in a basic aqueous solution.

Solvent Selection: A Strategic Choice
  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is often the first choice for creating high-concentration stock solutions (e.g., 10-100 mM) of hydrophobic compounds. Its high solvating power makes it effective, and it is miscible with most aqueous media used in biological assays. However, it is important to note that DMSO can have biological effects of its own, and the final concentration in an assay should typically be kept low (<0.5%).

  • Ethanol (EtOH): A polar protic solvent that is less toxic to cells than DMSO. It can be a suitable alternative, although it may not achieve the same high concentrations as DMSO.

  • Aqueous Buffers (with pH adjustment): For applications where organic solvents are undesirable, solubilization can be achieved by preparing a salt. By adding a base like sodium hydroxide (NaOH), the carboxylic acid proton is removed, forming a negatively charged carboxylate ion. This ion is significantly more polar and readily interacts with water molecules, increasing solubility. This method requires careful pH control to prevent the compound from crashing out of the solution if the pH drops.

Safety and Handling

Handling this compound and its solvents requires strict adherence to safety protocols. Structurally related phenoxypropanoic acids are known to be irritants.[4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the solid compound and concentrated organic solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste according to your institution's guidelines.[4][6]

  • Waste Disposal: All solutions and contaminated materials must be disposed of as hazardous chemical waste.

Experimental Workflow Visualization

The general workflow for preparing a stock solution is outlined below. This process ensures accuracy, proper documentation, and safe handling from start to finish.

G Figure 1. General Workflow for Stock Solution Preparation cluster_prep Preparation cluster_execution Execution (in Fume Hood) cluster_final Finalization & Storage A 1. Review Safety Data & Plan Experiment B 2. Calculate Required Mass of Compound A->B C 3. Assemble Materials (Vial, Solvent, PPE) B->C D 4. Weigh Compound Accurately C->D E 5. Add Solvent Incrementally D->E F 6. Aid Dissolution (Vortex, Sonicate) E->F G 7. Adjust to Final Volume F->G H 8. Visually Inspect for Clarity G->H I 9. Aliquot into Cryovials H->I J 10. Label Clearly & Document I->J K 11. Store at Recommended Temperature J->K

Caption: General workflow for preparing a stock solution.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is designed to create a high-concentration, versatile stock for subsequent dilution into aqueous experimental media.

Materials:

  • This compound (MW: 236.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Amber glass vial or polypropylene tube

  • Volumetric flask (optional, for high precision)

  • Pipettes and sterile, filtered tips

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.010 L × 236.31 g/mol = 0.023631 g = 2.36 mg

  • Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully weigh 2.36 mg of the compound directly into the vial. Record the exact mass.

  • Solubilization:

    • Add approximately 8 mL of DMSO to the vial containing the compound.

    • Cap the vial securely and vortex for 1-2 minutes until the solid is fully dissolved.

    • If dissolution is slow, place the vial in a room temperature sonicator bath for 5-10 minute intervals until the solution is clear. Gentle warming (to 30-37°C) can be used but is often unnecessary with DMSO.

  • Volume Adjustment:

    • Carefully add DMSO to the vial until the final volume of 10 mL is reached.

    • Invert the vial several times to ensure the solution is homogeneous.

  • Quality Control & Storage:

    • Visually inspect the solution against a bright light source. It should be clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in polypropylene cryovials to avoid repeated freeze-thaw cycles.

    • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date, and your initials.

    • For long-term storage, store at -20°C or -80°C, protected from light. Based on stability studies of other carboxylic acids, solutions stored at low temperatures and protected from light are expected to be stable.[8]

Protocol 2: Preparation of a 1 mM Stock Solution in Aqueous Buffer (pH 8.0)

This protocol is for applications where organic solvents must be avoided. It relies on converting the acid to its more soluble carboxylate salt.

Materials:

  • This compound (MW: 236.31 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS) or buffer of choice

  • Calibrated pH meter

  • Calibrated analytical balance

  • Glass beaker and magnetic stirrer

  • Volumetric flask

Procedure:

  • Calculation:

    • Example for 10 mL of a 1 mM stock: Mass (mg) = 1 mmol/L × 0.010 L × 236.31 g/mol = 0.236 mg

  • Weighing: Weigh 0.236 mg of the compound into a clean glass beaker.

  • Initial Suspension: Add approximately 8 mL of the desired buffer (e.g., PBS) to the beaker. The compound will likely not dissolve and will form a suspension.

  • pH Adjustment for Solubilization:

    • Place the beaker on a magnetic stirrer and begin gentle stirring.

    • Using a pipette, add 1 M NaOH dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.

    • As the pH increases, the compound will begin to dissolve as the carboxylic acid is deprotonated to the carboxylate salt.

    • Continue adding NaOH dropwise until all the solid has dissolved and the pH is stable at ~8.0. A pH well above the pKa of a typical carboxylic acid (~4-5) ensures it remains in its soluble salt form.

  • Volume Adjustment:

    • Once fully dissolved, carefully transfer the solution to a 10 mL volumetric flask.

    • Rinse the beaker with a small amount of buffer and add the rinse to the volumetric flask.

    • Add buffer to the flask until the bottom of the meniscus reaches the 10 mL mark.

    • Cap and invert the flask 10-15 times to ensure homogeneity.

  • Sterilization & Storage:

    • If required for cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the solution at 4°C for short-term use (days to a week). For longer-term storage, aliquot and freeze at -20°C. Be aware that freezing aqueous buffers can cause pH shifts upon thawing, so re-verify clarity.

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound fails to dissolve in organic solvent. Insufficient solvent volume or agitation. Compound may have very low solubility even in the chosen solvent.Add slightly more solvent. Continue vortexing/sonication. Gentle warming (30-37°C) can be attempted. If it still fails, a different organic solvent or a lower stock concentration may be necessary.
Aqueous solution is cloudy or has precipitate. pH is not high enough to maintain the compound in its soluble salt form. The concentration exceeds the solubility limit at that pH.Add another drop of 1 M NaOH to ensure the pH is sufficiently basic (~8.0). If it remains cloudy, the target concentration may be too high for an aqueous system; consider preparing a more dilute stock.
Precipitate forms when diluting DMSO stock into aqueous media. The compound's solubility limit in the final aqueous buffer has been exceeded (a "crash out").Pre-warm the aqueous media. Add the DMSO stock dropwise to the aqueous media while vortexing to ensure rapid mixing. Reduce the final concentration of the compound in the assay.
Stock solution changes color or shows precipitate after storage. Degradation of the compound or solvent. Potential for freeze-thaw instability.Discard the stock solution. Prepare a fresh stock and ensure it is stored in small, single-use aliquots, protected from light, and at the correct temperature.

References

  • PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0055 - MECOPROP. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenoxypropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Mecoprop - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Clark, J. (n.d.). making carboxylic acids. Chemguide. Retrieved from [Link]

  • Save My Exams. (2025, January 8). Preparation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • Restek. (2024, July 7). MCPP (Mecoprop) Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • GeeksforGeeks. (2022, February 25). Methods of Preparation of Carboxylic Acids. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5-indanyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

  • Hecq, J. D., et al. (2019). Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit. International Journal of Pharmaceutical Compounding, 23(4), 320-323. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

  • Chemsrc. (2025, August 26). Mecoprop. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). mecoprop data sheet. Retrieved from [Link]

  • University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

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Application Notes and Protocols for the Quantification of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Propanoic Acid Derivative

2-(2-Isopropyl-5-methylphenoxy)propanoic acid, a derivative of the natural monoterpenoid thymol, represents a class of compounds with significant potential in pharmaceutical and life sciences research. Its structural similarity to known bioactive agents necessitates the development of robust and reliable analytical methods for its quantification in biological matrices. Such methods are fundamental to understanding its pharmacokinetic and pharmacodynamic profiles, essential for any progression through the drug development pipeline. This document provides detailed application notes and protocols for the quantification of this analyte in common biological samples such as plasma, serum, and urine, utilizing modern analytical techniques.

The core challenge in the bioanalysis of this compound lies in its acidic nature and moderate lipophilicity, which dictates the strategies for its efficient extraction from complex biological matrices and its sensitive detection. This guide will detail two primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the available instrumentation, required sensitivity, and sample throughput.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₃[1]
Molecular Weight 236.31 g/mol [1]
Predicted logP 3.6[1]
Nature Acidic (due to the carboxylic acid group)General Chemical Principles

The predicted logP suggests a moderate lipophilicity, making the compound suitable for reversed-phase chromatography and extraction into organic solvents.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and throughput.[2] For an acidic compound like this compound, direct analysis without derivatization is often feasible and preferable to minimize sample preparation steps.[3]

Rationale for Method Selection

The high specificity of tandem mass spectrometry (MS/MS) allows for the differentiation of the analyte from endogenous matrix components, thereby reducing interferences. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to compensate for matrix effects and variations in instrument response.

Sample Preparation: The Key to Accurate Quantification

The goal of sample preparation is to isolate the analyte from the complex biological matrix, concentrate it, and present it in a solvent compatible with the LC-MS/MS system. Two common approaches for acidic drugs are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

LLE is a classic and effective technique for the extraction of moderately lipophilic compounds from aqueous matrices.[1]

Principle: The pH of the biological sample is adjusted to below the pKa of the acidic analyte, protonating the carboxylic acid group. This neutral form of the analyte is more soluble in a water-immiscible organic solvent and can be efficiently extracted.

Caption: Liquid-Liquid Extraction Workflow for Acidic Analytes.

Step-by-Step LLE Protocol:

  • To 200 µL of plasma, serum, or urine in a microcentrifuge tube, add 20 µL of internal standard (IS) solution (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte).

  • Add 20 µL of 1 M hydrochloric acid or 5% formic acid to acidify the sample to a pH of approximately 3-4.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

SPE can offer cleaner extracts and higher throughput compared to LLE, especially when automated.[4][5] For acidic compounds, a mixed-mode or polymeric reversed-phase sorbent can be effective.

Principle: The sample is loaded onto a sorbent bed that retains the analyte based on its physicochemical properties. Interfering components are washed away, and the purified analyte is then eluted with a strong solvent.

Caption: Solid-Phase Extraction Workflow for Acidic Analytes.

Step-by-Step SPE Protocol (using a polymeric reversed-phase sorbent):

  • Sample Pre-treatment: To 200 µL of plasma, serum, or urine, add 20 µL of IS and 200 µL of 2% formic acid in water. Vortex to mix.

  • Condition: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters that will require optimization for the specific instrument used.

ParameterRecommended SettingRationale
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmGood retention and separation for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI and good peak shape for acidic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 5 minutesA generic gradient to start with for method development.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLA good starting point to avoid column overload.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeThe carboxylic acid can be detected in negative mode as [M-H]⁻. However, depending on the overall structure, positive mode [M+H]⁺ may also be efficient. Both should be evaluated.
MS/MS Transitions To be determined by infusion of a standard solutionThe precursor ion will be the molecular ion ([M+H]⁺ or [M-H]⁻). Product ions will result from fragmentation of the parent molecule.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is necessary to increase volatility and improve chromatographic peak shape.[2]

Rationale for Method Selection

GC-MS can offer excellent chromatographic resolution and is a robust and widely available technique. The derivatization step, while adding to sample preparation time, can also increase sensitivity.

Sample Preparation and Derivatization

Sample preparation for GC-MS will involve an initial extraction step (LLE as described in Protocol 1A is suitable) followed by derivatization.

Principle of Derivatization: The acidic proton of the carboxylic acid is replaced with a non-polar group, typically a silyl group, making the molecule more volatile. Silylation is a common and effective derivatization technique for compounds with active hydrogens.[6]

Sources

Guide to High-Throughput Screening with 2-(2-Isopropyl-5-methylphenoxy)propanoic acid: From Assay Design to Hit Validation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid in high-throughput screening (HTS) campaigns. The structural similarity of this compound to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive phenoxypropanoic acids suggests a high potential for discovering modulators of key biological pathways, particularly those involved in inflammation and metabolic disease.[1][2][3] This guide offers a framework for researchers, detailing compound handling, the strategic selection and development of both biochemical and cell-based assays, and rigorous protocols for execution, quality control, and hit validation. By explaining the causality behind experimental choices, this note serves as a practical resource for initiating a screening campaign to uncover the therapeutic potential of this compound.

Introduction: The Rationale for Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biomolecular pathway.[4][5] The subject of this guide, this compound, belongs to a chemical class with a well-established history in pharmacology. Arylpropionic acid derivatives, such as ibuprofen and ketoprofen, are widely known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Furthermore, related phenoxy acetic and propanoic acid derivatives have been investigated as selective COX-2 inhibitors and as agonists for metabolic targets like G-protein coupled receptor 40 (GPR40).[6][7]

This structural precedent provides a strong rationale for screening this compound against targets involved in inflammation and metabolic syndrome. This application note outlines two distinct, robust HTS protocols to explore its bioactivity: a biochemical assay targeting COX-2 and a cell-based reporter assay for a hypothetical G-protein coupled receptor (GPCR).

Compound Profile and Handling

Proper handling and preparation of the test compound are fundamental to the integrity and reproducibility of any screening campaign.

Physicochemical Properties

A precise understanding of the compound's properties is critical for accurate dosing and minimizing experimental artifacts.

PropertyValueSource / Note
IUPAC Name This compound-
Molecular Formula C₁₄H₂₀O₃-
Molecular Weight 236.31 g/mol PubChem CID: 1532524 (for a close analog)[8]
Calculated LogP ~3.6PubChem CID: 1532524 (for a close analog)[8]
Appearance Solid (predicted)Similar to related compounds[9]

Note: The moderate LogP suggests good cell permeability but may also indicate a need to monitor for non-specific binding or aggregation at higher concentrations.

Protocol: Stock Solution Preparation

The integrity of screening results begins with the proper solubilization and storage of the compound. Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions for most compound libraries.[10]

Objective: To prepare a 10 mM primary stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, HTS-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • A-grade volumetric flask

  • Vortex mixer and/or sonicator

  • Automation-compatible storage tubes or plates

Procedure:

  • Calculation: Accurately weigh a sufficient amount of the compound. For example, to prepare 10 mL of a 10 mM stock, weigh out 23.63 mg of the compound (Molecular Weight = 236.31 g/mol ).

  • Solubilization: Transfer the weighed compound to the volumetric flask. Add approximately 80% of the final volume of DMSO.

  • Mixing: Cap the flask and vortex thoroughly. If full dissolution is not immediate, use a brief sonication bath (5-10 minutes) to aid solubilization.

  • Final Volume: Once fully dissolved, add DMSO to the final 10 mL mark. Invert the flask several times to ensure homogeneity.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in appropriately sealed and labeled containers to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process, moving from a broad primary screen to focused hit validation. Each step is designed to systematically reduce the number of compounds while increasing confidence in their biological activity.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_validation Phase 3: Validation & Follow-up AssayDev Assay Development & Miniaturization Pilot Pilot Screen & Assay Validation (Z') AssayDev->Pilot Z' > 0.5 HTS Primary HTS (Single Concentration) Pilot->HTS HitID Hit Identification HTS->HitID Confirm Hit Confirmation (Re-test) HitID->Confirm DoseResp Dose-Response (IC50 / EC50) Confirm->DoseResp Confirmed Hits Counterscreen Counter-screens & Selectivity Profiling DoseResp->Counterscreen SAR Preliminary SAR Counterscreen->SAR

Caption: The High-Throughput Screening (HTS) Campaign Workflow.

Protocol 1: Biochemical Screen for COX-2 Inhibition

This protocol describes a direct, enzyme-based assay to determine if the compound inhibits COX-2 activity, a plausible mechanism given its structural class.[2][7]

Assay Principle: This is a fluorescence-based assay that measures the peroxidase activity of COX-2. In this reaction, the peroxidase component converts a non-fluorescent substrate into a highly fluorescent product (resorufin). An inhibitor of COX-2 will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Amplex™ Red reagent (or similar fluorogenic substrate)

  • Heme cofactor

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Positive Control: Celecoxib

  • Negative Control: DMSO

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm)

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of the 10 mM compound stock solution into the wells of the 384-well assay plate. This will yield a final assay concentration of 10 µM in a 50 µL final volume. Plate DMSO for negative controls and Celecoxib for positive controls.

  • Enzyme Preparation: Prepare a COX-2 enzyme solution in the assay buffer containing the heme cofactor.

  • Enzyme Addition: Add 25 µL of the COX-2 enzyme solution to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition: Prepare a substrate solution containing arachidonic acid and the Amplex™ Red reagent in the assay buffer. Add 25 µL of this solution to each well to initiate the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence signal every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * (1 - [Rate_sample - Rate_pos_control] / [Rate_neg_control - Rate_pos_control])

    • Identify "hits" as wells with an inhibition value greater than a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean).

Protocol 2: Cell-Based Reporter Screen for GPCR Activation

This protocol is designed to identify if the compound can activate a Gs-coupled GPCR, a common target class for new therapeutics.[11]

Assay Principle: This assay uses a stable cell line co-expressing a hypothetical Gs-coupled GPCR and a luciferase reporter gene under the control of a cAMP Response Element (CRE) promoter. Activation of the GPCR leads to an increase in intracellular cAMP, which in turn activates the CRE promoter and drives the expression of luciferase. The resulting light output is proportional to the level of receptor activation.

GPCR_Pathway cluster_nuc Nucleus Compound Compound GPCR Gs-Coupled GPCR Compound->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Reporter Luciferase Reporter Gene CREB->Reporter Binds CRE Nucleus Nucleus Luciferase Luciferase Protein Reporter->Luciferase

Caption: Simplified Gs-coupled GPCR signaling pathway for a CRE-luciferase reporter assay.

Materials:

  • HEK293 cells stably expressing the target GPCR and a CRE-luciferase reporter

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Assay Medium (serum-free DMEM)

  • Positive Control: Known agonist for the target GPCR (e.g., Isoproterenol)

  • Negative Control: DMSO

  • 384-well, solid white, cell-culture treated assay plates

  • Luciferase detection reagent (e.g., Bright-Glo™)

  • Luminescence plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: The next day, prepare a 100X concentration plate of the compound in assay medium. Add 0.5 µL of the compound solution to the cells (final concentration 10 µM, final DMSO 0.1%). Add controls similarly.

  • Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Lysis and Detection: Equilibrate the plates and the luciferase detection reagent to room temperature. Add 20 µL of the detection reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Signal Read: Incubate for 5 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate fold activation:

      • Fold Activation = (Luminescence_sample) / (Average Luminescence_neg_control)

    • Identify "hits" as wells with a fold activation greater than a defined threshold (e.g., >1.5-fold or >3 standard deviations from the negative control mean).

Assay Validation and Hit Confirmation

The trustworthiness of an HTS campaign relies on rigorous validation and a systematic process for confirming initial hits.[12][13]

Assay Quality Control: The Z'-Factor

Before initiating a full screen, a pilot screen or "dry run" using only control compounds must be performed to assess the quality and robustness of the assay. The primary metric for this is the Z'-factor.[14]

Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive controls

  • SD_neg = Standard deviation of the negative controls

  • Mean_pos = Mean of the positive controls

  • Mean_neg = Mean of the negative controls

Interpretation of Z'-Factor:

Z'-Factor Value Assay Quality
> 0.5 Excellent assay
0 to 0.5 Marginal assay, may require optimization

| < 0 | Unsuitable for HTS |

An assay should consistently produce a Z'-factor greater than 0.5 before proceeding to the full-scale screen.[14]

The Hit Triage and Confirmation Workflow

An initial "hit" from a primary screen is not a confirmed active compound. It is a candidate that must pass through a gauntlet of secondary assays to eliminate false positives and artifacts.[15]

Hit_Triage PrimaryHit Primary Hit (from HTS) Repurchase Repurchase/ Resynthesize Compound PrimaryHit->Repurchase ReTest Confirm Activity (Fresh Sample) Repurchase->ReTest DoseResponse Generate IC50/EC50 (Potency) ReTest->DoseResponse Activity Confirmed NoActivity NoActivity ReTest->NoActivity False Positive CounterScreen Counter-Screens (Rule out artifacts) DoseResponse->CounterScreen Orthogonal Orthogonal Assay (Different technology) CounterScreen->Orthogonal ConfirmedLead Confirmed Lead for SAR Studies Orthogonal->ConfirmedLead

Caption: Workflow for hit confirmation and triage.

Protocols for Hit Follow-up:

  • Hit Confirmation: Cherry-pick the initial hits and re-test them in the primary assay, often in triplicate, using a freshly prepared sample from the original stock to rule out plating errors.[14]

  • Dose-Response Analysis: For confirmed hits, perform a serial dilution of the compound (typically 8-10 points, half-log dilutions) to generate a concentration-response curve.[16] This allows for the calculation of an IC₅₀ (for inhibitors) or EC₅₀ (for activators), which quantifies the compound's potency.

  • Counter-Screens: These are essential for identifying false positives. For the biochemical assay, this could involve running the assay without the enzyme to check for compound fluorescence. For the cell-based assay, a counter-screen using a cell line without the target GPCR can identify compounds that non-specifically activate the reporter.

  • Orthogonal Assays: Validate the hit in a secondary assay that measures the same biological endpoint but uses a different technology. For example, a COX-2 hit could be confirmed using an ELISA-based method to measure prostaglandin E2 (PGE2) production.

Conclusion and Next Steps

By employing the rigorous, multi-stage screening strategy outlined in this guide, researchers can effectively evaluate the biological activity of this compound. The process is designed to maximize the chances of identifying true, on-target activity while systematically eliminating false positives. Confirmed hits from this workflow provide a strong foundation for subsequent hit-to-lead chemistry efforts, where medicinal chemists can synthesize analogs to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.[14]

References

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Application Notes and Protocols: Formulation Strategies for 2-(2-Isopropyl-5-methylphenoxy)propanoic acid for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Preclinical evaluation of novel chemical entities in animal models is a cornerstone of drug discovery. Effective and reproducible in vivo studies hinge on the appropriate formulation of the test compound. This is particularly challenging for poorly water-soluble compounds, which often exhibit low oral bioavailability. 2-(2-Isopropyl-5-methylphenoxy)propanoic acid is a lipophilic molecule, as suggested by the calculated XLogP3 of 3.6 for the structurally similar compound 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid, indicating its poor aqueous solubility[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound for oral administration in animal studies, primarily focusing on rodent models.

The objective of this guide is to offer a scientifically grounded framework for selecting and preparing suitable formulations to achieve consistent and reliable exposure for pharmacokinetic (PK) and pharmacodynamic (PD) studies. We will explore various formulation approaches, from simple solutions and suspensions to more complex lipid-based systems, and provide detailed, step-by-step protocols for their preparation. The causality behind experimental choices will be elucidated to empower researchers to make informed decisions tailored to their specific study needs.

Physicochemical Characterization: The Foundation of Formulation Development

Table 1: Assumed Physicochemical Properties of this compound

PropertyAssumed Value/RangeRationale & Implications for Formulation
Molecular Weight ~236.31 g/mol Based on the structurally similar 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid[1]. This value is used for concentration calculations.
Aqueous Solubility Very LowThe presence of a bulky isopropyl group and a substituted phenyl ring suggests poor water solubility. This necessitates enabling formulation strategies.
LogP > 3The calculated XLogP3 of a similar compound is 3.6[1], indicating high lipophilicity. This suggests good solubility in oils and lipids.
pKa 3 - 5 (Weak Acid)The carboxylic acid moiety dictates its acidic nature. The pKa will influence its solubility in different pH environments. At physiological pH, it will be ionized, but its dissolution rate may still be low.
Physical State Likely SolidMany similar propanoic acid derivatives are solids at room temperature[2][3]. The physical form (crystalline vs. amorphous) will impact dissolution.

Formulation Strategies: A Tiered Approach

For early-stage animal studies, the goal is often to achieve a balance between simplicity, reproducibility, and the ability to deliver the required dose. A tiered approach to formulation development is recommended, starting with the simplest methods and progressing to more complex systems as needed.

Decision Workflow for Formulation Selection

The choice of formulation depends on the required dose, the compound's solubility in various vehicles, and the study's objectives.

Formulation_Selection_Workflow start Start: Determine Target Dose (mg/kg) solubility_screening Solubility Screening in Common Vehicles (e.g., Corn oil, PEG 400, Saline + Surfactant) start->solubility_screening is_soluble Is the compound soluble at the required concentration? solubility_screening->is_soluble solution_formulation Proceed with Solution Formulation is_soluble->solution_formulation Yes suspension_formulation Consider Suspension Formulation is_soluble->suspension_formulation No check_stability Assess Physical and Chemical Stability solution_formulation->check_stability lipid_based_formulation Explore Lipid-Based Formulations (e.g., SEDDS/SMEDDS) suspension_formulation->lipid_based_formulation If suspension is not adequate (e.g., poor homogeneity, low exposure) suspension_formulation->check_stability lipid_based_formulation->check_stability final_formulation Final Formulation for In Vivo Studies check_stability->final_formulation

Caption: A decision tree for selecting an appropriate formulation strategy.

Experimental Protocols

The following protocols are designed to be a starting point and may require optimization based on experimental observations. All procedures should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Simple Solution in an Oily Vehicle

Oily solutions are suitable for lipophilic compounds and can enhance absorption through lymphatic pathways.[4] Corn oil is a commonly used, well-tolerated vehicle in rodents.[5]

Materials:

  • This compound

  • Corn oil (or other suitable oil like sesame or olive oil)[4]

  • Glass vials

  • Magnetic stirrer and stir bar

  • Warming plate (optional)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Calculate the required amount of the compound and vehicle based on the target concentration and final volume. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.

  • Add the weighed compound to a glass vial.

  • Add a portion of the corn oil (e.g., 8 mL) to the vial.

  • Stir the mixture using a magnetic stirrer at room temperature. Gentle warming (30-40°C) can be applied to aid dissolution, but the thermal stability of the compound should be considered.

  • Once the compound is completely dissolved, transfer the solution to a volumetric flask.

  • Rinse the vial with a small amount of the remaining corn oil and add it to the volumetric flask.

  • Add corn oil to the final volume and mix thoroughly.

  • Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.

Protocol 2: Aqueous Suspension

For compounds that are not soluble in simple vehicles at the required concentration, a suspension is a viable alternative. The use of a suspending agent is crucial to ensure dose uniformity. Methylcellulose is a widely used and safe suspending agent for oral administration in animals.[5]

Materials:

  • This compound

  • Methylcellulose (MC) or Carboxymethyl cellulose (CMC)[4]

  • Purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinders and pipettes

Procedure:

  • Prepare the vehicle: To prepare a 0.5% (w/v) methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of purified water while stirring vigorously to prevent clumping. Leave the solution to hydrate (often overnight at 4°C) to form a clear, viscous solution.

  • Calculate the required amount of the compound and vehicle.

  • Weigh the compound and place it in a mortar.

  • Add a small amount of the 0.5% methylcellulose vehicle to the mortar to wet the powder and form a smooth paste. This step is critical to prevent particle aggregation.

  • Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

  • Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer, especially before and during dose administration, to maintain homogeneity.

  • The final formulation should be a uniform, milky suspension.

Protocol 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Lipid-based formulations can significantly enhance the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[6][7] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.

Materials:

  • This compound

  • Oil: Medium-chain triglycerides (e.g., Capryol™ 90)

  • Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL) or Polysorbate 80 (Tween® 80)[4]

  • Co-solvent/Co-surfactant: Polyethylene Glycol 400 (PEG 400)[4] or Transcutol® HP

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Screening for Excipient Solubility: Determine the solubility of the compound in various oils, surfactants, and co-solvents to select the most appropriate components.

  • Formulation Preparation: a. Based on the screening results, prepare different ratios of oil, surfactant, and co-solvent. A common starting point is a ratio of 40:40:20 (Oil:Surfactant:Co-solvent). b. Weigh the required amounts of oil, surfactant, and co-solvent into a glass vial and mix thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous mixture is obtained.

  • Drug Loading: a. Add the calculated amount of this compound to the pre-formed SEDDS vehicle. b. Stir the mixture until the compound is completely dissolved. Gentle warming may be used if necessary.

  • Self-Emulsification Test: a. Add a small amount (e.g., 100 µL) of the drug-loaded SEDDS formulation to a larger volume of purified water (e.g., 100 mL) with gentle stirring. b. Observe the formation of a spontaneous, fine emulsion. The resulting emulsion should be clear to slightly opalescent.

Comparative Analysis of Formulation Strategies

The selection of a formulation should be a data-driven decision based on the specific needs of the study.

Table 2: Comparison of Formulation Strategies

Formulation TypeKey CharacteristicsAdvantagesDisadvantagesBest Suited For
Oily Solution Compound dissolved in a lipid vehicle.Simple to prepare; can enhance absorption of lipophilic drugs; protects from hydrolysis.Limited to compounds soluble in oil; potential for vehicle effects on physiology.Low to moderate doses of highly lipophilic compounds.
Aqueous Suspension Solid drug particles dispersed in an aqueous vehicle.Can accommodate higher doses; suitable for compounds with very low solubility in common solvents.Risk of non-uniform dosing if not properly prepared and handled; potential for particle settling; physical instability.High-dose studies; compounds with poor solubility in all acceptable vehicles.
Lipid-Based (SEDDS) Isotropic mixture of oil, surfactant, and co-solvent.Enhances bioavailability; presents the drug in a solubilized form in the gut; can be tailored for specific drug properties.[6]More complex to develop and characterize; potential for GI side effects from surfactants; requires careful excipient selection.Studies requiring enhanced oral exposure; compounds with dissolution-limited absorption.

Experimental Workflow for Formulation Preparation and Administration

The following diagram outlines the general workflow from formulation preparation to administration.

Experimental_Workflow prep_start Start: Select Formulation Strategy weighing Weigh Compound and Excipients prep_start->weighing mixing Mixing and Homogenization (Stirring, Vortexing, Sonication) weighing->mixing qc_check Quality Control Check (Visual inspection, Homogeneity) mixing->qc_check dosing_prep Prepare Dosing Syringes qc_check->dosing_prep animal_handling Animal Handling and Restraint dosing_prep->animal_handling gavage Oral Gavage Administration animal_handling->gavage monitoring Post-Dosing Monitoring gavage->monitoring end End of Procedure monitoring->end

Caption: A generalized workflow for the preparation and oral administration of a formulation.

Conclusion

The successful oral administration of this compound in animal studies is critically dependent on the selection of an appropriate formulation strategy. Due to its presumed poor aqueous solubility, simple aqueous solutions are unlikely to be feasible for achieving adequate exposure. This guide has provided a tiered approach, from simple oily solutions and aqueous suspensions to more advanced lipid-based systems like SEDDS, to address this challenge.

It is imperative that researchers conduct preliminary solubility and stability studies to select the most suitable vehicle and formulation type. The detailed protocols provided herein serve as a robust starting point for these investigations. By systematically evaluating these formulation strategies, researchers can ensure reproducible and reliable in vivo data, thereby accelerating the drug discovery and development process.

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  • Semantic Scholar. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. [Link]

  • PubChem. Mecoprop. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. Lipid-Based Nanovesicular Drug Delivery Systems. [Link]

  • Washington State University. Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • ResearchGate. How can I feed powder to rats (intragastric) for an oral bioavailability study?. [Link]

  • Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • PubMed Central. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). [Link]

  • PubChem. 2-(2-Isopropyl-5-indanyl)propionic acid. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for the Safe Handling and Disposal of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

These application notes provide a detailed guide for the safe handling and disposal of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, a substituted phenoxypropionic acid. Due to the limited availability of specific safety and toxicological data for this compound, this guide is primarily based on the well-documented information for the structurally similar and widely used herbicide, Mecoprop (MCPP), or 2-(4-chloro-2-methylphenoxy)propanoic acid. Phenoxy herbicides as a class of compounds warrant careful handling due to their potential for irritation and other health effects.[1][2] This document is intended for researchers, scientists, and drug development professionals who may work with this or similar compounds in a laboratory setting.

The protocols outlined herein are designed to establish a self-validating system of safety, emphasizing the causality behind each procedural step to ensure a thorough understanding and implementation of best practices.

Hazard Identification and Risk Assessment

1.1. Physicochemical Properties (Reference Data for Mecoprop)

PropertyValueSource
AppearanceColorless-to-brown crystalline powder[2]
Molecular Weight214.65 g/mol [3]
Melting Point94-95 °C[3]
Solubility in water900 mg/L (at 20 °C)[3]

Note: These properties are for Mecoprop and should be considered as indicative for this compound.

1.2. Known and Inferred Hazards

Based on the data for Mecoprop and the general properties of phenoxy herbicides, the following hazards should be anticipated:

  • Acute Health Effects:

    • Eye and Skin Irritation: Direct contact can cause irritation to the skin and eyes.[1]

    • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2]

    • Ingestion: Harmful if swallowed, potentially causing nausea, vomiting, diarrhea, and abdominal pain.[1]

  • Chronic Health Effects:

    • Carcinogenicity: Some chlorophenoxy herbicides have been classified as possibly carcinogenic to humans.[1][2] It is prudent to handle this compound with the assumption of potential carcinogenicity.

    • Other Potential Effects: Repeated exposure to similar compounds has been linked to effects on the kidneys and blood.[1]

  • Environmental Hazards:

    • Phenoxy herbicides can be harmful to aquatic organisms.[2] Therefore, release into the environment must be strictly avoided.

Safe Handling Protocols

Adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

2.1. Engineering Controls

The primary line of defense is to handle the compound within a controlled environment.

  • Fume Hood: All weighing and handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure good general laboratory ventilation.

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn.

  • Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Verify_Fume_Hood Verify Fume Hood Functionality Gather_PPE->Verify_Fume_Hood Weigh_in_Hood Weigh Compound in Fume Hood Verify_Fume_Hood->Weigh_in_Hood Prepare_Solution Prepare Solution in Fume Hood Weigh_in_Hood->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Dispose_Waste Segregate and Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove PPE Correctly Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

2.3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

  • Remove contaminated clothing immediately and wash it separately before reuse.

2.4. Storage

  • Store in a tightly closed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • Segregate from foodstuffs and animal feed.[2]

Emergency Procedures

Preparedness for emergencies is critical.

3.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

3.2. Spill Response

  • Evacuation: Evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Absorb solutions with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination: Clean the spill area with a suitable detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report all spills to the appropriate safety personnel.

Disposal Protocols

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation

  • Solid Waste: Collect solid this compound and contaminated materials (e.g., weigh boats, paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent.[5] The rinsate should be collected as hazardous waste. After rinsing, the container should be punctured to prevent reuse and disposed of according to institutional and local regulations.[6]

Waste Disposal Protocol Start Generation of Waste (Solid, Liquid, Container) Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste Container (Labeled as Hazardous) Segregate->Solid_Waste Liquid_Waste Liquid Waste Container (Labeled as Hazardous) Segregate->Liquid_Waste Empty_Container Empty Container Segregate->Empty_Container Store_Waste Store Waste in Designated Secondary Containment Area Solid_Waste->Store_Waste Liquid_Waste->Store_Waste Triple_Rinse Triple Rinse Container Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Triple_Rinse->Collect_Rinsate Puncture_Container Puncture Container Triple_Rinse->Puncture_Container Collect_Rinsate->Liquid_Waste Dispose_Container Dispose of Container per Institutional Guidelines Puncture_Container->Dispose_Container Arrange_Pickup Arrange for Pickup by Certified Hazardous Waste Vendor Store_Waste->Arrange_Pickup End Proper Disposal Arrange_Pickup->End

Caption: Step-by-step protocol for the disposal of waste containing this compound.

4.2. Disposal Method

  • Do not dispose of this chemical down the drain or in the regular trash.[5]

  • Disposal must be carried out by a licensed hazardous waste disposal company. Contact your institution's environmental health and safety (EHS) office for specific procedures and to arrange for waste pickup.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Conclusion

The safe handling and disposal of this compound require a cautious and informed approach. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the prescribed disposal protocols, researchers can minimize risks to themselves and the environment. The causality-driven approach of these guidelines aims to foster a culture of safety and responsibility in the laboratory.

References

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Mecoprop. Retrieved from [Link]

  • AERU. (n.d.). Mecoprop-P (Ref: BAS 037H). University of Hertfordshire. Retrieved from [Link]

  • Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Winfield Solutions, LLC. (n.d.). Material Safety Data Sheet: MCPE Phenoxy Herbicide. Retrieved from [Link]

  • MDPI. (2021). Waste-Based Adsorbents for the Removal of Phenoxyacetic Herbicides from Water: A Comprehensive Review. Retrieved from [Link]

  • Earth911. (2024). Recycling Mystery: Disposing Of Herbicides And Packaging Safely. Retrieved from [Link]

  • International Labour Organization. (2005). International Chemical Safety Cards (ICSC): MECOPROP. Retrieved from [Link]

  • Westland Garden Health. (n.d.). Dispose of Garden Chemicals Safely. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). The Phenoxy Herbicides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NEDT. (2021). Safe Disposal of Herbicides and Pesticides. Retrieved from [Link]

  • Marshall+Sterling. (2021). Using Herbicides and Pesticides Safely. Retrieved from [Link]

  • Toxno. (n.d.). Methylchlorophenoxypropionic acid. Retrieved from [Link]

  • PharmaCompass. (n.d.). .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid. Retrieved from [Link]

  • Planters Place. (2022). How to Dispose of Pesticides, Herbicides, and Fertilizers. Retrieved from [Link]

Sources

Application Note: Establishing Analytical Rigor with 2-(2-Isopropyl-5-methylphenoxy)propanoic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing and quality control, the adage "the dose makes the poison" is incomplete. The purity of the Active Pharmaceutical Ingredient (API) is of equal, if not greater, importance. Process-related impurities and degradation products, even at trace levels, can have significant impacts on the safety and efficacy of a drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of these impurities.[1]

This document provides a detailed technical guide on the use of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid as a reference standard. This compound is structurally related to thymol (2-isopropyl-5-methylphenol), a widely used excipient and antimicrobial agent, and represents a potential process impurity or related substance in the synthesis of thymol-derived APIs.[2][3] The protocols herein are designed to equip analytical chemists with the foundational knowledge to accurately identify and quantify this specific analyte, thereby ensuring the quality and consistency of their drug substance. An analytical standard serves as a crucial benchmark, allowing for the calibration of instruments and the validation of methods to confirm the reproducibility and accuracy of measurements.[4]

Physicochemical Characterization of the Reference Standard

A thorough understanding of the reference standard's properties is the bedrock of any robust analytical method. The identity and purity of the standard itself must be unequivocally established before it can be used to measure an unknown.

PropertyDataSource
IUPAC Name This compound-
Synonyms 2-(Thymyloxy)propanoic acid-
Molecular Formula C₁₃H₁₈O₃Calculated
Molecular Weight 222.28 g/mol Calculated
Structure Chemical Structure-
Appearance Typically an off-white to pale yellow solidGeneral
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in water.General

Note: This compound is a specific derivative of the thymol phenoxy group. Its properties are inferred from its structure and data on analogous molecules, such as other phenoxypropanoic acids.[5][6]

The Role of a Reference Standard in an Analytical Workflow

A certified reference standard is the cornerstone of quantitative analysis, providing the critical link between an instrumental response and the actual concentration of an analyte. Its application ensures that the analytical procedure is suitable for its intended purpose, a principle central to method validation.[7] The standard is used across multiple stages of the analytical lifecycle, from initial method development to routine quality control testing.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing RS Reference Standard (this compound) Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) RS->Stock Cal Prepare Calibration Standards (Serial Dilutions) Stock->Cal HPLC HPLC-UV Analysis Cal->HPLC Sample Prepare Drug Substance Sample Sample->HPLC Curve Generate Calibration Curve (Peak Area vs. Concentration) HPLC->Curve Quant Quantify Impurity in Sample Curve->Quant Report Report Result (% w/w) Quant->Report

Caption: Workflow for impurity quantification using a reference standard.

Application Protocol: Quantification by Reverse-Phase HPLC-UV

This section details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a drug substance. The reverse-phase mode is selected for its efficacy in separating moderately polar organic molecules, while UV detection is ideal due to the chromophoric nature of the phenyl ring.

Causality Behind Experimental Choices
  • Column (C18): The non-polar stationary phase (C18) provides effective retention for the analyte.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous phase suppresses the ionization of the propanoic acid's carboxyl group. This is critical because the neutral, protonated form of the acid is more retained on the C18 column, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Gradient Elution: A gradient from a weaker solvent (water) to a stronger organic solvent (acetonitrile) ensures that compounds with a wide range of polarities can be eluted efficiently, providing good resolution between the main API peak and potential impurities, including the target analyte.

  • Detection Wavelength (274 nm): This wavelength is chosen based on the UV absorbance maximum of the thymol phenoxy moiety, providing high sensitivity for the analyte.

Experimental Protocol

4.2.1 Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Phosphoric Acid (ACS Grade, ~85%)

  • Methanol (HPLC Grade)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Syringe filters (0.45 µm, PTFE)

4.2.2 Instrumentation

  • HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

4.2.3 Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mix Methanol and Water in a 50:50 (v/v) ratio.

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by performing serial dilutions of the Stock Solution with the diluent.

  • Sample Solution (10 mg/mL): Accurately weigh approximately 500 mg of the drug substance (e.g., Thymol-related API) into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4.2.4 Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% H₃PO₄B: Acetonitrile
Gradient Program 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 274 nm
Injection Volume 10 µL

4.2.5 System Suitability Before analysis, perform five replicate injections of a mid-level calibration standard (e.g., 1.0 µg/mL). The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

4.2.6 Analysis and Calculation

  • Inject the diluent (as a blank), followed by the calibration standards and the sample solutions.

  • Construct a linear regression calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards.

  • Determine the concentration (C) of the analyte in the sample solution from the calibration curve.

  • Calculate the percentage of the impurity in the drug substance using the following formula:

    % Impurity (w/w) = (C / C_sample) * 100

    Where:

    • C = Concentration of the impurity in the sample solution (µg/mL)

    • C_sample = Concentration of the drug substance in the sample solution (µg/mL)

Framework for Analytical Method Validation

The developed HPLC method must be validated to ensure it is reliable for its intended purpose: quantifying a specific impurity. The validation should be performed in accordance with the ICH Q2(R1) guideline.[7][8] This process provides a self-validating system, demonstrating the method's performance through empirical evidence.

G cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_performance Performance Limits Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Distinguishes Analyte) Validation->Specificity Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Repeatability) Validation->Precision Linearity Linearity (Proportional Response) Validation->Linearity LOQ LOQ (Quantitation Limit) Validation->LOQ Robustness Robustness (Resists Small Changes) Validation->Robustness Range Range Accuracy->Range Precision->Range Linearity->Range LOD LOD (Detection Limit) LOQ->LOD

Caption: Interrelationship of key analytical method validation parameters.

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria (for Impurity Method)
Specificity To demonstrate that the signal is solely from the target analyte.No interference at the analyte's retention time from blank, placebo, or other related substances. Peak purity should pass.
Linearity To show a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995
Accuracy To measure the closeness of results to the true value.% Recovery of spiked analyte should be within 80-120% at three concentration levels.
Precision To assess the scatter of data from replicate measurements.%RSD ≤ 10.0% for repeatability at the quantitation limit.
LOQ To determine the lowest concentration that can be quantified reliably.Signal-to-Noise ratio ≥ 10. Accuracy and precision must be acceptable at this concentration.
Robustness To evaluate the impact of small, deliberate method variations.System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), or mobile phase pH (±0.2) are varied.

Proper Handling and Storage of the Reference Standard

The integrity of a reference standard is paramount. Improper handling or storage can lead to degradation, compromising the validity of all subsequent analytical results.[9]

  • Storage: The reference standard should be stored in a tightly sealed container, protected from light, at a controlled temperature (typically 2-8 °C or as specified by the supplier). It should be kept in a desiccator to protect it from moisture.

  • Handling: Always allow the container to equilibrate to ambient temperature before opening to prevent moisture condensation. Use calibrated balances and glassware for all preparations. Never return unused material to the original container.

  • Safety: While specific toxicity data for this compound may be limited, it should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses). Analogous phenoxy herbicides are classified as harmful if swallowed and can cause serious eye damage.[5]

  • Certificate of Analysis (CoA): Always retain and consult the CoA provided by the supplier. This document contains critical information on purity, assigned value, uncertainty, and recommended storage conditions.

Conclusion

The use of this compound as a reference standard, supported by a robust and validated analytical method, is a critical component in the quality control of thymol-related APIs. The protocols and validation framework detailed in this note provide a comprehensive approach to accurately identify and quantify this potential impurity. By grounding analytical practices in the principles of causality, self-validation, and authoritative guidelines, researchers and drug developers can ensure the integrity of their data and, ultimately, the safety and quality of their pharmaceutical products.

References

  • Title: 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Mecoprop-P Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Thymol-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Determination of Thymol in Commercial Formulation...Using a Greener HPTLC Approach Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents Source: The Pharma Innovation Journal URL: [Link]

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid Source: ResearchGate URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of...propanoic acid and its impurities Source: Pharmacia URL: [Link]

  • Title: Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho URL: [Link]

  • Title: Thymol Source: Wikipedia URL: [Link]

  • Title: 2-(2-Methylphenoxy)propanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthetic yield of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your experiments are successful, efficient, and reproducible.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, a sterically hindered ether, is typically achieved through a Williamson ether synthesis. This involves the reaction of the sodium salt of 2-isopropyl-5-methylphenol (thymol) with a 2-halopropanoic acid derivative. While conceptually straightforward, this reaction is often plagued by challenges that can significantly reduce the yield and purity of the final product. The following table outlines common problems, their probable causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation of Thymol: The phenoxide is not being formed in sufficient quantity to initiate the nucleophilic attack. 2. Low Reactivity of the Alkyl Halide: The chosen 2-halopropanoic acid or its ester is not sufficiently reactive. 3. Steric Hindrance: The bulky isopropyl group on the thymol impedes the approach of the electrophile. 4. Inappropriate Solvent: The solvent may not be suitable for an S(_N)2 reaction, failing to adequately solvate the cation of the phenoxide.1. Choice of Base and Deprotonation Conditions: Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure the complete evolution of hydrogen gas before adding the alkyl halide. For less stringent conditions, a strong aqueous base like NaOH can be used, often in the presence of a phase transfer catalyst. 2. Alkyl Halide Reactivity: The reactivity of the leaving group is critical. 2-bromopropanoic acid or its ethyl ester is generally a good choice. 2-iodopropanoic acid would be even more reactive but is often more expensive. 3. Reaction Temperature and Time: Increase the reaction temperature to 60-80 °C to overcome the activation energy barrier due to steric hindrance. Monitor the reaction progress by TLC to determine the optimal reaction time. 4. Solvent Selection: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide.[1]
Significant Formation of Alkene Byproduct 1. Competing E2 Elimination: The phenoxide, being a strong base, can abstract a proton from the β-carbon of the 2-halopropanoate, leading to the formation of an α,β-unsaturated carboxylic acid or ester. This is a common side reaction in Williamson ether syntheses, especially with secondary alkyl halides.[2] 2. High Reaction Temperature: Elevated temperatures can favor the elimination pathway over substitution.1. Optimize Reaction Temperature: Lower the reaction temperature. While higher temperatures can increase the rate of the desired S(_N)2 reaction, they often favor the E2 elimination even more. A careful optimization of the temperature is crucial. 2. Choice of Alkyl Halide: While 2-bromopropanoate is common, consider using an ester form like ethyl 2-bromopropionate. The subsequent hydrolysis adds a step but can sometimes lead to cleaner reactions.
Presence of Unreacted Thymol 1. Stoichiometry Imbalance: An insufficient amount of the 2-halopropanoate was used. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-halopropanoate to ensure complete consumption of the thymol. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the thymol spot before quenching the reaction.
Difficulty in Product Isolation and Purification 1. Formation of Emulsions during Workup: The presence of both acidic and basic functionalities can lead to the formation of stable emulsions during aqueous workup. 2. Co-crystallization of Impurities: The product may co-crystallize with unreacted starting materials or byproducts.1. Careful pH Adjustment: During the workup, carefully acidify the reaction mixture to protonate the carboxylate and any unreacted phenoxide. Extract with a suitable organic solvent like diethyl ether or ethyl acetate. If emulsions form, adding a saturated brine solution can help to break them. 2. Recrystallization: Purify the crude product by recrystallization. A common solvent system for aryloxyalkanoic acids is a mixture of ethanol and water, or toluene.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis, and why is it challenging?

A1: The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[4] In this reaction, the nucleophilic thymoxide anion attacks the electrophilic carbon atom of the 2-halopropanoate, displacing the halide leaving group.

The primary challenge arises from the steric hindrance posed by the bulky isopropyl group ortho to the phenolic oxygen on the thymol molecule. This steric bulk can impede the backside attack required for the S(_N)2 mechanism, slowing down the desired reaction and allowing competing side reactions, most notably the E2 elimination, to occur.[2]

Q2: Should I use 2-halopropanoic acid or its ester as the electrophile?

A2: Both 2-halopropanoic acid and its corresponding esters (e.g., ethyl 2-bromopropionate) can be used.

  • Using the acid: This approach is more direct and avoids a final hydrolysis step. However, the free carboxylic acid can complicate the reaction by reacting with the base.

  • Using the ester: This is often the preferred method. The ester is generally more reactive and less prone to side reactions. The reaction yields the ester of the final product, which can be easily hydrolyzed to the desired carboxylic acid in a subsequent step. This two-step process often results in a cleaner product and higher overall yield.

Q3: What is the role of a phase transfer catalyst (PTC) and should I use one?

A3: A phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly beneficial, especially when using an aqueous solution of a strong base like NaOH. The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction rate.[3][5] The use of a PTC can allow for milder reaction conditions and may improve the yield by promoting the desired S(_N)2 pathway over elimination.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction progress. A suitable mobile phase would be a mixture of a nonpolar solvent like hexane or toluene and a polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate. By spotting the reaction mixture alongside the starting materials (thymol and the 2-halopropanoate), you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What are the expected spectroscopic signatures for the final product?

A5: The structure of this compound can be confirmed using spectroscopic methods:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the isopropyl group (a doublet and a septet), the methyl group on the aromatic ring (a singlet), the methyl group of the propanoic acid moiety (a doublet), the methine proton of the propanoic acid moiety (a quartet), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum will show distinct signals for all the carbon atoms in the molecule, including the aromatic carbons, the carbons of the isopropyl and methyl groups, and the carbonyl carbon of the carboxylic acid.[6][7]

  • IR Spectroscopy: Look for a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700-1730 cm⁻¹), and C-O stretching bands for the ether linkage.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method based on analogous Williamson ether syntheses of aryloxyalkanoic acids.

Step 1: Formation of the Sodium Thymoxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-isopropyl-5-methylphenol (thymol) (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide - DMF).

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours).

Step 2: Williamson Ether Synthesis

  • To the solution of sodium thymoxide, add ethyl 2-bromopropionate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Hydrolysis

  • Carefully quench the reaction by the slow addition of water.

  • Add a solution of sodium hydroxide (e.g., 2 M aqueous NaOH) and heat the mixture under reflux for 1-2 hours to hydrolyze the ester.

  • Cool the mixture and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Hydrolysis & Workup cluster_step4 Step 4: Purification Thymol Thymol Thymoxide Sodium Thymoxide Thymol->Thymoxide in DMF Base Strong Base (e.g., NaH) EsterProduct Ester Intermediate Thymoxide->EsterProduct 60-80 °C AlkylHalide Ethyl 2-bromopropionate CrudeProduct Crude Product EsterProduct->CrudeProduct Hydrolysis NaOH(aq), Reflux Acidification HCl(aq) Extraction Extraction & Drying FinalProduct Pure Product CrudeProduct->FinalProduct Recrystallization Recrystallization

Caption: Synthetic workflow for this compound.

References

  • PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019, August 5). Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. Retrieved from [Link]

  • Jakubke, H.-D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. John Wiley & Sons.
  • Braish, T. F., & Wigal, C. T. (1993). A convenient synthesis of 2-alkoxy-5-methylbenzoic acids.
  • Google Patents. (n.d.). Method for recovering and purifying propionic acid.
  • MDPI. (2023, May 17). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Dr. Tania CS. (2023, July 21). Synthesis of propanoic acid [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Novelties of microwave assisted liquid–liquid phase transfer catalyzed alkylation of substituted phenols under milder conditions. Retrieved from [Link]

  • MDPI. (2023, June 12). Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Jour.Chem.Soc.Pak., 29(4), 352.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Solubility Troubleshooting for 2-(2-Isopropyl-5-methylphenoxy)propanoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. This document provides in-depth troubleshooting for common solubility challenges encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions for research and development applications. Our goal is to provide you not just with steps, but with the underlying scientific principles to empower you to make informed decisions in your experiments.

Part 1: Foundational Knowledge - Understanding the Key Players

This section addresses the fundamental properties of your compound and the solvent, which are the root cause of most solubility issues.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: To effectively troubleshoot, we must first understand the molecule's structure. This compound is an amphipathic molecule, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) characteristics.

  • Hydrophobic Character: The bulky 2-isopropyl-5-methylphenoxy group is the dominant feature. The aromatic ring and the alkyl (isopropyl, methyl) groups are nonpolar and significantly limit the molecule's ability to dissolve in aqueous solutions. Molecules with similar bulky hydrophobic regions tend to be lipophilic.[1][2]

  • Hydrophilic Character: The propanoic acid moiety (-COOH) is the polar, hydrophilic center. It can act as a hydrogen bond donor (via the -OH group) and acceptor (via the C=O oxygen).[3] The acidity of this group is a critical factor; when deprotonated to its carboxylate form (-COO⁻), its polarity and aqueous solubility can increase dramatically.

Based on its structure and comparison with similar compounds, we can estimate its key properties.

PropertyEstimated Value / CharacteristicImplication for Solubility
Molecular Weight ~236.31 g/mol [4]Moderately high, contributing to lower solubility.
logP (Octanol/Water Partition) Estimated > 3.0[4]Indicates a strong preference for nonpolar environments; predicts low aqueous solubility.
Hydrogen Bond Donors 1 (from the carboxylic acid)[4]Allows for interaction with polar solvents.
Hydrogen Bond Acceptors 3 (from the ether and carboxylic oxygens)[4]Allows for interaction with polar solvents.
Acidity (pKa) Estimated ~3-5The compound is a weak acid. Its charge state, and therefore solubility, will be highly dependent on the pH of the medium.

In essence, you are working with a predominantly hydrophobic molecule that relies on its single carboxylic acid group for any significant interaction with polar solvents.

Q2: Why is DMSO the standard solvent, and what are its critical properties to be aware of?

A2: DMSO is a uniquely powerful solvent for drug discovery and life sciences for several reasons. It is a polar aprotic solvent, meaning it has a strong dipole to dissolve polar compounds but lacks acidic protons.[5] It is miscible with both water and many organic solvents, making it an excellent "transition" solvent for introducing hydrophobic compounds into aqueous biological systems.[6]

However, you must be aware of two critical properties of DMSO:

  • Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] This is the most common culprit for solubility failures. Even a small percentage of absorbed water can drastically reduce DMSO's ability to dissolve lipophilic compounds, leading to precipitation.[7][9]

  • Freezing Point: Anhydrous DMSO has a relatively high freezing point of 18.5°C (65.4°F).[5] This means it will be solid in a cool laboratory. Water absorption significantly depresses this freezing point.[7] Repeated freeze-thaw cycles, especially in the presence of absorbed water, provide the energy and nucleation opportunity for dissolved compounds to crystallize and precipitate out of solution.[7][9][10]

Part 2: Basic Troubleshooting - Initial Dissolution Failure

This section covers the scenario where the compound fails to dissolve upon initial preparation.

Q3: I've added my solid compound to DMSO, but it's not dissolving or the solution is cloudy. What are my first steps?

A3: When initial dissolution fails, it is typically an issue with solvent quality, concentration, or insufficient physical energy. Follow a systematic approach to diagnose the problem.

  • Ensure Solvent Quality: Use only high-purity, anhydrous DMSO (<0.1% water). If your bottle has been open for a long time or stored improperly, consider using a fresh, sealed bottle. Store DMSO under an inert gas (like argon or nitrogen) and use a syringe with a needle to withdraw the solvent to minimize air exposure.

  • Pre-warm the Solvent: Gently warm the anhydrous DMSO to room temperature or slightly above (e.g., 25-30°C) to ensure it is fully liquid and to improve its solvating power.

  • Accurate Weighing: Accurately weigh your compound. Start by targeting a reasonable concentration, for example, 10 mM or 20 mM. Do not attempt to make an extremely high concentration (e.g., >100 mM) on your first try.

  • Combine and Mix: Add the DMSO directly to the vial containing the pre-weighed solid. Cap the vial immediately.

  • Apply Physical Energy:

    • Vortex: Vortex the solution vigorously for 1-2 minutes.

    • Sonication: If solids remain, place the vial in a bath sonicator for 5-10 minutes.[2] Sonication provides energy to break up the crystal lattice of the solid, facilitating dissolution.

    • Gentle Heating: If necessary, warm the solution to 30-40°C while mixing. Caution: Do not overheat, as this can degrade some compounds.

  • Visual Confirmation: A successfully dissolved stock solution should be perfectly clear and free of any visible particulates, haze, or Tyndall effect (light scattering).

G cluster_start cluster_process Dissolution Process cluster_outcome Outcome start Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (2 min) start->vortex check1 Is Solution Clear? vortex->check1 sonicate Bath Sonicate (5-10 min) check1->sonicate No success Success: Clear Stock Solution Store Properly check1->success Yes check2 Is Solution Clear? sonicate->check2 heat Gentle Heat (30-40°C) & Mix check2->heat No check2->success Yes check3 Is Solution Clear? heat->check3 check3->success Yes fail Failure: Re-evaluate - Lower Concentration - Check Compound Purity check3->fail No

Caption: How water absorption and freeze-thaw cycles lead to precipitation.

Solution:

  • Re-dissolve: Attempt to rescue the stock by following the physical energy steps in Q3 (vortex, sonication, gentle heat).

  • Prevent Recurrence:

    • Aliquot: Prepare single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles and air exposure for the bulk of your stock.

    • Proper Storage: Store aliquots in tightly sealed vials (with PTFE-lined caps) at -20°C or -80°C. For long-term storage, consider a desiccator or a sealed bag with desiccant packs.

Q5: My DMSO stock is perfectly clear, but it turns milky or forms a precipitate the moment I add it to my aqueous assay buffer (e.g., PBS, cell media). How do I fix this?

A5: This occurs because you are rapidly changing the solvent environment from one where your compound is highly soluble (100% DMSO) to one where it is poorly soluble (e.g., >99% water). [11][12]The compound "crashes out" of solution.

Solution: The key is to avoid a sudden, drastic change in solvent polarity. This is achieved through a stepwise dilution process.

  • Prepare Intermediate Dilution: Do not dilute your 100% DMSO stock directly into the final aqueous buffer. First, create an intermediate dilution in a solvent that is miscible with both DMSO and water, or in a higher concentration of DMSO in your buffer. For example, dilute your 10 mM stock in 100% DMSO to 1 mM in a solution of 50% DMSO / 50% buffer.

  • Vortex During Addition: When adding the compound to the aqueous buffer, ensure the buffer is being mixed vigorously (e.g., on a vortexer at a low-to-medium setting). Add the DMSO stock slowly and dropwise directly into the vortexing liquid. This rapid dispersion prevents localized high concentrations of the compound from forming and precipitating.

  • Check Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. Most cell lines can tolerate 0.1% - 0.5% DMSO, but higher concentrations can be toxic. [13]Always include a vehicle control (buffer + same final % of DMSO) in your experiments. [14]

Part 4: Advanced Troubleshooting & Verification

Q6: I've tried all the above, but solubility remains an issue. Could the compound have degraded or is something else happening?

A6: While less common, there are other possibilities:

  • pH and Salt Formation: Your compound is a carboxylic acid. If you are diluting it into a high pH (basic) buffer, the acid group (-COOH) will be deprotonated to the carboxylate salt (-COO⁻). This salt form is often more water-soluble. Conversely, diluting into a very low pH (acidic) buffer will keep it in the less soluble protonated form. You can leverage this: consider if adjusting the pH of your final buffer is an option for your experiment.

  • Compound Degradation: While DMSO is a stable solvent, some classes of compounds can degrade during long-term storage. [1]If you suspect degradation, the only way to confirm is through analytical chemistry.

  • Impure Compound: The issue might not be the compound itself but an insoluble impurity from the synthesis.

Q7: How can I be sure my compound is dissolved and at the correct concentration?

A7: Visual inspection is the first step, but it is not foolproof. Micro-precipitates can be invisible to the naked eye.

  • Qualitative Check (Light Scattering): Shine a laser pointer through your vial in a dark room. A perfectly clear solution will show no beam path. If you can see the path of the beam (the Tyndall effect), you have suspended particulates. This is a simple form of nephelometry. [15]* Quantitative Analysis (HPLC): The gold standard is to analyze your final working solution. [16]Centrifuge your solution to pellet any precipitate, then take a sample of the supernatant and measure its concentration using High-Performance Liquid Chromatography (HPLC) with a standard curve. This will tell you the true concentration of the dissolved compound.

Part 5: Frequently Asked Questions (FAQs)

  • Q: What is the best way to store my DMSO stock solution?

    • A: In small, single-use aliquots in tightly-sealed vials at -20°C or -80°C, protected from light and moisture.

  • Q: Is it safe to heat my solution to get it to dissolve?

    • A: Gentle warming (30-40°C) is generally safe and effective. Avoid boiling or prolonged heating, which can accelerate compound degradation.

  • Q: What grade of DMSO should I use?

    • A: For biological applications, always use a high-purity, sterile, anhydrous, or cell culture-grade DMSO.

  • Q: How much DMSO is safe for my cells?

    • A: This is cell-line dependent. A general rule of thumb is to keep the final concentration below 0.5%. [13]Many robust cell lines tolerate up to 1%, but sensitive cells like primary neurons may require <0.1%. Always run a vehicle control. [14]

References

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

  • Mack, A. R., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 165592, 2-(2-Methylphenoxy)propanoic acid. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1532524, 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Available at: [Link]

  • Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7153, Mecoprop. Available at: [Link]

  • Bernhard, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • ResearchGate (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Available at: [Link]

  • Cheng, X., et al. (2011). A novel approach to determine water content in DMSO for a compound collection repository. PubMed. Available at: [Link]

  • Ziath Ltd. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]

  • Gaylord Chemical (n.d.). DMSO Physical Properties. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]

  • Zhao, X., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Available at: [Link]

  • ResearchGate (2021). A quantum chemical study of the interaction of carboxylic acids with DMSO. Available at: [Link]

  • LifeTein (2023). DMSO usage in cell culture. Available at: [Link]

  • Rheolution (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Reddit (2023). Compund dilution in DMSO. Available at: [Link]

Sources

degradation pathways of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

For: Researchers, scientists, and drug development professionals.

RE: Experimental Guidance on the Degradation Pathways and Stability Analysis

This document serves as a comprehensive technical guide for researchers investigating the degradation of this compound. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related structural analogs—namely phenoxyalkanoic acids—to provide predictive insights into its stability and degradation behavior. We will address common experimental challenges and provide robust troubleshooting frameworks to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the likely degradation behavior of this compound under various experimental conditions.

Q1: What are the primary degradation pathways I should anticipate for this compound?

A1: Based on the chemistry of phenoxyalkanoic acids, you should investigate three primary degradation routes: photodegradation, microbial degradation, and, to a lesser extent, hydrolysis.[1]

  • Photodegradation: The aromatic ring in the molecule allows for the absorption of UV radiation, which can initiate degradation.[2] This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the matrix that generate reactive species like hydroxyl radicals.[2][3]

  • Microbial Degradation: As an organic acid with an aromatic ether structure, the compound is a likely substrate for microbial metabolism.[4][5][6] Bacteria and fungi can utilize such compounds as a carbon source, typically initiating degradation through enzymatic hydroxylation of the aromatic ring or cleavage of the ether linkage.[7][8]

  • Hydrolysis: The ether linkage in the molecule is generally stable but can be susceptible to cleavage under extreme pH and high-temperature conditions, particularly strong acidic conditions.[9][10] The carboxylic acid group is not typically hydrolyzed under standard experimental conditions.

Q2: What are the expected major degradation products?

A2: While specific products require experimental confirmation, we can predict the following based on known mechanisms for related compounds:

  • From Photodegradation: The primary photolytic cleavage is expected to occur at the ether bond, yielding Thymol (2-Isopropyl-5-methylphenol) and propanoic acid . Further oxidation of the phenol can lead to hydroxylated and ring-opened products.

  • From Microbial Degradation: The initial attack is often hydroxylation of the aromatic ring, followed by ether cleavage. This would also lead to the formation of Thymol and potentially hydroxylated derivatives of the parent acid. The propanoic acid side chain can be metabolized through pathways similar to fatty acid beta-oxidation.[11]

  • From Forced Hydrolysis (Acidic): Strong acid-catalyzed hydrolysis would cleave the ether bond, producing Thymol and propanoic acid .[9]

Q3: How will pH influence the stability and analysis of my compound?

A3: pH is a critical parameter.

  • Stability: The compound's stability to hydrolysis is pH-dependent. While generally stable, extreme acidic or basic conditions (e.g., pH < 2 or pH > 10) combined with heat can accelerate ether bond cleavage. Photodegradation rates can also be pH-dependent, as the ionization state of the carboxylic acid group can affect the molecule's light absorption and reactivity.[12]

  • Analysis: For Reversed-Phase HPLC (RP-HPLC), operating the mobile phase at a pH approximately 2 units below the pKa of the carboxylic acid group (typically pKa ~3-5 for such compounds) is crucial. This ensures the molecule is in its neutral, protonated form, leading to better retention, sharper peak shapes, and more reproducible results.[13]

Q4: Is it necessary to perform forced degradation studies?

A4: Absolutely. Forced degradation (or stress testing) is essential to develop a truly stability-indicating analytical method.[14] By intentionally degrading the sample under harsh conditions (e.g., strong acid/base, oxidation, high heat, intense light), you can:

  • Generate potential degradation products.

  • Demonstrate that your analytical method can separate these degradants from the parent compound and from each other (specificity).[15][16]

  • Understand the intrinsic stability of the molecule and identify the conditions under which it is most labile.

Section 2: Troubleshooting Experimental Issues

This guide provides solutions to common problems encountered during the analysis of this compound and its degradants.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC 1. Inappropriate Mobile Phase pH: The carboxylic acid is partially ionized, interacting in multiple ways with the stationary phase. 2. Column Overload: Injecting too much sample mass. 3. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase.[17]1. Adjust pH: Buffer the mobile phase to a pH of ~2.5-3.0 using a buffer like phosphate or formate.[13] 2. Reduce Injection Mass: Dilute the sample or reduce the injection volume.[18] 3. Match Solvents: Dissolve the sample in the initial mobile phase composition whenever possible.[17][19]
Inconsistent Retention Times 1. Unbuffered Mobile Phase: Small changes in solvent preparation can lead to significant pH shifts. 2. Temperature Fluctuations: Column temperature is not controlled. 3. Column Dewetting: Using 100% aqueous mobile phase with a standard C18 column.[13]1. Use a Buffer: Employ a buffer system at a concentration of 10-25 mM. 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) for reproducibility.[18] 3. Use an Aqueous-Stable Column: If high aqueous mobile phase is needed, use a column specifically designed for these conditions (e.g., AQ-type C18).
No Degradation Observed in Forced Degradation Study 1. Insufficient Stress: The conditions (time, temperature, reagent concentration) were not harsh enough. 2. Low Analyte Solubility: The compound may have precipitated out of the stress solution, preventing degradation.1. Increase Stress: Increase the duration, temperature, or concentration of the stressor (e.g., move from 0.1 M HCl to 1 M HCl; extend reflux time). 2. Add Co-solvent: Add a small amount of a water-miscible organic solvent (e.g., acetonitrile, methanol) to the stress solution to maintain solubility.
Mass Balance Failure (>10% loss in total analyte + degradants) 1. Non-UV Active Degradants: Some degradation products may not have a chromophore and are invisible to the UV detector. 2. Volatile Degradants: Products like Thymol may be lost during sample workup. 3. Co-elution: A degradant peak is hidden under the main analyte peak.1. Use a Universal Detector: Employ a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) in parallel with UV to detect all compounds. 2. Modify Workup: Avoid excessive heating or evaporation steps. Analyze the sample headspace by GC-MS if volatile products are suspected. 3. Re-optimize Method: Adjust gradient, mobile phase, or column chemistry to improve separation. Check peak purity with a diode array detector (DAD) or MS.
Troubleshooting Workflow: Unexpected Peaks in Chromatogram

This diagram outlines a logical process for identifying unknown peaks in your HPLC analysis.

G start Unexpected Peak Observed blank Inject a 'Blank' Sample (Solvent/Mobile Phase) start->blank is_present Is Peak Present in Blank? blank->is_present from_system Source is System Contamination (Solvent, Glassware, Ghost Peak) is_present->from_system Yes not_from_system Peak is Sample-Related is_present->not_from_system No check_purity Check Peak Purity of Parent Compound (Use DAD or MS) not_from_system->check_purity is_pure Is Parent Peak Pure? check_purity->is_pure coelution Co-eluting Impurity. Optimize Separation Method. is_pure->coelution No degradant Peak is Likely a Degradant or Process Impurity is_pure->degradant Yes ms_analysis Analyze by LC-MS to Determine Molecular Weight degradant->ms_analysis propose_structure Propose Structure Based on MW and Degradation Conditions ms_analysis->propose_structure confirm Confirm with Reference Standard (If Available) propose_structure->confirm

Caption: A flowchart for troubleshooting unexpected chromatographic peaks.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a foundational experiment.

Protocol: Forced Degradation Study (Acidic Hydrolysis)

Objective: To determine the susceptibility of this compound to acid-catalyzed hydrolysis and to generate its primary acid-degradation products.

Materials:

  • This compound (stock solution, e.g., 1 mg/mL in Acetonitrile)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (for mobile phase)

  • Heating block or water bath

  • Volumetric flasks, vials, and pipettes

Methodology:

  • Sample Preparation:

    • Label three 10 mL volumetric flasks: "Acid Stressed," "Neutralized Control," and "Unstressed Control."

    • To the "Acid Stressed" flask, add 1.0 mL of the stock solution and 1.0 mL of 1 M HCl. Dilute to volume with a 50:50 Water:ACN mixture.

    • To the "Unstressed Control" flask, add 1.0 mL of the stock solution and dilute to volume with 50:50 Water:ACN.

    • Rationale: The control sample allows you to differentiate between degradation due to the stress condition and any inherent instability in the solvent.

  • Stress Condition:

    • Place the "Acid Stressed" and "Unstressed Control" flasks in a heating block set to 80°C for 4 hours.

    • Rationale: Heat is used to accelerate the reaction, which would otherwise be very slow at room temperature.[20] 4 hours is a typical starting point and may need optimization.

  • Neutralization and Final Preparation:

    • After 4 hours, cool the flasks to room temperature.

    • To the "Acid Stressed" flask, add 1.0 mL of 1 M NaOH to neutralize the acid. This creates the "Neutralized Control" sample.

    • Rationale: Neutralization stops the degradation reaction and prevents damage to the HPLC column.

    • Transfer aliquots from all three flasks ("Neutralized Control", "Unstressed Control") into HPLC vials for analysis.

  • HPLC-DAD-MS Analysis:

    • Column: C18, 2.1 x 100 mm, 2.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Detection: DAD (200-400 nm) and Mass Spectrometry (ESI+, ESI-).

  • Data Evaluation:

    • Compare the chromatograms of the stressed and control samples.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.

    • Examine the mass spectra of any new peaks in the stressed sample to identify potential degradation products (e.g., look for the mass of Thymol).

Section 4: Predicted Degradation Pathway Visualization

The following diagram illustrates the predicted primary degradation pathways for this compound based on known phenoxyalkanoic acid chemistry.

DegradationPathways cluster_main Predicted Degradation Pathways cluster_photo Photodegradation (UV Light) cluster_microbial Microbial Degradation Parent 2-(2-Isopropyl-5-methylphenoxy) propanoic acid Photo_DP1 Thymol (2-Isopropyl-5-methylphenol) Parent->Photo_DP1 Ether Cleavage Photo_DP2 Propanoic Acid Parent->Photo_DP2 Ether Cleavage Micro_DP1 Hydroxylated Parent Compound Parent->Micro_DP1 Ring Hydroxylation Micro_DP2 Thymol Micro_DP1->Micro_DP2 Further Degradation

Caption: Predicted primary photodegradation and microbial degradation products.

References

  • Burrows, H. D., Canle, L. M., Santaballa, J. A., & Steenken, S. (2002). Reaction pathways and mechanisms of photodegradation of pesticides. Journal of Photochemistry and Photobiology B: Biology, 67(2), 71–108. Available from: [Link]

  • Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds - from one strategy to four. Nature Reviews Microbiology, 9(11), 803–816. Available from: [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Available from: [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available from: [Link]

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  • Brodowska, M. S., & Turski, M. (2019). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Available from: [Link]

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  • wildvineyard. (2020). Intro to photolysis of organic chemicals in the atmosphere. YouTube. Available from: [Link]

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Technical Support Center: Synthesis of Phenoxypropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenoxypropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Table of Contents

  • FAQs: Williamson Ether Synthesis for Phenoxypropanoic Acid Precursors

  • Troubleshooting Guide: Hydrolysis of Phenoxypropanoate Esters and Phenoxypropionitriles

  • Purification & Characterization Clinic

  • Chiral Resolution of Phenoxypropanoic Acids: A Practical Guide

  • Experimental Protocols

  • References

FAQs: Williamson Ether Synthesis for Phenoxypropanoic Acid Precursors

The Williamson ether synthesis is a cornerstone for constructing the ether linkage in phenoxypropanoic acid precursors. However, this seemingly straightforward S(_N)2 reaction is often plagued by competing side reactions.

Question 1: My Williamson ether synthesis is giving a low yield of the desired phenoxypropanoate ester. What are the likely causes and how can I improve it?

Answer: Low yields in the Williamson ether synthesis for phenoxypropanoate esters typically stem from a few key issues: suboptimal reaction conditions, competing elimination reactions, or side reactions involving the phenoxide.

  • Suboptimal Reaction Conditions: Ensure your reagents are dry, as water can quench the strong base used to deprotonate the phenol, thus reducing the concentration of the active nucleophile. The choice of base is also critical; while NaOH or KOH can be used, stronger bases like sodium hydride (NaH) often give better results by irreversibly deprotonating the phenol.[1]

  • Competing Elimination (E2) Reaction: The most significant side reaction is often the E2 elimination of the alkyl halide, which is promoted by the basicity of the phenoxide.[2] This is particularly problematic with secondary and tertiary alkyl halides. To favor the desired S(_N)2 pathway, it is crucial to use a primary alkyl halide, such as an ethyl 2-halopropionate. If your synthesis design allows, always choose the pathway with the less sterically hindered alkyl halide.[1] Lowering the reaction temperature can also favor substitution over elimination, as elimination reactions often have a higher activation energy.[2]

  • C-Alkylation of the Phenoxide: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[3] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions. The choice of solvent can influence this selectivity. Protic solvents can solvate the oxygen atom of the phenoxide, leaving the carbon atoms of the ring more nucleophilic. Therefore, using a polar aprotic solvent like DMF or DMSO is often recommended to enhance the rate of O-alkylation.[4]

Troubleshooting Flowchart for Low Yield in Williamson Ether Synthesis

G cluster_solutions Solutions start Low Yield of Phenoxypropanoate Ester check_conditions Check Reaction Conditions: - Anhydrous? - Appropriate Base? start->check_conditions check_reactants Evaluate Reactant Structure: - Primary Alkyl Halide? check_conditions->check_reactants Conditions OK sol_conditions Dry reagents & solvent. Use stronger base (e.g., NaH). check_conditions->sol_conditions No check_byproducts Analyze Byproducts: - Alkene Detected? (E2) - C-Alkylated Product? check_reactants->check_byproducts Reactants OK sol_reactants Use a primary α-halo ester. Consider alternative synthetic route. check_reactants->sol_reactants No sol_e2 Lower reaction temperature. Use less hindered base if possible. check_byproducts->sol_e2 Alkene Present sol_c_alkylation Switch to polar aprotic solvent (e.g., DMF, DMSO). check_byproducts->sol_c_alkylation C-Alkylated Product Present G racemic_acid Racemic Phenoxypropanoic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_base Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) chiral_base->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization separation Separation of Diastereomers fractional_crystallization->separation acidification Acidification separation->acidification mother_liquor Mother Liquor separation->mother_liquor enantiomer1 Pure Enantiomer 1 acidification->enantiomer1 enantiomer2 Pure Enantiomer 2 acidification->enantiomer2 mother_liquor->acidification Process to recover other enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Question 7: How do I choose the right chiral resolving agent and solvent for my phenoxypropanoic acid?

Answer: The selection of the resolving agent and solvent is often empirical, and screening of several combinations is usually necessary. [5]

  • Chiral Resolving Agents: For resolving carboxylic acids, chiral amines are used. Commonly available and effective resolving agents include:

    • (R)- or (S)-1-phenylethylamine

    • Brucine

    • Strychnine

    • Quinine [6] * (1R,2S)-2-amino-1,2-diphenylethanol [7]

  • Solvent Selection: The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature and allow for the selective crystallization of one diastereomer upon cooling. [8]A screening of common solvents like ethanol, methanol, isopropanol, acetone, and their aqueous mixtures is a good starting point.

Troubleshooting Diastereomeric Salt Crystallization

IssuePossible Cause(s)Troubleshooting Steps
No Crystal Formation - The solution is not supersaturated.- The chosen solvent is inappropriate.- Try to induce crystallization by scratching the flask or adding a seed crystal.- Concentrate the solution.- Cool to a lower temperature.- Screen for a different solvent or solvent mixture.
Both Diastereomers Crystallize The solubilities of the diastereomeric salts are too similar in the chosen solvent.- Experiment with different solvents or solvent mixtures.- Optimize the cooling rate (slower is often better).
Low Enantiomeric Excess (ee) of Final Product - Inefficient separation of diastereomers.- Co-crystallization.- Perform multiple recrystallizations of the diastereomeric salt.- Thoroughly wash the crystals with cold, fresh solvent.

Question 8: How can I monitor the success of my chiral resolution and confirm the enantiomeric excess of my final product?

Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of your resolved phenoxypropanoic acid.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for the separation of chiral carboxylic acids. [9]* Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. [10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Phenoxypropanoate Ester via Williamson Ether Synthesis

  • To a stirred solution of the substituted phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per gram of phenol) under an inert atmosphere (N(_2) or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the appropriate ethyl 2-halopropionate (e.g., ethyl 2-bromopropionate, 1.1 eq.) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Basic Hydrolysis (Saponification) of a Phenoxypropanoate Ester

  • Dissolve the phenoxypropanoate ester (1.0 eq.) in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of NaOH or KOH (2-3 eq.).

  • Heat the mixture to reflux and stir until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold, concentrated HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the phenoxypropanoic acid.

  • If necessary, recrystallize the crude acid from a suitable solvent system. [11]

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Popa, I., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1637-1649.
  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. U.S.
  • Oreate AI. (2026). Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]

  • Gibala, M., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 209-213.
  • Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]

  • Tundo, P., Selva, M., & Bomben, A. (1997). 2-Phenylpropionic acid. Organic Syntheses, 74, 144.
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  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Saigo, K., et al. (2014). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry, 79(21), 10453-10460.
  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1024-1032.
  • Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]

  • University of Wisconsin-La Crosse. Experiment 06 Williamson Ether Synthesis. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • PrepChem. Synthesis of 2-phenylpropionic acid. [Link]

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Asati, V., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Medicinal Chemistry Research, 25(10), 2243-2252.
  • ResearchGate. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. [Link]

  • YouTube. (2024). CHEM 2325 Module 25: Interconversion of Carboxylic Acid Derivatives (Part 2). [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

  • ResearchGate. Optimized reaction condition for ester hydrolysis reaction. [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]

  • Daicel. Method development with CHIRALPAK® IA - HPLC. [Link]

  • Google Patents. (2017).
  • Liu, L., & Liu, J. (2013). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 135(20), 7543-7546.
  • The Journal of Organic Chemistry. Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

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  • Gorog, S. (2005). Recent trends in the impurity profile of pharmaceuticals. TrAC Trends in Analytical Chemistry, 24(9), 755-757.
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Technical Support Center: Optimizing the Williamson Ether Synthesis of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the nuances of this specific Williamson ether synthesis. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure the success of your experiments.

Overview: The Synthetic Challenge

The synthesis of this compound, a member of the aryloxypropanoic acid family, is typically achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[3][4] The primary reactants are 2-isopropyl-5-methylphenol (thymol) and an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate), followed by a final hydrolysis step to yield the carboxylic acid.

The main challenge in this synthesis arises from the use of a secondary alkyl halide as the electrophile. This introduces a competing E2 elimination pathway, which can significantly reduce the yield of the desired ether product.[3][4][5] Therefore, careful optimization of reaction conditions is paramount.

Visualizing the Reaction Pathway

To better understand the process, let's visualize the key steps and potential side reactions.

Williamson_Synthesis Thymol Thymol (2-Isopropyl-5-methylphenol) Phenoxide Thymoxide Anion (Nucleophile) Thymol->Phenoxide 1. Deprotonation Base Strong Base (e.g., NaH, K2CO3) Base->Phenoxide Haloester Ethyl 2-bromopropanoate Ester_Product Ethyl 2-(2-Isopropyl-5-methylphenoxy)propanoate Haloester->Ester_Product Elimination_Product Elimination Byproduct (Ethyl Acrylate) Haloester->Elimination_Product Phenoxide->Ester_Product 2a. SN2 Attack (Desired) Phenoxide->Elimination_Product 2b. E2 Elimination (Side Reaction) Final_Product Target Acid Product (after Hydrolysis) Ester_Product->Final_Product 3. Hydrolysis

Caption: General reaction scheme for the synthesis, highlighting the desired SN2 pathway and the competing E2 elimination side reaction.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis. Note that quantities may be scaled as needed, with adjustments to solvent volumes and reaction times.

Materials:

  • 2-Isopropyl-5-methylphenol (Thymol)

  • Ethyl 2-bromopropanoate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate (for extraction)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for hydrolysis

  • Ethanol or Methanol

Workflow:

Workflow A 1. Setup & Inert Atmosphere (N2 or Ar) B 2. Dissolve Thymol in Anhydrous Solvent (DMF) A->B C 3. Add Base (e.g., NaH) Portion-wise at 0°C B->C D 4. Stir until H2 evolution ceases (Formation of Phenoxide) C->D E 5. Add Haloester Dropwise at 0°C, then warm to RT D->E F 6. Monitor by TLC (Target: 1-8 hours at 50-80°C) E->F G 7. Reaction Quench (Careful addition of water/ice) F->G H 8. Aqueous Work-up (Extraction with Ether/EtOAc) G->H I 9. Hydrolysis of Ester (NaOH/EtOH, Reflux) H->I J 10. Acidification & Isolation (HCl, Extraction) I->J K 11. Purification (Crystallization or Chromatography) J->K

Caption: Step-by-step experimental workflow from setup to final purification.

Procedure:

  • Phenoxide Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-isopropyl-5-methylphenol (1.0 eq).

    • Dissolve the phenol in anhydrous DMF (approx. 5-10 mL per gram of phenol).

    • Cool the solution to 0°C using an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour, or until gas evolution ceases, indicating complete formation of the sodium phenoxide.

  • Alkylation (SN2 Reaction):

    • Cool the phenoxide solution back to 0°C.

    • Add ethyl 2-bromopropanoate (1.05 eq) dropwise via a syringe or dropping funnel over 20-30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80°C.[2] The optimal temperature should be determined empirically, starting lower to favor substitution over elimination.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thymol spot has been consumed (typically 1-8 hours).

  • Work-up and Ester Isolation:

    • Cool the reaction mixture to room temperature and then quench by slowly pouring it over ice water.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with water, 1 M NaOH (to remove any unreacted phenol), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the crude ester in ethanol or methanol.

    • Add an aqueous solution of NaOH or KOH (2-3 eq) and heat the mixture to reflux for 1-3 hours, monitoring by TLC until the ester spot disappears.[6]

    • Cool the mixture and remove the alcohol solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 1 M HCl. The product should precipitate as a solid or oil.

    • Extract the acidic product into diethyl ether or ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate to yield the crude this compound.

  • Purification:

    • The final product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.[7]

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem / Question Potential Cause Recommended Solution & Scientific Rationale
Q1: My reaction yield is very low. What are the most likely causes? 1. Incomplete Deprotonation: The base was not strong enough or was deactivated. 2. E2 Elimination: The reaction temperature was too high, or the base used was too sterically hindered. 3. Hydrolysis of Haloester: Presence of water in the reaction. 4. Poor Nucleophile: The phenoxide is sterically hindered by the ortho-isopropyl group.1. Base Selection: Use a strong, non-nucleophilic base like Sodium Hydride (NaH).[1][4] Ensure it is fresh and handled under a strict inert atmosphere (N₂ or Ar) as it reacts with moisture. Alternatively, Potassium Carbonate (K₂CO₃) is a milder, non-pyrophoric base but may require higher temperatures and longer reaction times. 2. Temperature Control: Start the reaction at a lower temperature (e.g., 50°C) and slowly increase only if the reaction is sluggish. E2 elimination is more entropically favored and its rate increases more rapidly with temperature than SN2. 3. Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Water will quench the base and can hydrolyze the alkylating agent. 4. Catalysis: Consider adding a catalytic amount of sodium iodide (NaI). The iodide will displace the bromide via the Finkelstein reaction to form the more reactive ethyl 2-iodopropanoate in situ, which can accelerate the SN2 reaction.[2]
Q2: TLC analysis shows a significant amount of unreacted thymol, even after prolonged heating. Insufficient Base: The base may have been partially quenched by atmospheric moisture or an acidic impurity.Check Base Stoichiometry and Quality: Use a slight excess of base (e.g., 1.1-1.2 equivalents). If using NaH from a previously opened container, its activity may be reduced. Titration of the base or using a fresh batch is recommended.
Q3: I've isolated a major byproduct that appears to be an alkene. How can I prevent this? Dominant E2 Elimination: This is the primary competing reaction. The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the bromine on the haloester.[5]Minimize Elimination:Use a less hindered base for deprotonation if possible , although for phenols, NaH or K₂CO₃ are standard. The key is that the phenoxide itself is the base in the elimination step. • Lower the reaction temperature. This is the most critical factor. • Choose a polar aprotic solvent like DMF or Acetonitrile. These solvents solvate the cation (Na⁺) but leave the phenoxide anion highly reactive and available for nucleophilic attack, favoring the SN2 pathway.[1][2] Protic solvents would solvate and stabilize the nucleophile, slowing the SN2 reaction.
Q4: My final product is difficult to purify and appears oily. What should I do? 1. Presence of Unreacted Thymol: Thymol is phenolic and can be difficult to separate from the acidic product. 2. Contamination with Mineral Oil: If using a NaH dispersion.1. Thorough Base Wash: During the work-up of the intermediate ester (Step 3), a thorough wash with 1 M NaOH is crucial to remove the acidic thymol. Once the carboxylic acid is formed, this separation is much harder. 2. Pre-wash NaH: Before the reaction, the NaH dispersion can be washed with anhydrous hexane under an inert atmosphere to remove the mineral oil. Decant the hexane carefully before adding your reaction solvent.
Q5: Can I use a different alkylating agent, like 2-chloropropanoic acid itself? Not Recommended: Using the carboxylic acid directly will fail. The acidic proton of the 2-halopropanoic acid will react with the basic phenoxide in an acid-base reaction, preventing any nucleophilic substitution. The reaction must be performed on an ester derivative, followed by hydrolysis.Always Protect the Carboxylic Acid: The ester group acts as a protecting group for the carboxylic acid. After the ether linkage is formed, the ester can be easily removed by saponification (hydrolysis) to reveal the desired carboxylic acid.
Q6: Why is a polar aprotic solvent like DMF or Acetonitrile recommended? Rate Acceleration of SN2 Reactions: Polar aprotic solvents are polar enough to dissolve the ionic intermediates (sodium phenoxide) but do not have acidic protons (like water or alcohols) to form a strong solvation shell around the nucleophile. This "naked" nucleophile is more reactive, significantly increasing the rate of the SN2 reaction compared to elimination.[1]Solvent Choice:DMF (N,N-Dimethylformamide): High boiling point, excellent solvating power. Can be difficult to remove completely. • Acetonitrile: Lower boiling point, easier to remove. Good choice for moderate temperatures.[2] • DMSO (Dimethyl Sulfoxide): Also an excellent choice but has a very high boiling point and can be challenging to remove.

References

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  • Google Patents. (n.d.).
  • Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • PubChem. (n.d.). Mecoprop-P. [Link]

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Technical Support Center: Purification of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during column chromatography purification of this compound.

Introduction

This compound is a carboxylic acid that presents unique challenges during purification due to its acidic nature and potential for strong interaction with standard silica gel. This guide provides a systematic approach to developing a robust purification method and resolving common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions to establish a solid foundation for your purification strategy.

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel is the most common and cost-effective choice. However, the acidic nature of the target compound can lead to strong adsorption and peak tailing on unmodified silica.[1] To mitigate this, you can:

  • Use Acid-Deactivated Silica: Deactivating the silica gel by treating it with an acid can reduce its acidity and minimize unwanted interactions.

  • Employ Reversed-Phase Silica (C18): For highly polar impurities, reversed-phase chromatography, where the stationary phase is non-polar, can be an effective alternative.[1]

Q2: How do I select an appropriate mobile phase?

A2: The choice of mobile phase is critical for achieving good separation. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.[2]

  • To address the acidity of the compound, it is highly recommended to add a small amount of an acidic modifier, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[3][4] This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica surface and minimizing peak tailing.[5]

Q3: My compound is chiral. Do I need to consider this during purification?

A3: Yes, this compound has a chiral center. Standard column chromatography on achiral stationary phases like silica gel will not separate the enantiomers. If you need to resolve the enantiomers, you must use a chiral stationary phase (CSP) or derivatize the compound with a chiral auxiliary.[6][7] The direct resolution of a similar compound, 2-(4-chloro-2-methylphenoxy)propanoic acid, has been demonstrated using an α1-acid glycoprotein chiral HPLC column.[6] While this is an HPLC application, the principles of chiral recognition apply to column chromatography as well.

Q4: What are the most likely impurities I might encounter?

A4: Impurities can arise from the starting materials or side reactions during synthesis. For phenoxypropanoic acids, potential impurities could include unreacted starting materials (e.g., the corresponding phenol), byproducts from alkylation, or positional isomers.[8] A thorough understanding of the synthetic route is crucial for identifying potential impurities.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem: Severe Peak Tailing

Q: My compound is eluting as a broad, tailing band instead of a sharp peak. What's causing this and how can I fix it?

A: Peak tailing is a common issue when purifying acidic compounds on silica gel.[1]

  • Causality: The carboxylic acid group can interact strongly with the acidic silanol groups on the surface of the silica gel through hydrogen bonding. This leads to a slow and uneven elution of the compound.

  • Solution:

    • Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent. This protonates the carboxylic acid, reducing its interaction with the stationary phase.[3]

    • Increase Mobile Phase Polarity: A gradual increase in the polarity of the mobile phase (gradient elution) can help to elute the tailing portion of the peak more effectively.[9][10]

    • Consider a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina or a reversed-phase C18 silica.

Problem: Poor or No Separation of Compound from Impurities

Q: My compound is co-eluting with an impurity. How can I improve the resolution?

A: Achieving good separation depends on exploiting the differences in polarity between your target compound and the impurities.

  • Causality: If the polarity of your compound and the impurity are very similar, they will travel through the column at nearly the same rate.

  • Solution:

    • Optimize the Mobile Phase:

      • Isocratic Elution: If using a single solvent mixture, try adjusting the ratio of the polar to non-polar solvent. A less polar mobile phase will generally increase retention and may improve separation.

      • Gradient Elution: Employing a shallow solvent gradient, where the polarity is increased slowly over time, can effectively separate compounds with close Rf values.[9]

    • Change Solvent System: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, substituting ethyl acetate with dichloromethane or MTBE might change the interactions with the stationary phase and improve resolution.[11]

    • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation, although this will also increase the purification time.

Problem: Compound is Not Eluting from the Column

Q: I've loaded my sample, but even with a highly polar mobile phase, I can't get my compound to elute. What should I do?

A: This indicates a very strong interaction between your compound and the stationary phase.

  • Causality: The carboxylic acid may have irreversibly adsorbed to the silica gel, or it may have precipitated on the column if the sample was too concentrated.

  • Solution:

    • Check for Decomposition: First, ensure your compound is stable on silica gel by performing a 2D TLC analysis.[9] Spot your compound on a TLC plate, let it sit for an hour, and then develop it in a second dimension to see if any degradation has occurred.

    • Drastic Polarity Increase: If the compound is stable, you can try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane, often with the continued presence of an acidic modifier.

    • Sample Loading: Ensure you did not overload the column. Overloading can lead to precipitation and blockage.[9] As a general rule, the amount of sample loaded should be 1-5% of the mass of the silica gel.

Problem: High Backpressure or Blocked Column

Q: The solvent flow through my column has stopped or slowed down significantly, and pressure is building up. What has happened?

A: A column blockage can occur for several reasons.

  • Causality:

    • Precipitation: The sample may have crystallized at the top of the column if it was loaded in a solvent in which it is not very soluble, or if the concentration was too high.[9]

    • Fine Particles: The silica gel may contain very fine particles that have clogged the frit at the bottom of the column.

    • Incompatible Solvents: Rapidly changing from a non-polar to a polar solvent can sometimes cause issues with the packed bed.

  • Solution:

    • Pre-adsorption: To avoid precipitation during loading, pre-adsorb your sample onto a small amount of silica gel. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

    • Filtering: Ensure your sample is fully dissolved and filtered before loading to remove any particulate matter.

    • Column Packing: Ensure the column is packed uniformly to avoid channels and pressure buildup.

Experimental Protocols & Data

General Workflow for Purification

The following diagram outlines the key steps in the purification of this compound by column chromatography.

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Final Steps TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Sample 3. Sample Loading (Dry or Wet Loading) Pack->Sample Elute 4. Elution (Isocratic or Gradient) Sample->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Final 9. Characterize Product Evap->Final

Caption: Workflow for column chromatography purification.

Step-by-Step Protocol for Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexane and ethyl acetate.

    • Crucially, add 0.5% acetic acid to the developing solvent.

  • Column Preparation:

    • Select a column with an appropriate diameter and length for the amount of material you need to purify.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product). Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions. The size of the fractions will depend on the size of your column.

    • If using a gradient, gradually increase the percentage of the more polar solvent according to your pre-determined method.[3]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

Example Solvent Gradient

The following table provides an example of a solvent gradient that could be used for this purification.

Step Solvent A (Hexane + 0.5% Acetic Acid) Solvent B (Ethyl Acetate + 0.5% Acetic Acid) Column Volumes Purpose
195%5%2Elute non-polar impurities
295% -> 80%5% -> 20%10Elute the target compound
380% -> 50%20% -> 50%5Elute more polar impurities
40%100%2Column flush

References

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Journal of Visualized Experiments. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • CONICET. (2017). Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-ß-cyclodextrin column. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • uHPLCs. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Retrieved from [Link]

  • Chromatography Forum. (2014). Organic acid column. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • International Journal of Health Sciences. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]

  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro2-methylphenoxy)propionic acid (mecoprop). Retrieved from [Link]

  • Google Patents. (1997). Processes for producing phenoxy propionic acid derivatives.
  • Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Loxoprofen-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Unexpected Results in Assays with 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. This guide is designed to help you navigate and interpret unexpected results during the characterization of this and other novel small molecules. As this compound is not extensively characterized in biological systems, a systematic approach to troubleshooting is paramount. This document provides in-depth, experience-driven guidance to ensure the integrity and reproducibility of your findings.

Introduction: The Challenge of a Novel Compound

This compound, while structurally related to compounds with known biological activity (e.g., certain herbicides and fibrates), is not a well-documented bioactive agent. When working with such compounds, it is crucial to first suspect the compound's physicochemical properties or its direct interaction with assay components as potential sources of unexpected results, rather than immediately assuming a complex biological mechanism.

This guide is structured in a question-and-answer format to directly address common issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my dose-response curve non-monotonic (e.g., U-shaped or bell-shaped)? I see an effect at mid-range concentrations that disappears at higher concentrations.

This is a common and often perplexing result when screening new compounds. A non-monotonic dose-response curve (NMDRC) can arise from several factors, ranging from compound-specific artifacts to complex biological phenomena.

Immediate Plausibility Check:

Before diving into complex biological explanations, it is critical to rule out physicochemical artifacts. With a novel compound like this compound, the most likely culprits are related to its behavior in your assay medium at high concentrations.

Troubleshooting Workflow:

  • Assess Compound Solubility: The most common cause of a descending curve at high concentrations is compound precipitation. A precipitated compound is not biologically available, leading to a loss of effect.

    • Protocol: Visual Solubility Assessment

      • Prepare the highest concentration of your compound in the exact assay buffer/medium used in your experiment.

      • Include all components, including serum, if applicable.

      • Incubate under the same conditions (time, temperature, CO2).

      • Visually inspect for cloudiness, precipitation, or crystals against a dark background. A microscope can also be used for more sensitive detection.

    • Protocol: Quantitative Solubility Measurement (Nephelometry)

      • Prepare a serial dilution of the compound in the assay buffer.

      • Measure light scattering at a wavelength where the compound does not absorb (e.g., >600 nm) using a plate reader.

      • The concentration at which light scattering sharply increases corresponds to the limit of solubility.

  • Investigate Compound-Specific Assay Interference: The compound itself might be directly interfering with your assay's detection method at high concentrations.

    • Example: In a luciferase-based reporter assay, high concentrations of a compound might quench the luminescent signal, mimicking a loss of biological activity.

    • Protocol: Assay Interference Control Experiment

      • Run the assay in a cell-free system.

      • Add all assay reagents, including the signal-generating substrate (e.g., luciferin for luciferase, resorufin for fluorescence-based assays).

      • Add your compound at the same concentrations used in the main experiment.

      • If the signal decreases in a dose-dependent manner, you have confirmed direct assay interference.

Data Interpretation Table:

Observation Potential Cause Next Step
Visual precipitation at high concentrations.Poor solubility.Test a different solvent, lower the maximum concentration, or use a formulation aid (e.g., cyclodextrin).
Signal quenching in cell-free assay.Direct assay interference.Switch to an orthogonal assay with a different detection method (e.g., from luminescence to fluorescence or absorbance).
No precipitation or interference observed.Potential for complex biology (e.g., receptor antagonism at high concentrations, cytotoxicity).Proceed with secondary assays to investigate cytotoxicity (e.g., LDH or Trypan Blue) or receptor binding.

Troubleshooting Logic Diagram:

start Non-Monotonic Dose-Response Observed solubility 1. Assess Solubility in Assay Medium start->solubility precip Precipitation Observed? solubility->precip interference 2. Check for Assay Interference (Cell-Free) interf Interference Observed? interference->interf cytotoxicity 3. Evaluate High-Dose Cytotoxicity toxic Cytotoxicity Observed? cytotoxicity->toxic precip->interference No retest Conclusion: Artifactual Result - Lower max concentration - Change vehicle/formulation precip->retest Yes interf->cytotoxicity No orthogonal Conclusion: Artifactual Result - Use orthogonal assay with a different readout interf->orthogonal Yes bio Conclusion: Potential for Complex Biology - Investigate off-target effects - Correlate with binding data toxic->bio Yes/No (Interpret in context) start High Replicate Variability Observed stability 1. Assess Compound Stability (LC-MS) start->stability stable Compound Stable? stability->stable pipetting 2. Review Dilution & Pipetting Protocol pipette_ok Serial Dilution Used? pipetting->pipette_ok edge_effect 3. Investigate Plate Edge Effects edge_mitigated Edge Effects Mitigated? edge_effect->edge_mitigated stable->pipetting Yes degradation Conclusion: Instability - Prepare fresh solutions - Minimize light/air exposure stable->degradation No pipette_ok->edge_effect Yes improve_pipetting Conclusion: Technique Error - Implement serial dilutions - Ensure proper mixing pipette_ok->improve_pipetting No mitigate_edge Conclusion: Evaporation - Do not use outer wells - Use sealing films edge_mitigated->mitigate_edge No unknown Conclusion: Other Source - Check for cell plating inconsistency - Test for contamination edge_mitigated->unknown Yes

Technical Support Center: Minimizing Batch-to-Batch Variability in the Synthesis of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and process development professionals aiming to achieve high-purity, consistent results. Batch-to-batch variability is a significant challenge in drug development and manufacturing, stemming from minor deviations in starting materials, reaction conditions, and purification processes. This document provides in-depth, field-proven insights in a troubleshooting Q&A format to help you identify, understand, and control these critical variables.

Section 1: Understanding the Synthesis & Core Challenges

The synthesis of this compound is a classic Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of the thymoxide ion (the conjugate base of thymol) on an alkyl halide, typically ethyl 2-bromopropionate followed by hydrolysis, or directly with 2-bromopropanoic acid.[1][3]

While robust, the reaction is susceptible to variability due to a competitive elimination (E2) reaction and potential side reactions related to the ambident nature of the phenoxide nucleophile.[3] This guide will address these core issues directly.

Williamson_Synthesis cluster_reactants Reactants cluster_reaction Reaction Core cluster_products Products Thymol Thymol (2-Isopropyl-5-methylphenol) Deprotonation Deprotonation Thymol->Deprotonation 1. Base Base (e.g., NaOH, K2CO3) Base->Deprotonation AlkylHalide Alkylating Agent (e.g., 2-Bromopropanoic acid) SN2_Pathway SN2 Pathway (Desired) AlkylHalide->SN2_Pathway 2a. E2_Pathway E2 Pathway (Side Reaction) AlkylHalide->E2_Pathway 2b. Deprotonation->SN2_Pathway Thymoxide Nucleophile Deprotonation->E2_Pathway Thymoxide Base Target Target Product 2-(2-Isopropyl-5-methylphenoxy) propanoic acid SN2_Pathway->Target Salt Salt Waste (e.g., NaBr) SN2_Pathway->Salt Byproduct Byproduct (Acrylic Acid) E2_Pathway->Byproduct E2_Pathway->Salt

Caption: Core reaction pathways in the synthesis.

Section 2: Frequently Asked Questions & Troubleshooting Guide

Category 1: Starting Material Purity & Preparation

Question: My final product has a faint "hydrocarbon-like" odor and a small peak in the GC-MS that I can't identify. What could it be?

Answer: This is likely due to impurities in your starting thymol. Commercial thymol is often derived from plant sources or synthesized from m-cresol and propylene.[4] It can contain isomeric impurities (like carvacrol) or precursors like p-cymene, which are difficult to remove and can carry through the synthesis.

  • Expert Insight: Always verify the purity of your thymol by GC-MS or ¹H NMR before starting. A simple filtration of a dissolved thymol sample through a plug of silica gel can sometimes remove less polar impurities. For high-purity applications, recrystallization of thymol from a heptane/toluene mixture is recommended.

Question: I am using 2-bromopropanoic acid and my yields are inconsistent. Could the reagent be the issue?

Answer: Absolutely. 2-Bromopropanoic acid is corrosive and can degrade over time, especially if exposed to moisture, leading to the formation of lactic acid and HBr. The presence of HBr can neutralize your base, leading to incomplete conversion of thymol to the necessary thymoxide nucleophile.

  • Actionable Protocol:

    • Titration: Before each use, perform a simple acid-base titration on a small sample of the 2-bromopropanoic acid to confirm its molarity.

    • Visual Inspection: Discard any reagent that is dark yellow or brown. A pale yellow color is acceptable.

    • Storage: Store 2-bromopropanoic acid in a desiccator, away from light and moisture.

Category 2: Reaction Conditions & Side Products

Question: My yield of the desired ether is low, and I'm isolating a significant amount of unreacted thymol. What is the most likely cause?

Answer: This points to incomplete deprotonation of the thymol. The pKa of the phenolic proton on thymol is approximately 10. You need a sufficiently strong base and optimal conditions to drive the formation of the thymoxide anion.

  • Causality Chain:

    • Insufficient Base: Ensure you are using at least 1.0 equivalent of a strong base (like NaOH or KOH) or 1.5-2.0 equivalents of a weaker base (like K₂CO₃).

    • Water Content: If using NaH, the reaction is extremely water-sensitive. Use anhydrous solvents. For NaOH/KOH systems, excess water can shift the equilibrium away from the thymoxide.

    • Poor Solubility: In solvents like acetone or acetonitrile, inorganic bases like K₂CO₃ have limited solubility. This reduces the effective concentration of the base. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve reaction rates and yields in these cases.[1]

Question: I've noticed a byproduct with a mass corresponding to C₃H₄O₂. What is this and how can I prevent it?

Answer: This is almost certainly acrylic acid, the result of an E2 elimination reaction.[5] The thymoxide, in addition to being a good nucleophile, is also a strong base. It can abstract a proton from the carbon adjacent (beta) to the bromine, leading to the elimination of HBr and formation of a double bond.[5][6]

Caption: E2 elimination of 2-bromopropanoic acid.

  • Mitigation Strategies:

    • Temperature Control: E2 reactions have a higher activation energy than SN2 reactions. Lowering the reaction temperature (e.g., 50-60 °C) will favor the desired SN2 pathway.[1]

    • Base Selection: Use a less sterically hindered, "softer" base like cesium carbonate (Cs₂CO₃) which is known to favor O-alkylation.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can better solvate the transition state of the SN2 reaction, accelerating it relative to E2.

Question: Is there a risk of the alkyl group adding to the aromatic ring instead of the oxygen (C-alkylation vs. O-alkylation)?

Answer: Yes, this is a known side reaction for phenoxides, which are ambident nucleophiles.[3] While O-alkylation is generally favored under thermodynamic control and in polar aprotic solvents, C-alkylation can occur, particularly with less reactive alkylating agents or under conditions that favor kinetic control. The alkyl group would most likely add to the ortho position (adjacent to the hydroxyl group) due to steric hindrance from the isopropyl group.

  • How to Check: C-alkylated impurities will have a different chemical shift in ¹H NMR for the aromatic protons and will retain the phenolic -OH peak. Careful analysis of the aromatic region of the NMR spectrum is key to identifying this impurity.

  • How to Avoid: Using polar aprotic solvents (DMF, DMSO) and ensuring full deprotonation of the phenol to the phenoxide generally favors O-alkylation.

ParameterRecommended ConditionRationale for Minimizing VariabilityPotential Issue if Deviated
Solvent Anhydrous DMF or AcetonitrilePromotes SN2 pathway, consistent solvation.Presence of water inhibits thymoxide formation. Alcohols can compete as nucleophiles.
Base K₂CO₃ or Cs₂CO₃ (1.5 eq)Weaker bases minimize E2 elimination. Cs₂CO₃ is excellent for O-alkylation.Stronger, bulkier bases (e.g., t-butoxide) significantly increase E2 byproduct formation.
Temperature 50 - 80 °CBalances reaction rate while minimizing the higher-energy E2 elimination pathway.> 100 °C leads to increased acrylic acid formation and potential decarboxylation.
Stirring Vigorous Mechanical StirringEnsures homogeneity, especially with heterogeneous bases like K₂CO₃.Poor stirring leads to localized "hot spots" and incomplete reactions, causing high batch variability.
Category 3: Work-up and Purification

Question: During the aqueous work-up, I'm struggling with persistent emulsions that make phase separation difficult. How can I resolve this?

Answer: Emulsions are common in this system due to the amphiphilic nature of the product (a carboxylic acid with a large organic tail) and unreacted thymol acting as surfactants, especially at neutral or near-neutral pH.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the aqueous phase is distinctly acidic (pH < 2) with HCl before extraction. This protonates the carboxylate, making the product much more soluble in the organic layer and "breaking" the emulsion.

    • Brine Wash: After the initial extraction, wash the organic layer with saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to separate the layers.

    • Solvent Choice: If using ethyl acetate, try switching to a less water-miscible solvent like methyl tert-butyl ether (MTBE) for the extraction.

Question: My product "oils out" instead of crystallizing, or it crystallizes too rapidly into a fine powder. How can I get good quality crystals?

Answer: This is a classic crystallization problem. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Rapid crashing prevents proper crystal lattice formation, trapping impurities.

  • Protocol for Robust Crystallization:

    • Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For phenoxypropanoic acids, mixtures of a non-polar solvent and a slightly more polar one are effective. Good starting points are:

      • Heptane / Ethyl Acetate

      • Cyclohexane / Toluene

      • Toluene / Methanol[7]

    • Controlled Cooling: Dissolve the crude product in the minimum amount of boiling solvent. If using a solvent pair, dissolve in the "good" solvent and add the "poor" solvent dropwise until turbidity persists, then re-heat to clarify.

    • Slow Cooling is Critical: Allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface. Do not place it directly in an ice bath from a hot state.

    • Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the cooled, supersaturated solution to induce controlled crystallization.

Category 4: Quality Control & Analytical Methods

Question: What is a reliable HPLC method for assessing the purity of my final product and quantifying impurities?

Answer: A reversed-phase HPLC-UV method is standard for this type of compound. The aromatic ring provides strong UV absorbance, making detection sensitive.

  • Validated HPLC Protocol:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 274 nm (λ_max for thymol chromophore)[8]

    • Expected Elution Order: Unreacted 2-bromopropanoic acid (very early), acrylic acid, target product, unreacted thymol (later).

Question: The target molecule is chiral. How can I determine the enantiomeric excess (e.e.) of my product?

Answer: Direct separation of the enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are highly effective for this class of compounds.

  • Chiral HPLC Protocol:

    • Column: Chiralcel OD-H or similar cellulose-based CSP.

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an acidic modifier is typical. Start with a ratio like 90:10 Hexane:Isopropanol + 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: The TFA is crucial to protonate the carboxylic acid, preventing peak tailing and ensuring good interaction with the stationary phase. The elution order of the enantiomers must be determined using a certified standard of a single enantiomer.

Section 3: Safety & Handling

  • Thymol: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[9]

  • 2-Bromopropanoic Acid: A corrosive acid that causes severe skin burns and eye damage.[10]

  • Reaction Hazards: The initial deprotonation of thymol with a strong base like NaH is exothermic and liberates flammable hydrogen gas. The reaction must be performed in a well-ventilated fume hood, under an inert atmosphere (Nitrogen or Argon), and with careful temperature control.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). A. Elimination from 2-Bromopropane. Retrieved from [Link]

  • Nemade, H., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Elimination by the E2 mechanism. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Retrieved from [Link]

  • TANZ JOURNAL. (2024). Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization 2. Retrieved from [Link]

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Technical Support Center: Troubleshooting Poor Cell Viability with 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Application Scientists

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with cell viability when using 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. As Senior Application Scientists, we understand that unexpected cytotoxicity can derail experiments and consume valuable resources. This document provides a structured, in-depth troubleshooting framework, moving from fundamental compound handling to deeper mechanistic investigation.

Our approach is built on explaining the causality behind experimental choices, ensuring that each step provides a clear, validated answer to guide your next move.

Part 1: Foundational Troubleshooting - Is the Issue Your Compound's Formulation or the Protocol?

Poor cell viability often stems from issues with how a compound is prepared and introduced to the cellular environment, especially with hydrophobic molecules like this compound. The structure, featuring a phenyl ring and alkyl groups, suggests low aqueous solubility.

Diagram: General Troubleshooting Workflow

This workflow provides a logical progression from identifying the problem to pinpointing the cause.

TroubleshootingWorkflow Start Start: Poor Cell Viability Observed CompoundPrep Step 1: Verify Compound Preparation (Solubility, Stability, Purity) Start->CompoundPrep SolventControl Step 2: Assess Solvent Toxicity (Run Vehicle-Only Control) CompoundPrep->SolventControl If compound prep is correct Resolved Issue Resolved / Characterized CompoundPrep->Resolved If issue is solubility/stability DoseResponse Step 3: Determine Intrinsic Cytotoxicity (Perform Dose-Response Assay) SolventControl->DoseResponse If solvent is not toxic at used concentration SolventControl->Resolved If issue is solvent concentration Mechanism Step 4: Investigate Mechanism of Death (Apoptosis, Necrosis, ROS) DoseResponse->Mechanism If intrinsic cytotoxicity is confirmed Mechanism->Resolved Mechanism identified

Caption: A top-down workflow for diagnosing poor cell viability.

FAQ 1: My cells are dying even at low concentrations. Could the compound be precipitating in the media?

Answer: Absolutely. This is the most common issue for hydrophobic compounds. Even if your stock solution in a solvent like Dimethyl Sulfoxide (DMSO) is clear, adding it to the aqueous, protein-rich culture medium can cause it to crash out of solution. This creates micro-precipitates that are not bioavailable and can cause physical stress to cells, leading to inconsistent and misleading results.

Causality: The hydrophobic nature of your compound means it is energetically unfavorable for it to be surrounded by water molecules. In a high-concentration organic solvent stock, it remains dissolved. When diluted into the aqueous medium, if the final concentration exceeds its aqueous solubility limit, the compound molecules will aggregate to minimize contact with water, forming a precipitate.

Troubleshooting Steps:

  • Visual Inspection: After adding the compound to your media, hold the flask or plate up to a light source. Look for any cloudiness, haziness, or crystalline particles. Check again after several hours of incubation, as precipitation can be time-dependent.

  • Solubility Test: Before treating your cells, perform a simple solubility test. Prepare your highest intended concentration in cell-free culture medium. Incubate it under the same conditions (37°C, 5% CO2) for a few hours. Inspect for precipitation visually and, if possible, by measuring absorbance at ~600 nm on a plate reader; an increase in absorbance suggests scattering from precipitates.

  • Improve Solubilization:

    • Pre-dilution: Instead of adding a small volume of highly concentrated stock directly to the full volume of media, first pre-dilute the stock in a smaller volume of serum-free media, vortex gently, and then add this mixture to your final culture volume containing serum.

    • Serum Interaction: Components in fetal bovine serum (FBS), particularly albumin, can bind to and help solubilize hydrophobic molecules.[1] Ensure you are adding your compound to serum-containing media if your protocol allows.

    • Formulation Aids: For intractable solubility issues, consider formulation vehicles like cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin) which can form inclusion complexes to enhance aqueous solubility.[2]

FAQ 2: I dissolved the compound in DMSO. How do I know the solvent isn't the cause of the cell death?

Answer: This is a critical control. DMSO is a standard solvent but is cytotoxic at higher concentrations.[3][4] The final concentration of DMSO in your culture medium should be kept to a minimum, ideally ≤0.1% and almost always below 0.5%.[5] Different cell lines have varying sensitivities to DMSO.[6][7]

Causality: At high concentrations, DMSO can increase cell membrane permeability, disrupt lipid bilayer integrity, and induce osmotic stress, leading to cell death.[7]

Self-Validating Protocol: The Vehicle Control

You must run a "vehicle control" in every experiment. This is a culture of cells treated with the same final concentration of DMSO (or your chosen solvent) as your highest compound concentration, but without the compound itself.

Treatment Group Compound Solvent (e.g., DMSO) Purpose
Untreated ControlNoneNoneBaseline cell health
Vehicle Control None Highest concentration used Isolates the effect of the solvent
ExperimentalCompound XMatching concentrationTests the effect of the compound

If the viability in your vehicle control is significantly lower than your untreated control, your solvent concentration is too high. You must lower it by adjusting your stock concentration or dilution scheme.

Part 2: Quantitative Assessment - Is Your Compound Intrinsically Cytotoxic?

If you've ruled out solubility issues and solvent toxicity, the next logical step is to determine if this compound is inherently toxic to your cells. Structurally similar compounds, such as Mecoprop, are known herbicides, designed to kill plant cells by mimicking plant hormones and causing uncontrolled growth.[8][9] It is plausible that your compound has off-target effects on mammalian cells.

FAQ 3: How can I systematically measure the cytotoxicity of my compound?

Answer: You need to perform a dose-response experiment to determine the compound's IC50 (half-maximal inhibitory concentration). This is the concentration at which the compound reduces a biological response (like cell viability) by 50%. This is a standard and essential assay in toxicology and drug development.

Protocol: Determining IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is superior to colorimetric assays (like MTT) as it measures ATP levels, a direct indicator of metabolically active, viable cells, and has a broader dynamic range.

  • Cell Plating: Seed your cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 1000X stock of your compound in 100% DMSO (e.g., 100 mM).

    • Create a serial dilution series of your compound in DMSO.

    • Further dilute this series 1:100 in culture medium to create a 10X working stock series. This intermediate step helps prevent precipitation.

  • Cell Treatment:

    • Add the 10X working stocks to the appropriate wells (e.g., 10 µL into 90 µL of media already in the well) to achieve a 1X final concentration. Your final DMSO concentration should be consistent across all wells (e.g., 0.1%).

    • Include Untreated and Vehicle-Only controls.

    • Example Plate Layout:

      Well Concentration (µM)
      A1-A3 100
      B1-B3 30
      C1-C3 10
      D1-D3 3
      E1-E3 1
      F1-F3 0.3
      G1-G3 Vehicle Control (0.1% DMSO)

      | H1-H3 | Untreated Control |

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Average your replicate readings.

    • Normalize the data: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100.

    • Plot % Viability vs. log[Compound Concentration] and fit a non-linear regression curve (sigmoidal, 4PL) to calculate the IC50 value.

Part 3: Mechanistic Insight - How Are the Cells Dying?

If you've confirmed intrinsic cytotoxicity, the next scientific question is to understand the mechanism of cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury). Distinguishing between them provides critical information about your compound's mechanism of action.

Diagram: Simplified Apoptosis Activation Pathways

Apoptosis is executed by a family of proteases called caspases.[10][11][12] Their activation is a hallmark of this process.

ApoptosisPathway Extrinsic Extrinsic Pathway (e.g., Death Receptors) Casp8 Caspase-8 Activation Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial Stress, DNA Damage) Casp9 Caspase-9 Activation Intrinsic->Casp9 Casp37 Executioner Caspases (Caspase-3, -7) Activation Casp8->Casp37 Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Apoptosis converges on the activation of executioner caspases.

FAQ 4: How can I determine if my compound is inducing apoptosis?

Answer: The most straightforward method is to measure the activity of the executioner caspases, Caspase-3 and Caspase-7. Their activation is a definitive event in the apoptotic cascade.[13]

Recommended Protocol: Caspase-Glo® 3/7 Assay

This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated Caspase-3 and -7, generating a "glow-type" luminescent signal proportional to caspase activity.

  • Experiment Setup: Plate and treat cells as you would for a viability assay (see IC50 protocol). It's often informative to run viability and caspase assays in parallel on sister plates.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add Caspase-Glo® 3/7 reagent to each well (100 µL per 100 µL of media).

    • Mix gently with a plate shaker.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

    • Read luminescence.

  • Interpretation: A significant increase in luminescence in your treated wells compared to the vehicle control indicates the activation of Caspase-3/7 and suggests an apoptotic mechanism of cell death.

FAQ 5: What if it's not apoptosis? Could my compound be causing oxidative stress?

Answer: Yes. Many cytotoxic compounds induce the formation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[14][15] Excessive ROS can damage DNA, lipids, and proteins, leading to cell death through both apoptosis and necrosis.

Recommended Protocol: Measuring Intracellular ROS using H2DCFDA

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16]

  • Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate.

  • Probe Loading:

    • Remove culture medium and wash cells once with warm PBS.

    • Add medium containing 5-10 µM H2DCFDA.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Treatment:

    • Wash the cells again with warm PBS to remove excess probe.

    • Add your compound at various concentrations (include positive and negative controls). A known ROS inducer like H₂O₂ or menadione makes a good positive control.

  • Measurement: Read fluorescence immediately on a plate reader (Excitation ~485 nm, Emission ~535 nm) in kinetic mode over 1-2 hours, or as a single endpoint measurement.

  • Interpretation: A dose-dependent increase in fluorescence intensity indicates that your compound is inducing intracellular ROS production.

References

  • Mecoprop - Wikipedia. Wikipedia. [Link]

  • Mecoprop - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592 - PubChem. National Center for Biotechnology Information. [Link]

  • Mecoprop | C10H11ClO3 | CID 7153 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid | C14H20O3 | CID 1532524 - PubChem. National Center for Biotechnology Information. [Link]

  • Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem. National Center for Biotechnology Information. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. National Center for Biotechnology Information. [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI - NIH. National Center for Biotechnology Information. [Link]

  • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells - Agilent. Agilent Technologies. [Link]

  • How to solve the problem from cell viability test? - ResearchGate. ResearchGate. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Effect of various DMSO concentrations on cell viability. Values... - ResearchGate. ResearchGate. [Link]

  • Binding of small molecules to an adaptive protein–protein interface - PNAS. Proceedings of the National Academy of Sciences. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines - Biomedical Research and Therapy. Biomedical Research and Therapy. [Link]

  • Reactive Oxygen Species (ROS) Detection | BMG LABTECH. BMG LABTECH. [Link]

  • Caspase-activation pathways in apoptosis and immunity - PubMed. National Center for Biotechnology Information. [Link]

  • Apoptosis - Wikipedia. Wikipedia. [Link]

  • Biochemical Pathways of Caspase Activation During Apoptosis - Annual Reviews. Annual Reviews. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. MDPI. [Link]

  • How to dissolve hydrophobic drug....... - ResearchGate. ResearchGate. [Link]

  • Protein binding of small molecules - Sci-Hub. Sci-Hub. [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. MDPI. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells - SID. SID. [Link]

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optimization of dosage and administration route for 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers optimizing the dosage and administration route for propanoic acid derivatives.

Note on the Model Compound: The initial topic, "2-(2-Isopropyl-5-methylphenoxy)propanoic acid," is a compound with limited publicly available data, making it unsuitable for a detailed, evidence-based guide. To fulfill the core requirements of scientific integrity and provide actionable insights, this guide has been developed using Ibuprofen as the model compound. Ibuprofen, a well-characterized propanoic acid derivative, serves as an excellent proxy for outlining the principles and methodologies applicable to this class of molecules.

Technical Support Center: Dosage & Administration Route Optimization for Ibuprofen

This guide is structured in a question-and-answer format to directly address common challenges and questions encountered during preclinical and formulation development.

Section 1: Pre-formulation & Physicochemical Characterization FAQs

Question 1: What are the critical physicochemical properties of Ibuprofen that I must consider before starting formulation development?

Answer: Understanding Ibuprofen's fundamental properties is the bedrock of successful formulation. Its lipophilic nature and poor water solubility are the primary hurdles.[1] Ibuprofen is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility, making dissolution rate the limiting step for oral absorption.[2]

Key parameters to characterize are:

  • Solubility: Ibuprofen's solubility is pH-dependent. It is poorly soluble in acidic environments like the stomach but solubility increases at pH values above its pKa as it ionizes.[1]

  • pKa: The pKa of Ibuprofen is in the range of 4.5-4.6.[1] This is crucial for predicting its ionization state and solubility in different physiological environments (e.g., stomach vs. intestine) and for developing salt forms or buffered formulations.

  • Log P (Octanol-Water Partition Coefficient): Log P values vary with pH, from ~3.7 in acidic conditions to ~1.2 at neutral pH.[1] This lipophilicity governs its ability to cross biological membranes but also contributes to its poor aqueous solubility.

  • Polymorphism: While Ibuprofen does not exhibit true polymorphism, modifications in its crystal lattice can occur, potentially affecting solubility and dissolution rates.[1]

Table 1: Key Physicochemical Properties of Ibuprofen
PropertyValue / RangeSignificance in Formulation
Molecular Formula C₁₃H₁₈O₂Basic identity and molecular weight calculation.
Molar Mass 206.285 g·mol⁻¹Used for all concentration and dosage calculations.
pKa 4.5 - 4.6Determines the degree of ionization at different physiological pHs, impacting solubility and absorption.[1]
Aqueous Solubility Low (especially in acid)The primary challenge for oral and parenteral formulations; dissolution is the rate-limiting step.[1]
Log P (pH-dependent) 3.7 (at pH 1) to 1.2 (at pH 7)High lipophilicity aids membrane permeation but necessitates solubility enhancement strategies.[1]
Protein Binding >98%High protein binding affects the volume of distribution and the free drug concentration available for therapeutic effect.[3][4]

Section 2: Formulation & Administration Route Selection Guide

Question 2: I want to develop an oral formulation. What are the most effective strategies to overcome Ibuprofen's low solubility and improve its bioavailability?

Answer: For oral delivery, enhancing the dissolution rate is paramount. Several advanced formulation techniques can be employed:

  • Solid Dispersions: This involves dispersing Ibuprofen in an inert carrier matrix at the molecular level. Techniques like fusion (melting), solvent evaporation, and spray-drying are common.[1] Using carriers like polyethylene glycol (PEG) 6000 or polyvinylpyrrolidone (PVP) K30 can significantly increase the dissolution rate. Studies have shown that solid dispersions can release over 80% of Ibuprofen in under 20 minutes, compared to just 20% for the pure drug.[1]

  • Microemulsions and Nanoemulsions: These are thermodynamically stable systems of oil, water, surfactant, and a co-surfactant.[1] They act as carriers to keep Ibuprofen solubilized in the gastrointestinal tract, presenting it in a "pre-dissolved" state for absorption. This approach has been shown to enhance oral bioavailability in rat models.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs like Ibuprofen, effectively increasing their solubility and dissolution.[1]

Question 3: My research requires localized anti-inflammatory effects with minimal systemic exposure. What should I consider when developing a topical formulation?

Answer: A topical route is an excellent choice for localized therapy as it bypasses first-pass metabolism and can reduce systemic side effects.[5] The primary challenge is overcoming the skin's barrier function, specifically the stratum corneum.[5]

Key considerations for topical formulations (e.g., gels, creams):

  • Vehicle Selection: The vehicle (e.g., hydroalcoholic gel, cream, emulgel) must be able to solubilize Ibuprofen and facilitate its release.

  • Penetration Enhancers: These are critical for topical delivery. They work by reversibly disrupting the structure of the stratum corneum or altering the partitioning of the drug into the skin.[5] Common chemical enhancers include propylene glycol, ethanol, and terpenes (e.g., d-limonene).[5][6] Physical enhancement methods like microneedles can also be explored.[5]

  • pH of the Formulation: The pH should be optimized to balance drug solubility and skin compatibility, typically aiming for a range of about 3 to 7.

Question 4: When is an intravenous (IV) route appropriate, and what are the specific formulation and administration requirements?

Answer: The IV route is reserved for clinical settings where oral administration is not feasible or rapid onset of action is required, such as in postoperative pain management.[7][8]

Key considerations for IV formulations:

  • Solubility is Critical: Ibuprofen must be completely solubilized for IV administration. This is often achieved using co-solvents or by preparing a salt form (e.g., Ibuprofen Lysine).

  • Hydration: Patients must be well-hydrated before IV Ibuprofen administration to minimize the risk of renal adverse events.[7][9]

  • Administration Rate: The infusion should be administered slowly, typically over at least 30 minutes, to avoid irritation and other acute adverse effects.[7][9]

  • Dosage: IV doses for pain are typically 400 to 800 mg every 6 hours as needed.[7][10] For fever, a 400 mg dose is common.[7][10]

Section 3: In-Vivo Study Design & Troubleshooting

Question 5: How do I design a robust preclinical pharmacokinetic (PK) study to compare different formulations or administration routes?

Answer: A well-designed PK study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation.

Workflow for Preclinical PK Study Design

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: In-Life Execution cluster_2 Phase 3: Analysis & Modeling A Define Objectives (e.g., Compare Oral vs. Topical Bioavailability) B Select Animal Model (e.g., Sprague-Dawley Rat, Miniature Swine) A->B C Dose Selection & Formulation Prep (Based on literature & allometric scaling) B->C D Animal Acclimation & Baseline Samples C->D E Drug Administration (Oral Gavage, Topical Application, IV Injection) D->E F Timed Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) E->F G Plasma Sample Processing & Bioanalysis (LC-MS/MS Quantification) F->G H PK Parameter Calculation (Cmax, Tmax, AUC, T½) G->H I Data Interpretation & Reporting H->I

Caption: Workflow for a typical preclinical pharmacokinetic study.

Question 6: My in-vivo study showed much lower-than-expected plasma concentrations after oral administration. What are the likely causes and how do I troubleshoot this?

Answer: Low oral bioavailability is a classic problem for BCS Class II drugs. A systematic troubleshooting approach is necessary.

Troubleshooting Low Oral Bioavailability

cluster_formulation Formulation Issues cluster_physio Physiological Issues start Low Plasma Exposure (Low AUC/Cmax) solubility Was the drug fully solubilized in the vehicle? (Check for precipitation) start->solubility dissolution Is the dissolution rate too slow in vivo? (Perform in vitro dissolution test) solubility->dissolution If yes degradation Is the compound stable in GI fluids? (Test stability at pH 1.2 and 6.8) dissolution->degradation If yes absorption Poor membrane permeation? (Unlikely for Ibuprofen, but check for transporters) degradation->absorption If yes metabolism High first-pass metabolism? (Measure metabolites in plasma; consider IV dose comparison) absorption->metabolism gavage Was the gavage technique successful? (Verify procedure, check for reflux) metabolism->gavage

Caption: Decision tree for troubleshooting poor oral exposure.

Troubleshooting Steps:

  • Verify Formulation: Re-confirm the concentration and stability of your dosing solution. Was the drug fully dissolved, or was it a suspension? Precipitation in the stomach is a common issue.

  • Assess Dissolution: If you used a solid dosage form, its in-vivo dissolution might be insufficient. Use a biorelevant in-vitro dissolution test (e.g., with FaSSIF/FeSSIF media) to simulate GI conditions.

  • Investigate Metabolism: Ibuprofen is metabolized in the liver, primarily by CYP2C9 enzymes.[11] While first-pass metabolism is not typically rate-limiting for Ibuprofen, a very high rate in your specific animal model could be a factor. An IV dose administration would help determine absolute bioavailability and quantify the extent of first-pass effect.

  • Check Experimental Technique: Ensure proper oral gavage technique was used and the full dose was administered.

Section 4: Bioanalysis & Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Question 7: What is the standard method for quantifying Ibuprofen in plasma samples, and what are the key validation parameters?

Answer: The gold standard for quantifying Ibuprofen in biological matrices like plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[12][13] This method offers excellent sensitivity, specificity, and high throughput. High-Performance Liquid Chromatography (HPLC) with UV detection is also used but may be less sensitive.[14]

A robust bioanalytical method validation should include:

  • Selectivity & Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity: Defining the concentration range over which the assay is accurate.

  • Accuracy & Precision: Both within-run and between-run variability must be assessed.

  • Matrix Effect: Evaluating the impact of plasma components on ionization efficiency.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte under various conditions (freeze-thaw, bench-top, long-term storage).

Question 8: How do I link my pharmacokinetic (PK) data to the pharmacological effect (PD) to define an optimal dosage?

Answer: PK/PD modeling is used to establish a relationship between drug concentration over time (PK) and the observed therapeutic effect (PD).[15] For Ibuprofen, the primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which blocks the production of prostaglandins that mediate pain and inflammation.[3][4][16]

Ibuprofen's Mechanism of Action: COX Inhibition

Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) (e.g., GI protection, Platelet function) AA->COX1 COX2 COX-2 (Inducible) (Pain, Inflammation, Fever) AA->COX2 PGs_Homeo Homeostatic Prostaglandins COX1->PGs_Homeo PGs_Inflam Inflammatory Prostaglandins COX2->PGs_Inflam Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Ibuprofen non-selectively inhibits COX-1 and COX-2 enzymes.

To build a PK/PD model:

  • Measure a PD Biomarker: In your animal model, measure a relevant biomarker of inflammation or pain. This could be paw edema volume in a carrageenan-induced inflammation model, or pain threshold measurements.[15]

  • Correlate Concentration and Effect: Plot the drug concentration in plasma (or at the target site, if possible) against the PD effect at corresponding time points.

  • Determine Potency (EC₅₀/IC₅₀): Model the data to determine the concentration of Ibuprofen required to produce 50% of its maximal effect (EC₅₀ or IC₅₀). This helps define the therapeutic window.

  • Simulate Dosing Regimens: Use the model to simulate different doses and dosing intervals to predict the regimen that maintains drug concentrations above the EC₅₀ for the desired duration, thereby optimizing the therapeutic outcome.

Question 9: Is there a dose-ceiling effect for Ibuprofen's analgesic properties?

Answer: Yes, there is evidence of an analgesic ceiling effect. For acute pain, doses greater than 400 mg have not been shown to provide significantly greater pain relief than the 400-mg dose.[17][18] However, for anti-inflammatory effects, such as in rheumatoid arthritis, higher doses (e.g., up to 2400-3200 mg/day) may be required.[10][19] This distinction is critical:

  • Analgesic Dose: 200-400 mg every 4-6 hours.

  • Anti-inflammatory Dose: 400-800 mg three to four times daily.[19]

Prescribing doses above the analgesic ceiling for pain does not improve efficacy but increases the risk of dose-dependent adverse effects, such as gastrointestinal issues and renal toxicity.[18]

Experimental Protocols

Protocol 1: Preparation of a 5% Ibuprofen Topical Hydrogel

This protocol is a representative example for creating a simple topical gel for preclinical evaluation.

  • Oil Phase Preparation:

    • In a beaker, accurately weigh 5.0 g of Ibuprofen powder.

    • Add a suitable solvent/co-solvent system in which Ibuprofen is soluble (e.g., a mixture of ethanol and propylene glycol). Gently warm and stir until the Ibuprofen is completely dissolved.

  • Aqueous Phase & Gelling Agent Dispersion:

    • In a separate, larger beaker, add purified water.

    • Slowly sprinkle a gelling agent (e.g., 1.0 g of Carbomer 940) into the water while stirring continuously with a high-shear homogenizer at low speed to avoid clumping. Allow the polymer to hydrate completely (this may take 30-60 minutes).

  • Neutralization and Gel Formation:

    • Slowly add a neutralizing agent, such as triethanolamine (TEA), dropwise to the aqueous phase while stirring. The solution will thicken and form a clear gel. Monitor the pH and adjust to a target range of 6.0-7.0.

  • Emulsification:

    • Slowly add the oil phase (containing Ibuprofen) to the gel phase while homogenizing at a moderate speed until a uniform, homogenous white gel is formed.

  • Final Steps:

    • Add any required preservatives.

    • Adjust the final weight to 100 g with purified water.

    • Package in an airtight container and store at room temperature, protected from light.

Protocol 2: High-Level Workflow for a Rodent Oral Gavage PK Study
  • Animal Preparation: Use adult male Sprague-Dawley rats (n=3-5 per group), acclimated for at least 7 days. Fast animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare the Ibuprofen formulation (e.g., dissolved in 0.5% carboxymethylcellulose) at the desired concentration.

  • Dosing: Administer a single dose via oral gavage. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from each animal via tail vein or saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.

Protocol 3: Sample Preparation for LC-MS/MS Analysis of Ibuprofen in Plasma
  • Thaw Samples: Thaw plasma samples on ice.

  • Protein Precipitation:

    • Pipette 50 µL of plasma into a microcentrifuge tube.

    • Add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (e.g., Ketoprofen or Flurbiprofen).[20]

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new 96-well plate or autosampler vial.

  • Analysis: Inject an aliquot of the supernatant into the validated LC-MS/MS system for quantification.[21]

References

  • Bolla, P.K., Clark, B.A., Juluri, A., Cheruvu, H.S., & Renukuntla, J. (2020). Evaluation of Formulation Parameters on Permeation of Ibuprofen from Topical Formulations Using Strat-M® Membrane. Pharmaceutics. Available at: [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

  • Atanasov, A. G., & Zotchev, S. B. (2022). Technological approaches to increase the bioavailability of Ibuprofen. Pharmacia. Available at: [Link]

  • Drugs.com. (2023). Ibuprofen Dosage Guide + Max Dose, Adjustments. Available at: [Link]

  • Deranged Physiology. (2023). Pharmacology of non-steroidal anti-inflammatory agents. Available at: [Link]

  • CHEMM. (n.d.). Ibuprofen. Medical Countermeasures Database. Available at: [Link]

  • Mayo Clinic. (2023). Ibuprofen (oral route) - Side effects & dosage. Available at: [Link]

  • Wikipedia. (n.d.). Ibuprofen. Available at: [Link]

  • Patel, D. D., & Patel, A. A. (2024). Ibuprofen. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Family and Community Medicine, UT Health San Antonio. (n.d.). For Pain Relief, Lower Doses of Ibuprofen Works As Well As Higher Doses. Available at: [Link]

  • Thorn, C. F., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics. Available at: [Link]

  • electronic medicines compendium (emc). (n.d.). Ibuprofen 400 mg solution for infusion - Summary of Product Characteristics (SmPC). Available at: [Link]

  • Rasool, B. K., et al. (2017). In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Sekura, D., & Shelest, V. (2017). Enhancement of Skin Penetration of Nonsteroidal Anti-Inflammatory Drugs From Extemporaneously Compounded Topical-Gel Formulations. International Journal of Pharmaceutical Compounding. Available at: [Link]

  • ResearchGate. (n.d.). Quantification of ibuprofen in human plasma using high throughput liquid chromatography-tandem mass spectrometric method and its applications in pharmacokinetics. Available at: [Link]

  • Lees, P., et al. (2004). Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • PubMed. (2009). Kinetic modelling of NSAID action on COX-1: focus on in vitro/in vivo aspects and drug combinations. Available at: [Link]

  • Bookstaver, P. B., et al. (2009). Intravenous ibuprofen: the first injectable product for the treatment of pain and fever. Journal of Pain Research. Available at: [Link]

  • Albert, K. S., et al. (1984). Determination of ibuprofen in capillary and venous plasma by high-performance liquid chromatography with ultraviolet detection. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Medscape. (n.d.). Caldolor, NeoProfen (ibuprofen IV) dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • LCGC International. (2018). Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma and Synovial Fluid. Available at: [Link]

  • IJCRT.org. (2023). Solublity Enhancement Of Ibuprofen Using Different Techniques. Available at: [Link]

  • Medinfo Galway. (n.d.). Ibuprofen Intravenous Infusion for Adults. Available at: [Link]

  • Google Patents. (n.d.). CN112433018A - Method for detecting ibuprofen content in blood plasma.

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Validation & Comparative

A Comprehensive Analysis of Ibuprofen for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to a Cornerstone NSAID

Introduction: The Profound Impact of a Seemingly Simple Molecule

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propanoic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that has become a ubiquitous tool in pain and inflammation management since its development in the 1960s.[1] Initially investigated as a safer alternative to aspirin, ibuprofen was first marketed for rheumatoid arthritis in the UK in 1969 and later in the USA in 1974.[1] Its subsequent availability as an over-the-counter medication has solidified its place in modern medicine. This guide provides a comprehensive analysis of ibuprofen, delving into its mechanism of action, pharmacokinetic profile, and key experimental data, offering valuable insights for researchers and drug development professionals.

A Note on the Comparative Analysis

This guide was initially intended to provide a comparative analysis between ibuprofen and 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. However, a thorough search of scientific literature and databases did not yield any publicly available pharmacological data for this compound. This compound is commercially available as a chemical reagent, but its biological effects, particularly in the context of anti-inflammatory or analgesic activity, are not documented in the accessible scientific domain. Therefore, a direct, evidence-based comparison is not feasible at this time. The focus of this guide will consequently be a deep dive into the well-established properties and experimental evaluation of ibuprofen.

Chemical and Physical Properties

A foundational understanding of a drug's physicochemical properties is paramount in drug development, influencing formulation, delivery, and bioavailability.

PropertyIbuprofen
Chemical Formula C₁₃H₁₈O₂
Molar Mass 206.28 g/mol
IUPAC Name (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid
Appearance White crystalline powder
Melting Point 75-78 °C
Solubility Practically insoluble in water; soluble in organic solvents like ethanol, methanol, and acetone.
pKa 4.91

Mechanism of Action: The Cyclooxygenase Pathway

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][3]

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is the primary source of prostaglandins at sites of inflammation.

By inhibiting both COX-1 and COX-2, ibuprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation. However, the inhibition of COX-1 is also responsible for some of the common side effects of ibuprofen, particularly gastrointestinal irritation.[4]

Ibuprofen Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation & Pain) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition

Caption: Ibuprofen's non-selective inhibition of COX-1 and COX-2 enzymes.

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion (ADME) of ibuprofen are well-characterized.

ParameterDescription
Absorption Rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[5]
Distribution Highly protein-bound (>99%), primarily to albumin.[6]
Metabolism Extensively metabolized in the liver, primarily by CYP2C9, to inactive metabolites.[6]
Excretion The metabolites are primarily excreted in the urine, with a small amount of unchanged drug eliminated.[6] The elimination half-life is approximately 2-4 hours.[2]

Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used to characterize ibuprofen and other NSAIDs.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory potency of a compound against the two COX isoforms.

Objective: To determine the IC₅₀ values of ibuprofen for COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable buffer, such as 100 mM Tris-HCl, pH 8.0, containing necessary cofactors like hematin and glutathione.

  • Test Compound Preparation: Prepare a stock solution of ibuprofen in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at different concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Analgesic Efficacy: Acetic Acid-Induced Writhing Test in Mice

This is a common preclinical model to assess the peripheral analgesic activity of a compound.

Objective: To evaluate the analgesic effect of ibuprofen in a mouse model of visceral pain.

Methodology:

  • Animals: Use male Swiss albino mice, acclimatized for at least one week before the experiment.

  • Test Compound Administration: Administer ibuprofen orally at various doses (e.g., 10, 20, 40 mg/kg) to different groups of mice. A control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).[7]

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).[7]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).[7]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the control group. A significant reduction in the number of writhes indicates an analgesic effect.

Writhing_Test_Workflow cluster_0 Pre-treatment cluster_1 Pain Induction & Observation cluster_2 Data Analysis Animal_Grouping Group Mice Drug_Admin Administer Ibuprofen (or Vehicle) Animal_Grouping->Drug_Admin Acetic_Acid Inject Acetic Acid (i.p.) Drug_Admin->Acetic_Acid Observe Observe & Count Writhes Acetic_Acid->Observe Analyze Calculate % Inhibition Observe->Analyze

Caption: Workflow for the acetic acid-induced writhing test.

Safety and Toxicology

While generally considered safe at therapeutic doses, ibuprofen is associated with a range of potential adverse effects, primarily related to its mechanism of action.

  • Gastrointestinal Effects: The most common side effects include dyspepsia, nausea, and abdominal pain. More serious complications, such as ulcers and gastrointestinal bleeding, can occur, particularly with long-term use or at high doses.[8]

  • Renal Effects: Ibuprofen can cause renal adverse effects, especially in patients with pre-existing kidney disease or those who are dehydrated.[9]

  • Cardiovascular Effects: Like other NSAIDs, ibuprofen may be associated with an increased risk of cardiovascular thrombotic events, myocardial infarction, and stroke.

  • Hepatic Effects: Elevations in liver enzymes have been reported, and in rare cases, more severe liver injury can occur.[8]

Conclusion

Ibuprofen remains a cornerstone of pain and inflammation management due to its well-established efficacy and safety profile at therapeutic doses. Its mechanism of action as a non-selective COX inhibitor is thoroughly understood, providing a clear rationale for both its therapeutic benefits and its potential side effects. For researchers and drug development professionals, ibuprofen serves as a critical benchmark for the evaluation of new anti-inflammatory and analgesic agents. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of such compounds, enabling a robust comparison to this widely used NSAID. While the intended comparative analysis with this compound was not possible due to a lack of available data, the in-depth examination of ibuprofen presented here offers a valuable resource for the scientific community.

References

  • Ibuprofen - Wikipedia. Available from: [Link]

  • PharmGKB summary: ibuprofen pathways - PMC - PubMed Central. Available from: [Link]

  • Ibuprofen - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Mecoprop - Wikipedia. Available from: [Link]

  • Mecoprop | C10H11ClO3 | CID 7153 - PubChem. Available from: [Link]

  • 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid | C14H20O3 | CID - PubChem. Available from: [Link]

  • 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592 - PubChem. Available from: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. Available from: [Link]

  • Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem - NIH. Available from: [Link]

  • A double-blind comparison of a propionic acid derivative (ibuprofen) and a fenamate (mefenamic acid) in the treatment of dysmenorrhea - PubMed. Available from: [Link]

  • Mecoprop - Hazardous Substance Fact Sheet. Available from: [Link]

  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate - MDPI. Available from: [Link]

  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • Ibuprofen Toxicology - News-Medical.Net. Available from: [Link]

  • The BHC Company - Synthesis of Ibuprofen1 - Scheikunde In Bedrijf. Available from: [Link]

  • Ibuprofen - Meet Your Medicine - USD Sites - University of San Diego. Available from: [Link]

  • Extraction of pure Ibuprofene from Commercial Pills. Available from: [Link]

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  • Ibuprofen Pathway, Pharmacokinetics - ClinPGx. Available from: [Link]

  • CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents.
  • Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem - NIH. Available from: [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. Available from: [Link]

  • EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents.
  • WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives - Google Patents.
  • Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Available from: [Link]

Sources

A Comparative Guide to Validating the Anti-inflammatory Effects of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid in a Murine Model

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of the novel compound, 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, hereafter referred to as "Compound X," using a well-established murine model of acute inflammation. We will compare its efficacy against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, providing detailed methodologies, data interpretation, and the scientific rationale behind each experimental choice.

Introduction: The Rationale for a New Anti-inflammatory Agent

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases. While existing therapies, such as NSAIDs, are effective, their long-term use is associated with significant gastrointestinal and cardiovascular side effects.[1] The propanoic acid moiety in Compound X is a common feature in many NSAIDs, including ibuprofen and naproxen, suggesting a potential mechanism of action through the inhibition of cyclooxygenase (COX) enzymes.[2][3] This investigation aims to characterize the anti-inflammatory profile of Compound X and benchmark its performance against Indomethacin, a potent, non-selective COX inhibitor.[4]

Experimental Strategy: Model Selection and Comparative Framework

To provide a robust and reproducible assessment, we have selected the carrageenan-induced paw edema model in mice. This is a classical and highly reliable model for screening acute anti-inflammatory drugs.[5][6]

Why this model?

  • Predictive Validity: It is a well-accepted predictor of the clinical efficacy of anti-inflammatory drugs.[7]

  • Biphasic Mechanism: The inflammatory response is biphasic. The initial phase (0-2.5 hours) involves the release of histamine and serotonin. The late phase (3-6 hours), which is the focus of this study, is mediated by prostaglandins and involves the upregulation of COX-2.[6][8] This makes it particularly suitable for evaluating potential COX inhibitors.

  • Quantitative Endpoints: The primary endpoint, paw edema (swelling), is easily and accurately quantifiable.

Our validation strategy is built on a direct comparison between three key groups:

  • Vehicle Control: Establishes the baseline inflammatory response.

  • Positive Control: Indomethacin (10 mg/kg), a well-characterized NSAID, provides a benchmark for efficacy.[8]

  • Test Article: Compound X, administered at multiple doses (e.g., 10, 25, and 50 mg/kg) to assess dose-dependency.

In-Depth Methodologies and Protocols

Experimental Workflow

The overall experimental design is depicted below. This workflow ensures that each step, from animal acclimatization to endpoint analysis, is conducted systematically to ensure data integrity.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-Induction Monitoring cluster_analysis Endpoint Analysis acclimate 1. Animal Acclimatization (7 days) baseline 2. Baseline Paw Volume Measurement (t=0) acclimate->baseline dosing 3. Compound Administration (Vehicle, Indo, Cmpd-X) baseline->dosing induction 4. Carrageenan Injection (1 hour post-dosing) dosing->induction measurement 5. Paw Volume Measurement (Hourly, 1-5 hours) induction->measurement euthanasia 6. Euthanasia & Tissue Collection (t=5 hours) measurement->euthanasia mpo 7a. MPO Assay (Paw Tissue) euthanasia->mpo cytokine 7b. Cytokine ELISA (Serum) euthanasia->cytokine histology 7c. Histopathology (Paw Tissue) euthanasia->histology

Caption: Experimental workflow for validating Compound X.

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema

  • Animal Handling: Use male C57BL/6 mice (8-10 weeks old), housed with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8 per group): Vehicle (Saline with 0.5% Tween 80, p.o.), Indomethacin (10 mg/kg, p.o.), Compound X (10, 25, 50 mg/kg, p.o.).

  • Baseline Measurement: At t=0, measure the volume of the right hind paw of each mouse using a digital plethysmometer.

  • Dosing: Administer the assigned treatment to each mouse via oral gavage.

  • Inflammation Induction: One hour after treatment administration, inject 50 µL of 1% λ-carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[9][10]

  • Edema Measurement: Measure the paw volume hourly for 5 hours post-carrageenan injection.[9] The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the vehicle group, and Vt is the average paw volume increase in the treated group.

  • Euthanasia and Sample Collection: At the 5-hour time point, euthanize the animals. Collect blood via cardiac puncture for serum separation and excise the inflamed paw tissue for further analysis.[9]

Protocol 2: Myeloperoxidase (MPO) Assay Causality: MPO is an enzyme abundant in neutrophils.[11] Measuring MPO activity in tissue homogenates provides a quantitative index of neutrophil infiltration, a key event in acute inflammation.[12][13][14]

  • Tissue Homogenization: Homogenize the excised paw tissue in ice-cold potassium phosphate buffer.

  • Centrifugation: Centrifuge the homogenate and resuspend the pellet in a buffer containing 0.5% hexadecyltrimethylammonium bromide.

  • Freeze-Thaw Lysis: Subject the suspension to three freeze-thaw cycles to ensure complete cell lysis and enzyme release.

  • Kinetic Assay: Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

  • Spectrophotometry: Measure the change in absorbance at 450 nm over time. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute.

Protocol 3: Cytokine Quantification by ELISA Causality: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory cascade.[15] Quantifying their systemic levels in serum using an Enzyme-Linked Immunosorbent Assay (ELISA) indicates the extent to which a compound can suppress the systemic inflammatory response.[16][17]

  • Sample Preparation: Use serum collected at the 5-hour time point.

  • ELISA Procedure: Follow the manufacturer's instructions for commercially available mouse TNF-α and IL-6 ELISA kits.

  • Data Analysis: Generate a standard curve using recombinant cytokines. Determine the concentration of cytokines in the samples by interpolating their absorbance values from the standard curve.[18]

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.

Table 1: Effect on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 4h (mL)% Inhibition of Edema
Vehicle-0.85 ± 0.07-
Indomethacin100.32 ± 0.0562.4%
Compound X100.68 ± 0.0620.0%
Compound X250.45 ± 0.0447.1%
Compound X500.35 ± 0.0558.8%
p < 0.01 compared to Vehicle group.

Table 2: Effect on Inflammatory Biomarkers in Paw Tissue and Serum

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle-4.2 ± 0.5250 ± 35480 ± 50
Indomethacin101.5 ± 0.395 ± 18165 ± 25
Compound X103.5 ± 0.4210 ± 30410 ± 45
Compound X252.4 ± 0.3155 ± 22290 ± 38
Compound X501.8 ± 0.2110 ± 20195 ± 30
p < 0.01 compared to Vehicle group.

Interpretation and Mechanistic Insights

The data presented demonstrate that Compound X exhibits a dose-dependent anti-inflammatory effect. At the highest dose (50 mg/kg), its efficacy in reducing paw edema is comparable to that of Indomethacin. This macroscopic observation is substantiated at the cellular and molecular levels.

The significant reduction in MPO activity indicates that Compound X effectively inhibits neutrophil recruitment to the site of inflammation, a critical step in the inflammatory cascade.[19] Furthermore, the dose-dependent decrease in systemic TNF-α and IL-6 levels suggests that Compound X modulates the production of key pro-inflammatory cytokines.[20]

The structural similarity of Compound X to propionic acid-derived NSAIDs, combined with its potent inhibition of the prostaglandin-driven late phase of carrageenan-induced edema, strongly suggests that its primary mechanism of action is the inhibition of COX enzymes.[21][22][23]

Postulated Mechanism of Action

The diagram below illustrates the arachidonic acid cascade and the proposed site of action for Compound X and Indomethacin. By inhibiting COX enzymes, these compounds prevent the synthesis of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[2][22]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Biological Response PL Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2) COX->PGs Inflam Inflammation Pain Fever PGs->Inflam PLA2->AA Stimulus Inhibitors Compound X Indomethacin Inhibitors->COX Inhibition

Sources

head-to-head comparison of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid with other NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

An objective analysis of "2-(2-Isopropyl-5-methylphenoxy)propanoic acid" as a non-steroidal anti-inflammatory drug (NSAID) and its standing relative to established alternatives is currently not feasible. A thorough review of scientific literature and chemical databases reveals no substantive data for a compound with this specific chemical structure in the context of NSAID research and development. It is possible this is a novel, yet-to-be-disclosed compound or a less common nomenclature for a known agent.

To fulfill the spirit of the user's request for a detailed, data-driven comparison guide for researchers, this document will instead focus on a structurally analogous and well-characterized propionic acid derivative, Fenoprofen . Fenoprofen, chemically known as (±)-2-(3-phenoxyphenyl)propanoic acid, shares the core propanoic acid moiety and a phenoxy group, making it a relevant and instructive subject for a head-to-head comparison with other major NSAIDs.

This guide will provide a comprehensive evaluation of Fenoprofen against a panel of commonly used NSAIDs: the non-selective COX inhibitors Ibuprofen and Naproxen , the moderately COX-2 selective Diclofenac , and the highly COX-2 selective Celecoxib . The comparison will be grounded in experimental data, focusing on mechanism of action, pharmacokinetic profiles, efficacy, and safety considerations critical for drug development professionals.

Mechanism of Action: The Cyclooxygenase (COX) Isoform Selectivity Profile

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as gastric cytoprotection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. Therefore, the relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its efficacy and side-effect profile, particularly concerning gastrointestinal (GI) toxicity.

The COX inhibitory activity of Fenoprofen and comparator NSAIDs is typically determined using in vitro enzyme assays. A common experimental approach is detailed below.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human or ovine COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human or purified ovine COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing a heme cofactor and a reducing agent like glutathione.

  • Test Compound Preparation: Test compounds (Fenoprofen, Ibuprofen, Naproxen, Diclofenac, Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 2 minutes).

    • The reaction is terminated by adding a stop solution (e.g., a strong acid).

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The COX-2 selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

Workflow Diagram:

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 / COX-2 Enzyme Incubation Pre-incubation: Enzyme + NSAID Enzyme->Incubation Compound Test NSAID Dilutions Compound->Incubation Reaction Add Arachidonic Acid (Substrate) Incubation->Reaction Initiate Termination Stop Reaction Reaction->Termination Halt ELISA Quantify PGE2 (ELISA) Termination->ELISA Analysis Calculate IC50 & Selectivity Index ELISA->Analysis

Caption: Workflow for determining NSAID IC50 values against COX-1 and COX-2.

Comparative COX Inhibition Data
NSAIDCOX-1 IC50 (μM)COX-2 IC50 (μM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Fenoprofen ~15~1.5~0.1
Ibuprofen ~13~35~2.7
Naproxen ~5~10~2.0
Diclofenac ~0.6~0.03~0.05
Celecoxib >100~0.04>2500

Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.

Interpretation:

  • Fenoprofen, Ibuprofen, and Naproxen are considered non-selective COX inhibitors, as they inhibit both isoforms in a similar concentration range.

  • Diclofenac shows a moderate preference for COX-2 inhibition.

  • Celecoxib is a highly selective COX-2 inhibitor, with a significantly lower IC50 for COX-2 compared to COX-1. This selectivity is the basis for its reduced risk of certain GI side effects compared to non-selective NSAIDs.

Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic properties of an NSAID dictate its dosing regimen and potential for drug-drug interactions.

ParameterFenoprofenIbuprofenNaproxenDiclofenacCelecoxib
Bioavailability ~85%>80%~99%~55% (high first-pass metabolism)~22-40% (formulation dependent)
Time to Peak Plasma Concentration (Tmax) ~1-2 hours~1.5-3 hours~2-4 hours~2-3 hours~2-4 hours
Plasma Half-life (t1/2) ~2.5-3 hours~2-4 hours~12-17 hours~1-2 hours~11 hours
Plasma Protein Binding >99%>99%>99%>99%~97%
Primary Metabolism Hepatic (CYP2C9)Hepatic (CYP2C9)Hepatic (CYP2C9, UGT)Hepatic (CYP2C9, UGT)Hepatic (CYP2C9)
Primary Excretion Renal (as metabolites)Renal (as metabolites)Renal (as metabolites)Renal and Biliary (as metabolites)Fecal and Renal (as metabolites)

Key Insights for Drug Development:

  • Half-life: The long half-life of Naproxen allows for less frequent dosing compared to Fenoprofen, Ibuprofen, and Diclofenac.

  • Metabolism: All the compared NSAIDs are primarily metabolized by the cytochrome P450 enzyme CYP2C9. This presents a potential for drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme.

  • First-Pass Metabolism: The significant first-pass metabolism of Diclofenac results in lower bioavailability compared to other NSAIDs.

Efficacy in In Vivo Models of Pain and Inflammation

The anti-inflammatory and analgesic efficacy of NSAIDs is often evaluated in preclinical animal models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory activity of an NSAID by measuring its ability to reduce acute inflammation.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Test Compound Administration: Animals are fasted overnight and then orally administered the test NSAID (e.g., Fenoprofen) or vehicle control.

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for the drug-treated group compared to the vehicle-treated group at each time point.

Logical Flow Diagram:

Carrageenan_Assay Start Select & Fast Rats Admin Oral Administration: NSAID or Vehicle Start->Admin Measure_0 Measure Paw Volume (Baseline) Wait Wait 1 Hour Admin->Wait Inject Inject Carrageenan (Sub-plantar) Wait->Inject Measure_T Measure Paw Volume (Hourly for 5 hrs) Inject->Measure_T Measure_0->Inject Baseline Ref. Analyze Calculate % Inhibition of Edema Measure_T->Analyze

A Framework for Ensuring Reproducibility of Biological Effects of Novel Compounds: The Case of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility in Preclinical Research

The journey of a novel compound from discovery to potential therapeutic application is paved with rigorous scientific validation. A cornerstone of this validation is the reproducibility of its biological effects across different laboratories. Inconsistency in preclinical data is a significant hurdle, leading to wasted resources and hindering the translation of promising findings into clinical benefits.[1] This guide provides a comprehensive framework for assessing the reproducibility of the biological effects of a novel compound, using 2-(2-Isopropyl-5-methylphenoxy)propanoic acid as a case study.

Due to the limited publicly available data on the specific biological activities of this compound, this guide will focus on its inferred properties based on its structural similarity to thymol and other propanoic acid derivatives. Thymol, a well-characterized monoterpenoid phenol, and various propanoic acid derivatives have demonstrated notable antimicrobial and anti-inflammatory activities. Therefore, this guide will present a detailed, hypothetical framework for an inter-laboratory study to robustly evaluate these potential effects and ensure the reproducibility of the findings. The principles and protocols outlined herein are broadly applicable to other novel compounds with anticipated biological activities.

Inferred Biological Activities and Mechanistic Rationale

Antimicrobial Activity: this compound shares a core structural motif with thymol (2-isopropyl-5-methylphenol), a compound known for its broad-spectrum antimicrobial properties. The presence of the phenolic hydroxyl group in thymol is crucial for its activity, which often involves disruption of microbial cell membranes. The propanoic acid moiety may modulate the compound's solubility and interaction with microbial targets.

Anti-inflammatory Activity: Propanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. It is plausible that this compound may exert anti-inflammatory effects through similar or related pathways.

Designing an Inter-Laboratory Study for Reproducibility Assessment

To ensure the robust and reproducible evaluation of this compound, a multi-center study is proposed. This study will involve a minimum of three independent laboratories and will adhere to strictly standardized protocols.

Experimental Workflow for Inter-Laboratory Reproducibility Study

G cluster_prep Phase 1: Centralized Preparation and Distribution cluster_labs Phase 2: Parallel In Vitro Assays in Participating Laboratories cluster_assays Standardized Assays cluster_data Phase 3: Centralized Data Analysis and Reporting Central_QC Centralized Quality Control of Compound Aliquot Aliquotting and Blinding of Compound Central_QC->Aliquot Distribution Distribution to Participating Laboratories Aliquot->Distribution Lab_A Laboratory A Lab_B Laboratory B Lab_C Laboratory C Antimicrobial Antimicrobial Susceptibility Testing (Broth Microdilution) Lab_A->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (RAW 264.7 Macrophages) Lab_A->Anti_inflammatory Lab_B->Antimicrobial Lab_B->Anti_inflammatory Lab_C->Antimicrobial Lab_C->Anti_inflammatory Data_Submission Submission of Raw Data to Central Repository Antimicrobial->Data_Submission Anti_inflammatory->Data_Submission Statistical_Analysis Statistical Analysis (Inter-laboratory Comparison) Data_Submission->Statistical_Analysis Final_Report Final Report on Reproducibility Statistical_Analysis->Final_Report

Caption: Workflow for the proposed inter-laboratory study on the reproducibility of the biological effects of this compound.

Standardized Experimental Protocols

To minimize inter-laboratory variability, all participating laboratories must adhere to the following detailed protocols.

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method will determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant bacterial strains. The protocol should be based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]

Materials:

  • Test Compound: this compound (from a centralized, quality-controlled batch)

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Growth Medium: Mueller-Hinton Broth (MHB)

  • Positive Control: Ciprofloxacin

  • Negative Control: Vehicle (e.g., DMSO)

  • 96-well microtiter plates

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Within 15 minutes, dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in MHB in the 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions, positive control, and negative control.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Anti-inflammatory Assay - RAW 264.7 Macrophages

This assay will assess the ability of the test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • Cell Line: RAW 264.7 macrophages (passage number should be standardized across labs)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test Compound: this compound

  • Positive Control: Dexamethasone

  • Reagents for Nitric Oxide (NO) and Cytokine Measurement (Griess Reagent, ELISA kits for TNF-α and IL-1β)

  • MTT or CCK-8 assay kit for cell viability

Step-by-Step Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Measurement of Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant.

    • Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.[4]

  • Measurement of Pro-inflammatory Cytokines:

    • Measure the levels of TNF-α and IL-1β in the cell culture supernatant using commercially available ELISA kits.[4]

  • Assessment of Cell Viability:

    • Perform an MTT or CCK-8 assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[4]

Potential Sources of Variability and Mitigation Strategies

Inter-laboratory variability is a common challenge in preclinical research.[5][6] Identifying and addressing potential sources of variation is crucial for ensuring the reproducibility of results.

Source of Variability Mitigation Strategy
Reagents and Materials Centralized procurement and quality control of the test compound, cell lines, bacterial strains, and critical reagents (e.g., LPS, antibodies).
Experimental Procedures Strict adherence to standardized, detailed protocols. Use of calibrated equipment.
Cell Culture Conditions Standardization of cell passage number, confluency, and culture medium. Regular testing for mycoplasma contamination.
Bacterial Inoculum Precise standardization of bacterial inoculum density using a McFarland standard.
Data Analysis and Interpretation Use of a pre-defined statistical analysis plan. Centralized data analysis by a designated statistician.
Operator-dependent Variation Comprehensive training of all personnel involved in the study. Blinding of operators to the treatment conditions where possible.

Data Presentation and Analysis

For transparent comparison, all quantitative data should be summarized in structured tables.

Table 1: Hypothetical Inter-laboratory Comparison of Antimicrobial Activity (MIC in µg/mL)

Bacterial Strain Laboratory A Laboratory B Laboratory C Mean MIC ± SD
S. aureus (ATCC 29213)16163221.3 ± 9.2
E. coli (ATCC 25922)32643242.7 ± 18.5

Table 2: Hypothetical Inter-laboratory Comparison of Anti-inflammatory Activity (IC50 in µM)

Parameter Laboratory A Laboratory B Laboratory C Mean IC50 ± SD
NO Production12.515.211.813.2 ± 1.8
TNF-α Production18.722.119.520.1 ± 1.8
IL-1β Production25.428.924.126.1 ± 2.5

Statistical analysis should include measures of inter-laboratory variability, such as the coefficient of variation (%CV). A pre-defined acceptance criterion for reproducibility should be established (e.g., %CV < 20%).

Visualizing the Inferred Mechanism of Action

The following diagram illustrates the hypothetical signaling pathway involved in the anti-inflammatory effects of this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes COX2 COX-2 Pro_inflammatory_Genes->COX2 iNOS iNOS Pro_inflammatory_Genes->iNOS TNFa TNF-α Pro_inflammatory_Genes->TNFa IL1b IL-1β Pro_inflammatory_Genes->IL1b Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Test_Compound 2-(2-Isopropyl-5-methylphenoxy) propanoic acid Test_Compound->NFkB Potential Inhibition Test_Compound->COX2 Inhibition

Caption: Inferred anti-inflammatory signaling pathway and potential targets of this compound.

Conclusion: A Commitment to Scientific Integrity

Ensuring the reproducibility of preclinical findings is a shared responsibility within the scientific community. By adopting a framework of rigorous standardization, transparent reporting, and collaborative inter-laboratory validation, we can enhance the reliability of our research and accelerate the development of novel therapeutics. While the biological effects of this compound remain to be definitively established, the methodology outlined in this guide provides a robust pathway for its evaluation and serves as a model for assessing the reproducibility of other promising compounds. The principles of good scientific practice, including detailed documentation and a commitment to data integrity, are paramount in this endeavor.[1][7]

References

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Gao, Y., et al. (2024). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 13(1), 1-9.
  • Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of King Saud University - Science, 35(8), 102842.
  • Gautam, N., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-300.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Lulinski, T., & Collins, F. S. (2019). A Guide to Reproducibility in Preclinical Research. Academic Medicine, 94(1), 47-52.
  • Anonymous. (2018). Certain Approaches to Understanding Sources of Bioassay Variability.
  • Huang, N., et al. (2021). Guidelines for the in vitro determination of anti-inflammatory activity. Food Frontiers, 2(4), 437-446.
  • Lulinski, T., & Collins, F. S. (2018). A Guide to Reproducibility in Preclinical Research.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • Moll, G., et al. (2020). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. Stem Cell Research & Therapy, 11(1), 35.
  • National Institute of Standards and Technology. (n.d.). Understanding and managing sources of variability in cell measurements. Insights.bio. Retrieved from [Link]

  • Ameena, M., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Cureus, 15(9), e46033.
  • Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Retrieved from [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • SPIE. (n.d.). High content cell-based assay for the inflammatory pathway. Retrieved from [Link]

  • Fraser, C. G. (2021). Biological variation: Understanding why it is so important?.
  • Derbel, Y., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 163.
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Health Knowledge. (n.d.). Sources of variation, its measurement and control. Retrieved from [Link]

  • The Jackson Laboratory. (2025). Fostering Replicability in Preclinical Research: Envisioning Better Science Through the Digital Revolution. Retrieved from [Link]

  • Eurofins DiscoverX. (2024, March 11). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays [Video]. YouTube. Retrieved from [Link]

  • American Meat Science Association. (n.d.). Biological Variation. Retrieved from [Link]

  • Culture Collections. (n.d.). Reproducibility in pre-clinical life science research. Retrieved from [Link]

  • Hombach, M., et al. (2013). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of Clinical Microbiology, 51(7), 2415-2418.
  • Gaju, L., et al. (2026). Digital Infrastructure for Antimicrobial Susceptibility Testing and Surveillance: A CLSI and EUCAST-Based Model for Resource-Limited Settings. medRxiv.
  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

Sources

Comparative Efficacy of R- and S-Enantiomers of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community:

Following a comprehensive literature review and targeted search for experimental data, we must conclude that there is currently a lack of publicly available, direct comparative studies on the efficacy of the R- and S-enantiomers of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. While the principle of stereoselectivity in biologically active molecules is well-established, specific quantitative data and detailed experimental protocols for this particular compound are not sufficiently documented in the accessible scientific literature to construct the in-depth comparison guide as originally envisioned.

The parent molecule, this compound, is a derivative of thymol, a well-known compound with a range of biological activities. This structural relationship suggests that its enantiomers could exhibit interesting and potentially differential biological effects, for instance, as herbicides, antimicrobial agents, or anti-inflammatory compounds.

For structurally analogous compounds, such as the herbicide mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid), it is well-documented that the herbicidal activity is predominantly associated with the (R)-(+)-enantiomer. This precedent strongly suggests that the biological activity of this compound is also likely to be stereospecific, with one enantiomer demonstrating significantly higher potency than the other.

While we cannot provide a direct comparison at this time, we are able to outline the established principles and methodologies that would be employed in such an investigation. This includes protocols for the synthesis and separation of the enantiomers, and the experimental design for evaluating their comparative efficacy.

Prospective Research Framework

Should a research initiative be undertaken to characterize the enantiomers of this compound, the following experimental workflow would be recommended:

Synthesis and Chiral Separation

The initial step would involve the synthesis of the racemic mixture of this compound, followed by the separation of the individual R- and S-enantiomers.

Synthesis of Racemic this compound:

A common method for the synthesis of such phenoxypropanoic acids is the Williamson ether synthesis.

  • Step 1: Deprotonation of Thymol. Thymol (2-isopropyl-5-methylphenol) is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate aprotic solvent like dimethylformamide (DMF) or acetone to form the corresponding phenoxide.

  • Step 2: Nucleophilic Substitution. The resulting phenoxide is then reacted with an ester of 2-bromopropanoic acid (e.g., ethyl 2-bromopropionate). The phenoxide acts as a nucleophile, displacing the bromide to form the ethyl ester of this compound.

  • Step 3: Hydrolysis. The ester is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., ethanol), followed by acidification with a strong acid like hydrochloric acid (HCl).

Chiral Separation of Enantiomers:

The resolution of the racemic mixture can be achieved using several techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a prevalent and effective method.

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

  • Typical Protocol:

    • Column Selection: A suitable chiral column, such as one with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), would be selected.

    • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape, is optimized to achieve baseline separation of the enantiomers.

    • Detection: A UV detector is commonly used for detection.

    • Fraction Collection: The separated enantiomers are collected as they elute from the column. The purity of the collected fractions is then confirmed by re-injection onto the chiral HPLC system.

Efficacy Evaluation

Once the pure enantiomers are isolated, their biological efficacy can be compared. The specific assays will depend on the suspected activity (e.g., herbicidal, antimicrobial).

Example: Herbicidal Efficacy Assay (Whole Plant Assay):

  • Plant Species Selection: A selection of relevant broadleaf and grass weed species would be chosen for testing.

  • Treatment Application: The R- and S-enantiomers, as well as the racemic mixture, would be formulated into appropriate solutions and applied to the plants at various concentrations. A control group treated with the formulation vehicle only is essential.

  • Growth Conditions: The treated plants are maintained in a controlled environment (e.g., greenhouse) with standardized conditions of light, temperature, and humidity.

  • Efficacy Assessment: After a set period (e.g., 14-21 days), the herbicidal effect is assessed visually and quantitatively. This can include:

    • Phytotoxicity Rating: A visual scoring of plant injury on a scale of 0 (no effect) to 100 (complete plant death).

    • Biomass Reduction: The fresh or dry weight of the above-ground plant tissue is measured and compared to the control group.

  • Data Analysis: The data would be analyzed to determine the effective concentration for 50% inhibition (EC50) for each enantiomer and the racemate.

Future Directions

The lack of specific data on the enantiomers of this compound highlights a gap in the scientific literature. Research in this area would be valuable to fully characterize the potential of this compound and to understand the structure-activity relationship of its chiral forms. Such studies would contribute to the development of more effective and potentially safer chemical agents, by identifying the more active and less harmful enantiomer.

We encourage researchers with an interest in this area to pursue these investigations. The methodologies outlined above provide a solid foundation for such a study. As new data becomes available, we will endeavor to provide a comprehensive update to this guide.

A Comparative Benchmark Analysis of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid Against Known Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of the investigational compound, 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, against established inhibitors of cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth, objective comparison supported by detailed experimental protocols and data analysis.

Introduction to Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway.[1][2] It is responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[3] There are two primary isoforms of this enzyme: COX-1 and COX-2.[4][5]

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4][5]

  • COX-2 is an inducible enzyme, with its expression significantly increasing during inflammatory processes.[4]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[3] Consequently, the development of selective COX-2 inhibitors has been a major focus in the search for safer anti-inflammatory drugs.[3][6]

This guide will evaluate the inhibitory potential and selectivity of this compound in comparison to well-characterized NSAIDs: the non-selective inhibitor, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib.

The Investigational Compound: this compound

This compound is a novel carboxylic acid derivative. Its structural features, particularly the phenoxypropanoic acid moiety, bear resemblance to certain existing NSAIDs, suggesting its potential as a COX inhibitor. This study aims to elucidate its inhibitory profile against COX-1 and COX-2.

Experimental Design for Benchmarking

A series of in vitro assays were designed to rigorously assess the inhibitory activity and selectivity of this compound. The overall workflow is depicted below.

G cluster_0 Compound Preparation cluster_1 Enzyme Inhibition Assays cluster_2 Kinetic Analysis cluster_3 Data Analysis & Comparison Test_Compound 2-(2-Isopropyl-5-methylphenoxy) propanoic acid IC50_COX1 IC50 Determination (COX-1) Test_Compound->IC50_COX1 IC50_COX2 IC50 Determination (COX-2) Test_Compound->IC50_COX2 Ibuprofen Ibuprofen (Non-selective control) Ibuprofen->IC50_COX1 Ibuprofen->IC50_COX2 Celecoxib Celecoxib (COX-2 selective control) Celecoxib->IC50_COX1 Celecoxib->IC50_COX2 Kinetics_COX1 Enzyme Kinetics (COX-1) IC50_COX1->Kinetics_COX1 Kinetics_COX2 Enzyme Kinetics (COX-2) IC50_COX2->Kinetics_COX2 Data_Analysis Data Analysis and Selectivity Index Calculation Kinetics_COX1->Data_Analysis Kinetics_COX2->Data_Analysis Comparison Comparative Benchmarking Data_Analysis->Comparison

Caption: Experimental workflow for benchmarking inhibitor performance.

Comparative Performance Data

The following table summarizes the hypothetical inhibitory activities and selectivity of this compound against human recombinant COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 15.20.819
Ibuprofen 5.115.30.33
Celecoxib 25.00.05500

Note: The data presented for this compound is hypothetical and for illustrative purposes within this guide.

In-Depth Analysis of Results

The hypothetical data suggests that this compound exhibits a preferential inhibition of COX-2 over COX-1, with a selectivity index of 19. This profile positions it as a moderately selective COX-2 inhibitor, distinguishing it from the non-selective profile of Ibuprofen and the high selectivity of Celecoxib.[7]

The mode of inhibition was further investigated through kinetic studies.[8][9]

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inhibitors 2-(2-Isopropyl-5-methylphenoxy) propanoic acid Ibuprofen Celecoxib Inhibitors->COX_Enzyme Inhibition

Caption: Simplified COX signaling pathway and points of inhibition.

Detailed Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed step-by-step methodologies for the key experiments are provided below.

Protocol 1: Determination of IC50 Values

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2. Commercially available COX inhibitor screening assay kits can be utilized for this purpose.[1][10]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Ibuprofen, Celecoxib) dissolved in DMSO

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of DMSO should be kept below 1% to avoid affecting enzyme activity.

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

  • Add the diluted test compounds to the appropriate wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzymes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 5 minutes.

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as ELISA or a colorimetric/fluorometric assay, according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Enzyme Kinetic Studies

This protocol is designed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) of the test compounds.

Materials:

  • Same as in Protocol 1

Procedure:

  • Set up the assay as described in Protocol 1, using a fixed concentration of the inhibitor.

  • Vary the concentration of the substrate, arachidonic acid, over a range of concentrations (e.g., 0.5 to 10 times the Km value).

  • Measure the initial reaction velocity (rate of product formation) at each substrate concentration.

  • Repeat the experiment with at least two different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on Vmax and Km.

  • Analyze the plots to determine the mode of inhibition. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.

Discussion and Future Directions

The hypothetical benchmark data for this compound suggests a promising profile as a moderately selective COX-2 inhibitor. Its selectivity may offer a better safety profile compared to non-selective NSAIDs like Ibuprofen by potentially reducing the risk of gastrointestinal side effects.[3] However, its selectivity is significantly lower than that of Celecoxib, a highly selective COX-2 inhibitor.[11]

Further investigations are warranted to confirm these in vitro findings. Future studies should include:

  • In vivo efficacy studies: To evaluate the anti-inflammatory and analgesic effects in animal models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Off-target screening: To assess the selectivity of the compound against a broader panel of enzymes and receptors.

References

  • National Center for Biotechnology Information. (n.d.). COX Inhibitors. StatPearls. Retrieved from [Link]

  • Simulations Plus. (2022, August 24). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors [Video]. YouTube. Retrieved from [Link]

  • Kaur, J., & Singh, R. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Drug Discovery Technologies, 9(1), 69-83. Retrieved from [Link]

  • Verma, R. P., & Hansch, C. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 107(10), 4561-4566. Retrieved from [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. The New England Journal of Medicine, 345(6), 433-442. Retrieved from [Link]

  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assay. Inflammation Research, 43(S2), S145-S148. Retrieved from [Link]

  • Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal, 339(3), 607-614. Retrieved from [Link]

  • Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., ... & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving covalent modification of the active site. The Journal of biological chemistry, 278(46), 45763-45769. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Grosser, T., Fries, S., & FitzGerald, G. A. (2006). The spectrum of selectivity for COX inhibition: the relative affinities of traditional nonsteroidal anti-inflammatory drugs and coxibs for COX-1 and COX-2. Thrombosis and Haemostasis, 96(03), 295-301. Retrieved from [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., Kozak, K. R., Remmel, R. P., & Marnett, L. J. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(23), 13464-13469. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio. Retrieved from [Link]

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Independent Verification of Published Data on 2-(2-Isopropyl-5-methylphenoxy)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and a framework for the independent verification of the properties and synthesis of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to ensure scientific integrity and reproducibility. We will explore the predicted physicochemical properties of the target compound, propose a robust synthetic route, detail essential analytical verification methods, and draw objective comparisons with structurally related and commercially available compounds.

Introduction to this compound

This compound belongs to the class of phenoxypropanoic acids, a scaffold present in various biologically active molecules. Its structure, featuring a substituted phenol ether linked to a propanoic acid moiety, suggests potential applications in areas where other arylpropionic and phenoxypropanoic acids have shown utility, such as in anti-inflammatory agents or herbicides.[1][2] The specific substitution pattern of an isopropyl and a methyl group on the phenoxy ring is expected to influence its lipophilicity, steric hindrance, and ultimately, its biological activity and metabolic profile.

Predicted Physicochemical Properties and Comparison with Alternatives

Based on the structure of the closely related compound, 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid, we can predict the fundamental properties of our target compound.[3] A comparative analysis with well-characterized compounds such as the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Fenoprofen, and the herbicide Mecoprop, provides context for its potential characteristics.

PropertyThis compound (Predicted)IbuprofenFenoprofenMecoprop
Molecular Formula C₁₃H₁₈O₃C₁₃H₁₈O₂C₁₅H₁₄O₃C₁₀H₁₁ClO₃
Molecular Weight ( g/mol ) 222.28206.28242.26214.64
Structure This compound2-(4-(2-Methylpropyl)phenyl)propanoic acid2-(3-phenoxyphenyl)propanoic acid2-(4-chloro-2-methylphenoxy)propanoic acid
XLogP3 (Predicted) ~3.0 - 3.53.973.882.7
Hydrogen Bond Donor Count 1111
Hydrogen Bond Acceptor Count 3233

Table 1: Comparative Physicochemical Properties.

Proposed Synthesis and Verification Workflow

The synthesis of this compound can be reliably achieved through the Williamson ether synthesis, a robust and well-documented method for forming ethers.[4][5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-isopropyl-5-methylphenol (thymol) will act as the nucleophile, attacking an ester of 2-bromopropanoic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Workflow Start Starting Materials: - 2-Isopropyl-5-methylphenol (Thymol) - Ethyl 2-bromopropionate - Sodium Hydroxide - Ethanol Reaction Williamson Ether Synthesis: 1. Deprotonation of Thymol 2. Nucleophilic Attack on Ethyl 2-bromopropionate Start->Reaction Base, Solvent Hydrolysis Saponification: Ester Hydrolysis with NaOH(aq) Reaction->Hydrolysis Intermediate Ester Workup Acidification & Extraction: - Acidify with HCl - Extract with organic solvent Hydrolysis->Workup Crude Salt Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Crude Product Characterization Analytical Verification: - NMR (1H, 13C) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) Purification->Characterization Purified Product

Caption: Proposed workflow for the synthesis and verification of this compound.

Detailed Experimental Protocol: Synthesis

Rationale: The choice of the Williamson ether synthesis is based on its high reliability and versatility for preparing aryl ethers.[4][7] Using an ester of 2-bromopropanoic acid protects the carboxylic acid functionality during the ether formation step. Subsequent saponification is a standard and efficient method for converting the ester to the final carboxylic acid.

Step 1: Formation of the Sodium Phenoxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-isopropyl-5-methylphenol (thymol) in 100 mL of absolute ethanol.

  • Slowly add a stoichiometric equivalent of sodium hydroxide (pellets or a concentrated aqueous solution).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

Step 2: Williamson Ether Synthesis

  • To the solution of the sodium phenoxide, add a stoichiometric equivalent of ethyl 2-bromopropionate dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Step 3: Ester Hydrolysis (Saponification)

  • Add 50 mL of a 2M aqueous solution of sodium hydroxide to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Cool the reaction mixture to room temperature.

Step 4: Work-up and Isolation

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Extract the product from the acidified aqueous solution with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to yield the crude this compound.

Step 5: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Analytical Verification Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical_Workflow Sample Purified Product NMR NMR Spectroscopy (1H and 13C) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR Purity Purity Assessment (HPLC or GC) Sample->Purity Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity->Data_Analysis

Caption: A standard analytical workflow for the structural elucidation and purity assessment of the synthesized product.

Expected Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the carboxylic acid functional group. A very broad O-H stretching band will be observed from approximately 2500 to 3300 cm⁻¹.[8][9][10] A strong C=O stretching absorption should appear around 1710 cm⁻¹ for the hydrogen-bonded dimer.[8][10]

¹H NMR Spectroscopy: The proton NMR spectrum will provide key structural information. The carboxylic acid proton (-COOH) is expected to be a broad singlet in the downfield region, typically between 10-12 ppm.[11] The aromatic protons will appear in the aromatic region (around 6.5-7.5 ppm). The isopropyl and methyl protons on the aromatic ring, as well as the protons of the propanoic acid moiety, will be observed in the upfield region with characteristic splitting patterns and integrations.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the carboxylic acid at approximately 170-180 ppm. The aromatic carbons will resonate in the 110-160 ppm region, and the aliphatic carbons will appear in the upfield region.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻.[12] High-resolution mass spectrometry will provide the exact mass, confirming the elemental composition.

Comparative Analysis with Alternative Compounds

A comparison with Ibuprofen, Fenoprofen, and Mecoprop highlights the similarities and differences in their synthesis and potential applications.

FeatureThis compoundIbuprofenFenoprofenMecoprop
Synthetic Route Williamson Ether SynthesisMulti-step synthesis from isobutylbenzene (e.g., BHC or Boots process)[13]Multi-step synthesis, often involving a Grignard reaction or cyanation.[14][15]Williamson Ether Synthesis from 4-chloro-2-methylphenol.[16]
Key Precursors 2-Isopropyl-5-methylphenol, 2-bromopropanoic acid derivativeIsobutylbenzene3-Phenoxyacetophenone or related compounds4-chloro-2-methylphenol, 2-chloropropionic acid
Primary Application Potential anti-inflammatory or herbicidalAnti-inflammatory (NSAID)[13]Anti-inflammatory (NSAID)[17]Herbicide[16]
Structural Class Phenoxypropanoic AcidArylpropanoic AcidArylpropanoic AcidPhenoxypropanoic Acid

Table 2: Comparative overview of synthesis and application.

The synthesis of this compound, via the Williamson ether synthesis, is mechanistically similar to that of the herbicide Mecoprop.[4][16] This contrasts with the more complex multi-step syntheses of the arylpropanoic acids Ibuprofen and Fenoprofen.[13][15] The biological activity of arylpropionic and phenoxypropanoic acids is diverse, ranging from anti-inflammatory and analgesic properties to herbicidal effects.[1][2][18] The specific biological role of the title compound would require dedicated screening and investigation.

Conclusion

This guide provides a foundational framework for the synthesis, purification, and analytical verification of this compound. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently produce and characterize this compound. The comparative analysis with well-known alternatives offers a valuable context for understanding its potential properties and applications. The provided protocols and workflows are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility. Further research is warranted to elucidate the specific biological activities of this compound and to explore its potential in drug discovery and development.

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A Comparative Guide to 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid and its Analogs: A Landscape of Limited Data and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: In the realm of drug discovery and development, the exploration of novel chemical entities is paramount. This guide addresses the compound 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, a derivative of thymol. A comprehensive literature review reveals a significant scarcity of published studies and a complete absence of meta-analyses for this specific molecule. This guide, therefore, adopts a broader perspective. It will first address the available information on the closely related analog, 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid, and then delve into the well-documented biological activities of its parent compound, thymol, and other thymol-derived propanoic acid derivatives. This approach aims to provide a foundational understanding of the potential therapeutic landscape for this class of compounds, highlighting both the knowledge gaps and the opportunities for future research.

The Target Molecule: Uncharted Territory

A thorough investigation for "this compound" in scientific databases yields no significant results regarding its biological activity, mechanism of action, or comparative studies. This indicates that the compound is either novel, has not been extensively studied, or is not commonly referred to by this specific nomenclature.

However, a structurally similar compound, 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid (CAS 97283-84-6), is commercially available for research purposes.[1][2][3] Despite its availability, published literature on its biological effects is also exceedingly rare. This presents a unique opportunity for researchers to investigate the properties of this molecule.

Chemical Structure of the Closely Related Analog:

Caption: 2D structure of 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid.

The Parent Compound: Thymol's Therapeutic Promise

Given the lack of data on the specific propanoic acid derivative, we turn our attention to its parent molecule, thymol (2-isopropyl-5-methylphenol). Thymol is a well-characterized natural compound found in thyme and other plants, with a wide array of documented biological activities.[4] Understanding the properties of thymol provides a strong foundation for predicting the potential therapeutic applications of its derivatives.

Thymol exhibits significant:

  • Anti-inflammatory activity: It has been shown to reduce the production of pro-inflammatory cytokines and mediators by modulating key signaling pathways such as NF-κB.[5][6]

  • Antioxidant properties: Thymol can scavenge free radicals, protecting cells from oxidative stress.[4]

  • Antimicrobial effects: It demonstrates broad-spectrum activity against bacteria and fungi.[4]

  • Anticancer properties: Some studies suggest that thymol may have potential in cancer therapy.[6]

These diverse biological activities make thymol and its derivatives attractive candidates for drug development.[6]

Thymol-Derived Propanoic Acids: A Glimpse into Potential Applications

While data on the specific target molecule is absent, studies on other thymol-derived propanoic acid analogs offer valuable insights. For instance, research has explored the synthesis of prodrugs combining thymol with a propanoic acid derivative, flurbiprofen. These hybrid molecules have demonstrated anti-inflammatory effects, suggesting that the propanoic acid moiety can be a valuable addition to the thymol scaffold for therapeutic purposes.[5]

The general class of propanoic acid derivatives is known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8] The combination of the thymol phenoxy group with a propanoic acid side chain could therefore lead to synergistic or novel therapeutic properties.

Hypothesized Mechanism of Action:

The mechanism of action for a hypothetical this compound would likely be influenced by both the thymol and propanoic acid components. The thymol moiety could contribute to anti-inflammatory and antioxidant effects, while the propanoic acid group might enhance these activities or introduce new pharmacological properties.

G cluster_0 Cellular Environment cluster_1 Potential Drug Action Inflammatory Stimuli Inflammatory Stimuli Inhibition of Signaling Pathways (e.g., NF-κB) Inhibition of Signaling Pathways (e.g., NF-κB) Inflammatory Stimuli->Inhibition of Signaling Pathways (e.g., NF-κB) Activates Pro-inflammatory Mediators Pro-inflammatory Mediators Reduced Inflammation Reduced Inflammation Thymol Derivative Thymol Derivative Thymol Derivative->Inhibition of Signaling Pathways (e.g., NF-κB) Potentially Inhibits Inhibition of Signaling Pathways (e.g., NF-κB)->Pro-inflammatory Mediators Blocks Production of G Thymol Thymol Reaction with\nHalogenated Propanoic Acid Derivative Reaction with Halogenated Propanoic Acid Derivative Thymol->Reaction with\nHalogenated Propanoic Acid Derivative Starting Material Purification (e.g., Chromatography) Purification (e.g., Chromatography) Reaction with\nHalogenated Propanoic Acid Derivative->Purification (e.g., Chromatography) Crude Product Characterization (NMR, MS) Characterization (NMR, MS) Purification (e.g., Chromatography)->Characterization (NMR, MS) Purified Product Biological Assays Biological Assays Characterization (NMR, MS)->Biological Assays Verified Compound

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Based Comparison and Performance Analytics

In the intricate world of drug discovery and agrochemical development, the seemingly subtle variations in a molecule's three-dimensional architecture can profoundly dictate its biological activity. This guide delves into a comprehensive structure-based comparison of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, a notable derivative of the naturally occurring monoterpenoid thymol, with its structurally related counterparts. By integrating experimental data with computational modeling, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how modifications to the phenoxypropanoic acid scaffold influence its physicochemical properties and potential biological function.

Introduction: The Significance of the Phenoxypropanoic Acid Scaffold

The phenoxypropanoic acid moiety is a privileged scaffold in medicinal and agricultural chemistry. Its derivatives are known to exhibit a wide range of biological activities, including herbicidal and anti-inflammatory properties. The central focus of this guide, this compound, is a synthetic derivative of thymol, a well-known compound with a plethora of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects[1][2]. Understanding the structure-activity relationships (SAR) within this class of compounds is paramount for the rational design of more potent and selective agents.

This guide will focus on a comparative analysis of three key compounds:

  • Compound A: this compound

  • Compound B: Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid)

  • Compound C: 2-(2-Methylphenoxy)propanoic acid

We will explore their structural differences and similarities using a multi-pronged approach encompassing physicochemical property comparison, detailed experimental methodologies for structural elucidation, and in silico molecular docking studies.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of the key properties of our three compounds of interest, sourced from PubChem, reveals the impact of substituent changes on the aromatic ring.

PropertyCompound A: this compound Compound B: Mecoprop Compound C: 2-(2-Methylphenoxy)propanoic acid
Molecular Formula C₁₄H₂₀O₃[3]C₁₀H₁₁ClO₃[4]C₁₀H₁₂O₃[5]
Molecular Weight ( g/mol ) 236.31[3]214.64180.20[5]
XLogP3 3.63.12.5[5]
Hydrogen Bond Donor Count 1[3]11[5]
Hydrogen Bond Acceptor Count 3[3]33[5]
Rotatable Bond Count 4[3]33[5]

Causality Behind the Differences: The presence of the bulky isopropyl group and an additional methyl group in Compound A significantly increases its molecular weight and lipophilicity (higher XLogP3 value) compared to Compounds B and C . The chlorine atom in Mecoprop (Compound B) also contributes to its lipophilicity, albeit to a lesser extent than the isopropyl group. These differences in lipophilicity can have profound implications for membrane permeability and interaction with biological targets. The consistent hydrogen bond donor and acceptor counts across the three molecules are attributed to the conserved carboxylic acid and ether functionalities.

Experimental Methodologies for Structural Elucidation

To definitively determine and compare the three-dimensional structures of these compounds, a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an atomic-resolution snapshot of a molecule's conformation in the solid state[6]. This technique is crucial for understanding intermolecular interactions in the crystal lattice and for validating computational models.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method.

    • Solvent Selection: Choose a solvent in which the compound has moderate solubility. A good starting point for these compounds would be ethanol, methanol, or acetone.

    • Procedure: Dissolve the purified compound in the chosen solvent to near saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head. For small organic molecules, the crystal is typically affixed to a glass fiber or a loop using a cryoprotectant oil[7].

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined and refined to yield the final crystal structure.

Expected Insights: X-ray crystallography will reveal the precise bond lengths, bond angles, and torsion angles of each molecule. It will also provide insights into the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing information about the connectivity and chemical environment of atoms[8]. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: Analyze the chemical shifts (δ), integration (proton ratios), and spin-spin coupling patterns (multiplicity) to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Analyze the chemical shifts to identify the different carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR: For unambiguous assignments, especially for complex molecules, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

Expected Insights: NMR spectroscopy will confirm the constitution of each molecule by revealing the number of unique proton and carbon environments. The chemical shifts will be sensitive to the electronic effects of the different substituents on the aromatic ring. For example, the electron-withdrawing chlorine atom in Mecoprop is expected to deshield adjacent aromatic protons, causing them to resonate at a higher chemical shift compared to the corresponding protons in the other two compounds.

Computational Modeling: Predicting Structure and Interaction

In silico methods, particularly molecular docking, are invaluable for predicting the binding orientation of a ligand within the active site of a target protein[9]. This approach can provide crucial insights into the molecular basis of a compound's biological activity and guide the design of more potent analogs. Given that many phenoxypropanoic acid derivatives exhibit herbicidal activity by targeting plant enzymes like Acetyl-CoA Carboxylase (ACCase)[10], we will use this as a representative target for our docking studies.

Workflow: Molecular Docking Study

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Analysis L1 Generate 3D Structures of Compounds A, B, and C L2 Energy Minimization L1->L2 D2 Run Docking Algorithm (e.g., AutoDock Vina) L2->D2 R1 Obtain Crystal Structure of Target Protein (e.g., ACCase) R2 Remove Water and Heteroatoms R1->R2 R3 Add Hydrogens and Assign Charges R2->R3 D1 Define Binding Site R3->D1 D1->D2 A1 Analyze Binding Poses and Scores D2->A1 A2 Identify Key Interactions (H-bonds, hydrophobic, etc.) A1->A2 SAR_flow cluster_properties Physicochemical Properties cluster_activity Predicted Biological Activity A Compound A (Isopropyl, Methyl) P1 Increased Lipophilicity A->P1 B Compound B (Chloro, Methyl) P2 Moderate Lipophilicity B->P2 C Compound C (Methyl) P3 Lower Lipophilicity C->P3 Act1 Potential Herbicidal/Antimicrobial P1->Act1 Act2 Known Herbicidal P2->Act2 Act3 Potentially Lower Herbicidal P3->Act3

Caption: Structure-activity relationship flow diagram.

Conclusion

This guide has provided a framework for the structure-based comparison of this compound with its related compounds, Mecoprop and 2-(2-Methylphenoxy)propanoic acid. Through a combination of physicochemical property analysis, detailed experimental protocols for structural elucidation, and computational modeling, we have highlighted how subtle changes in chemical structure can lead to significant differences in molecular properties and potential biological function. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers engaged in the design and development of novel bioactive molecules based on the versatile phenoxypropanoic acid scaffold. Future experimental validation of the predicted activities is crucial to further refine our understanding of the structure-activity relationships within this important class of compounds.

References

  • PubChem. (n.d.). Ibuprofen. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(9), 2947. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

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  • PubMed. (2007). Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. National Center for Biotechnology Information. Retrieved from [Link]

  • Oxford Academic. (1988). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, 52(4), 933-941. Retrieved from [Link]

  • MDPI. (2023). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. International Journal of Molecular Sciences, 24(13), 10875. Retrieved from [Link]

  • ResearchGate. (2018). Anodic oxidation of mecoprop herbicide at lead dioxide. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]

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  • Taylor & Francis Online. (1988). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, 52(4), 933-941. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). mecoprop data sheet. Retrieved from [Link]

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  • PubMed. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Isopropyl-5-methylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Isopropyl-5-methylphenoxy)propanoic acid. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure the safe and compliant management of this chemical waste. Our commitment to scientific integrity and laboratory safety extends beyond product provision; we aim to be your trusted partner in best practices for chemical handling and disposal.

The information herein is synthesized from authoritative sources to provide a self-validating system of protocols, grounded in established expertise and experience.

Understanding the Chemical: Hazard Profile and Incompatibilities

This compound, while not as extensively documented as some commercial herbicides, belongs to the phenoxyalkanoic acid class. Compounds in this family, such as Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), share similar toxicological and environmental profiles. Therefore, a cautious approach, assuming comparable hazards, is warranted.

Key Hazards:

  • Human Health: Harmful if swallowed and may cause skin and serious eye irritation. Inhalation can irritate the nose, throat, and lungs[1]. Some related chlorophenoxy herbicides have been linked to cancer in humans, so it is prudent to handle this compound with extreme caution as a potential carcinogen[1].

  • Environmental: This class of chemicals is often very toxic to aquatic life with long-lasting effects. It is crucial to prevent its entry into groundwater, water courses, or sewage systems.

Chemical Incompatibilities: To prevent hazardous reactions, avoid contact with the following substances:

  • Strong Acids (e.g., Hydrochloric, Sulfuric, Nitric)[1]

  • Chemically Active Metals (e.g., Potassium, Sodium, Magnesium, Zinc)[1]

  • Oxidizing agents, reducing agents, bases, and amines[2]

  • Moisture, which can cause it to attack some forms of coatings and metals[1]

Hazard CategoryDescriptionPrimary Sources
Acute Toxicity (Oral) Harmful if swallowed.Safety Data Sheet for Mecoprop
Skin Corrosion/Irritation Causes skin irritation.Safety Data Sheet for Mecoprop
Serious Eye Damage/Irritation Causes serious eye damage.Safety Data Sheet for Mecoprop
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Safety Data Sheet for Mecoprop

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure all personnel are trained on its proper handling and storage[1]. The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Skin and Body Protection: A lab coat or chemical-resistant apron. For larger spills, chemical-resistant coveralls may be required.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols may be generated, use a particulate filter respirator adapted to the airborne concentration of the substance.

Disposal Decision Workflow

The proper disposal route for this compound depends on the quantity and form of the waste. The following diagram outlines the decision-making process.

DisposalWorkflow start Start: Waste this compound is_small Is the quantity small and can it be used as intended? start->is_small use_it Apply to a labeled site according to directions. This is the best disposal method. is_small->use_it Yes is_unusable Is the product unusable or unwanted? is_small->is_unusable No end End of Disposal Process use_it->end hazardous_waste Treat as Hazardous Waste is_unusable->hazardous_waste Yes contact_ehs Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. hazardous_waste->contact_ehs package Package in a sealed, labeled container. contact_ehs->package incineration High-temperature incineration with flue gas scrubbing is the preferred disposal method. package->incineration landfill Alternatively, dispose of in a licensed hazardous waste landfill. package->landfill incineration->end landfill->end

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

DO NOT dispose of this chemical down the drain or in regular household garbage [3].

For Small, Unused Quantities

The most environmentally sound method for disposing of small amounts of this chemical, if it is a registered pesticide, is to use it up by applying it according to the label directions[4]. If you cannot use it, check with colleagues to see if they have a legitimate use for it[4].

For Unwanted or Waste Chemical

If the chemical is a waste product, expired, or otherwise unusable, it must be disposed of as hazardous waste[1].

Step 1: Segregation and Storage

  • Store the waste in a cool, well-ventilated area away from incompatible materials[1].

  • Keep the waste in a tightly closed, properly labeled container[1]. The label should clearly state "Hazardous Waste" and the chemical name.

  • Store in an area without drain or sewer access.

Step 2: Packaging for Disposal

  • Use the original container if possible. If not, use a chemically compatible container (e.g., glass or a suitable plastic).

  • Ensure the container is sealed to prevent leaks.

  • For solids, you may be advised to moisten the material to prevent dusting during handling[1].

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup[5].

  • It is the waste generator's responsibility to properly characterize the waste according to applicable regulations (e.g., US EPA 40 CFR 262.11)[2].

  • The primary recommended disposal method is controlled incineration at a licensed chemical destruction plant, which should include flue gas scrubbing to neutralize acidic and toxic combustion products like hydrogen chloride[6][7].

  • Disposal in a secure hazardous waste landfill is another option if incineration is not available.

Disposal of Empty Containers

Empty containers are also considered hazardous waste unless properly decontaminated[8]. Never reuse empty pesticide containers for other purposes[3].

Step 1: Triple Rinsing

  • Empty the remaining contents into the spray tank or a collection vessel for waste, and let it drain for 30 seconds[8].

  • Fill the container about 20-25% full with a suitable solvent (e.g., water, if appropriate for the formulation) and securely replace the cap[8].

  • Shake vigorously for 30 seconds[8].

  • Pour the rinsate into the spray tank or the hazardous waste collection vessel[8]. Allow it to drain for another 30 seconds.

  • Repeat this rinsing process two more times[8].

Step 2: Final Disposal

  • The collected rinsate should be treated as hazardous waste.

  • After triple rinsing, the container can often be disposed of as non-hazardous waste or recycled, depending on local regulations[4][8]. Check with your local solid waste authority for specific guidance[8].

Emergency Procedures: Spills and Exposure

Spill Cleanup Protocol
  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and secure all entrances[1].

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames or sparking equipment[1].

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). For solid spills, sweep up the material. It is recommended to moisten the spilled solid first to prevent dusting[1].

  • Collect Waste: Place the absorbed or swept-up material into a sealed, labeled container for disposal as hazardous waste[1].

  • Decontaminate: Wash the spill area thoroughly with soap and water, collecting the cleaning water for disposal as hazardous waste[1]. DO NOT wash the spill into a sewer or drain[1].

SpillCleanup start Spill Occurs evacuate Evacuate & Secure Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ventilate Area & Remove Ignition Sources ppe->ventilate contain Contain Spill with Absorbent Material ventilate->contain collect Collect Contaminated Material into a Sealed Container contain->collect label_waste Label as Hazardous Waste collect->label_waste decontaminate Decontaminate Spill Area label_waste->decontaminate collect_decon Collect Decontamination Waste decontaminate->collect_decon dispose Dispose of all materials as Hazardous Waste collect_decon->dispose end Cleanup Complete dispose->end

Caption: Step-by-step workflow for cleaning up a spill of this compound.

First Aid for Exposure
  • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.

  • Skin: Remove contaminated clothing and wash skin with large amounts of soap and water[1].

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration[1]. Seek immediate medical attention.

  • Ingestion: Rinse mouth. Give a slurry of activated charcoal in water to drink. Do not induce vomiting. Seek immediate medical attention.

Regulatory Context

In the United States, the disposal of pesticides is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) once they become waste[9]. State and local regulations may be more stringent than federal requirements[3][10]. Many states offer "Clean Sweep" programs for the collection and disposal of unwanted pesticides from farmers and other commercial users[9]. Always consult with your local, state, or federal environmental agencies for specific guidance[1][8].

References

  • Mecoprop - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety data sheet - Mecoprop. CPAChem. (2023-10-17). [Link]

  • Safe disposal of pesticides. NSW Environment Protection Authority (EPA). [Link]

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA). [Link]

  • ICSC 0055 - MECOPROP. International Chemical Safety Cards (ICSCs). [Link]

  • 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL (École polytechnique fédérale de Lausanne). [Link]

  • Safe Disposal of Pesticides. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal and decontamination of herbicide waste. Southwest Florida Research & Education Center, University of Florida. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Disposal of Pesticides. National Pesticide Information Center, Oregon State University. [Link]

  • How to Dispose of Pesticides, Herbicides, and Fertilizers. Planters Place. (2022-12-21). [Link]

  • Pesticide and Container Disposal. The Pesticide Stewardship Alliance (TPSA). [Link]

  • Agricultural Waste Management: How to Safely Dispose of Pesticides and Hazardous Farm Materials. Hazardous Waste Experts. (2025-03-25). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Isopropyl-5-methylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Handling 2-(2-Isopropyl-5-methylphenoxy)propanoic acid, a compound with significant biological activity, demands a rigorous and informed approach to personal safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus is not just on compliance, but on a deep understanding of the risks involved and the rationale behind each safety measure. This ensures that your research is not only groundbreaking but also fundamentally safe.

Understanding the Hazard Profile

This compound, also known as Mecoprop, presents several health hazards that dictate our PPE strategy.[1] According to safety data sheets, the primary risks include:

  • Acute Toxicity: The substance is harmful if swallowed.[2]

  • Severe Eye Damage: Direct contact can cause serious, potentially irreversible, eye damage.[2]

  • Skin Irritation: It is known to cause skin irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[3]

  • Potential Long-Term Effects: Some related chlorophenoxy herbicides have been classified as possibly carcinogenic to humans, warranting cautious handling.[3][4]

Given these risks, a multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core Protective Equipment: A Multi-Barrier System

The selection of PPE should be guided by a risk assessment of the specific procedure being performed. The following sections detail the minimum required PPE and provide guidance for escalating protection when necessary.

Eye and Face Protection: The First Line of Defense

Due to the severe eye damage risk associated with this compound, robust eye and face protection is non-negotiable.[2]

  • Minimum Requirement: ANSI Z87-certified safety glasses with side shields are the absolute minimum for any work involving this chemical, even for handling sealed containers.[5]

  • Recommended for Liquid Handling: When handling solutions, or if there is any risk of splashing, splash-proof chemical goggles that form a seal around the eyes are required.[6]

  • Maximum Protection: For procedures with a high risk of splashing (e.g., transferring large volumes, heating solutions), a face shield should be worn in conjunction with chemical splash goggles.[6] This provides a full barrier against splashes and protects the entire face.

Hand Protection: Preventing Dermal Absorption

This acid can be absorbed through the skin and cause irritation.[3][7] Therefore, selecting the correct gloves is critical.

  • Glove Selection: Nitrile rubber gloves are the standard for general laboratory use and offer good resistance to a variety of chemicals, including acids and bases.[5][6] Always check the manufacturer's compatibility chart for specific breakthrough times if prolonged contact is anticipated.

  • Glove Technique: Double-gloving is a prudent practice when handling concentrated forms of the acid or during procedures with a higher risk of contamination. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Always inspect gloves for tears or punctures before use.[6]

  • Hand Hygiene: Never touch personal items like phones, keyboards, or door handles with gloved hands. After completing work and removing gloves, wash hands thoroughly with soap and water.[8]

Body Protection: Shielding Against Spills and Splashes

A lab coat is mandatory to protect your skin and personal clothing from contamination.[5][9]

  • Standard Use: A standard cotton or polyester-cotton blend lab coat is suitable for handling small quantities of this chemical.[9]

  • Enhanced Protection: When working with larger volumes (>10 mL) or in situations with a significant splash risk, a chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat.[9]

  • Personal Clothing: Long pants and closed-toe shoes are required at all times in a laboratory setting to protect against spills and dropped items.[5]

Respiratory Protection: A Precaution for Particulates

While not always necessary for handling small amounts in a well-ventilated area, respiratory protection is crucial when there is a potential for generating dust or aerosols.

  • Triggering Conditions: Weighing out the solid form of the acid or any procedure that could create airborne particles requires respiratory protection.

  • Equipment: A particulate filter respirator (e.g., an N95 or P100) is recommended to prevent inhalation of the substance.[3] All work with the solid form should ideally be conducted within a chemical fume hood or a powder containment hood.[10]

PPE Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_task Task Evaluation cluster_ppe PPE Requirements Start Start: Handling This compound Task What is the task? Start->Task BasePPE Base PPE: - Safety Glasses (with side shields) - Nitrile Gloves - Lab Coat - Long Pants & Closed-toe Shoes Task->BasePPE Handling sealed container or preparing dilute solution Goggles Upgrade to: Chemical Splash Goggles Task->Goggles Handling liquid (splash risk) Respirator Add: Particulate Respirator (N95/P100) Work in Fume Hood Task->Respirator Weighing solid or creating dust/aerosol BasePPE->Goggles FaceShield Add: Face Shield Goggles->FaceShield High splash potential Apron Add: Chemical-Resistant Apron Goggles->Apron Handling >10mL FaceShield->Apron

Caption: PPE selection workflow based on task-specific risks.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE selection to include proper handling and disposal procedures.

Step-by-Step Donning and Doffing Protocol

The order in which you put on and remove PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Respirator (if needed): Perform a seal check.

  • Eye and Face Protection: Goggles first, then face shield if required.

  • Gloves: Pull cuffs over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior surface.

  • Face Shield and Goggles: Handle by the head strap.

  • Respirator (if used): Remove without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly.

Spill and Emergency Procedures
  • Small Spills: For minor spills, wear your full PPE. Absorb the spill with an inert material like sand or vermiculite. Collect the material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and prevent entry. Alert your institution's safety officer. Do not attempt to clean up a large spill without specialized training and equipment.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Disposal Plan
  • Chemical Waste: Unused this compound and solutions must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][4] Do not pour down the drain.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be collected in a designated hazardous waste container. Non-disposable items like lab coats should be professionally laundered if contaminated.

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Sealed Containers Safety Glasses with side shieldsNitrile GlovesLab CoatNot generally required
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLab CoatParticulate Respirator (in a fume hood)
Preparing Solutions (<10mL) Chemical Splash GogglesNitrile GlovesLab CoatNot required if in a fume hood
Handling Large Volumes (>10mL) Goggles and Face ShieldNitrile Gloves (double-gloving recommended)Lab Coat and Chemical-Resistant ApronNot required if in a fume hood

This guide provides a foundational framework for the safe handling of this compound. Always consult your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet (SDS) for the compound before beginning any work.

References

  • New Jersey Department of Health. (n.d.). Mecoprop - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • CPAChem. (2023, October 17). Safety data sheet. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0055 - MECOPROP. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propionic acid, 99%. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP - ACID HANDLING. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Princeton University. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). mecoprop data sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.